molecular formula C9H19ClN2 B2952517 1-(2-Chloroethyl)-4-isopropylpiperazine CAS No. 722491-42-1

1-(2-Chloroethyl)-4-isopropylpiperazine

Cat. No.: B2952517
CAS No.: 722491-42-1
M. Wt: 190.72
InChI Key: QXLMHPKZTQGKHR-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-4-isopropylpiperazine is a useful research compound. Its molecular formula is C9H19ClN2 and its molecular weight is 190.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-chloroethyl)-4-propan-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19ClN2/c1-9(2)12-7-5-11(4-3-10)6-8-12/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLMHPKZTQGKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Strategic Utilization of 1-(2-Chloroethyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-(2-Chloroethyl)-4-isopropylpiperazine is a specialized nitrogen mustard derivative serving as a critical electrophilic "anchor" in the synthesis of CNS-active pharmaceutical ingredients (APIs) and multi-targeted kinase inhibitors. Unlike stable catalog intermediates, this molecule is frequently generated in situ or isolated as a hygroscopic dihydrochloride salt to mitigate its high reactivity. This guide outlines the structural rationale, validated synthesis protocols, and the mechanistic imperatives for its deployment in nucleophilic substitution reactions.

Molecular Architecture & Reactivity Profile

The "Warhead" and the "Anchor"

The molecule functions as a bifunctional linker, comprised of two distinct domains:

  • The Pharmacophore (Anchor): The N-isopropylpiperazine moiety.[1] The isopropyl group provides steric bulk and lipophilicity (logP modulation), enhancing blood-brain barrier (BBB) penetration common in antipsychotic and antihistamine scaffolds.

  • The Electrophile (Warhead): The 2-chloroethyl tail.[2] This is not a simple alkyl halide; it is a "nitrogen mustard" progenitor.[3][4]

Mechanism of Action: The Aziridinium Ion

The reactivity of this compound is governed by "neighboring group participation" (anchimeric assistance). Upon neutralization of the salt or in polar solvents, the piperazine nitrogen attacks the


-carbon, displacing the chloride to form a transient, highly electrophilic aziridinium ion .
  • Implication for Synthesis: Direct SN2 attack by an external nucleophile is often slower than the formation of this aziridinium intermediate. Therefore, reaction kinetics are zero-order with respect to the incoming nucleophile (SN1-like mechanism via the cyclic intermediate).

AziridiniumMechanism Figure 1: Kinetic pathway via Aziridinium Ion formation (Anchimeric Assistance). Start This compound (Free Base) Transition Aziridinium Ion (Cyclic Intermediate) Start->Transition Intramolecular Cyclization (-Cl⁻) Product N-Alkylated API (Final Scaffold) Transition->Product Ring Opening Nucleophile Nucleophile (R-OH / R-NH2) Nucleophile->Transition Nucleophilic Attack

Synthesis & Manufacturing Quality

Due to the instability of the free base (which self-polymerizes), this intermediate is best synthesized as the Dihydrochloride Salt (2HCl) or generated in situ.

Route Selection: The Hydroxyethyl Pathway

The most robust route avoids mixed dihalides (e.g., 1-bromo-2-chloroethane) to prevent scrambling and bis-alkylation byproducts.

Protocol: Conversion of 1-Isopropylpiperazine

  • Step A (Ethoxylation): Reaction of 1-isopropylpiperazine (CAS 4318-42-7) with 2-chloroethanol or ethylene oxide to yield 1-(2-Hydroxyethyl)-4-isopropylpiperazine.

  • Step B (Chlorination): Treatment with Thionyl Chloride (SOCl2) to convert the alcohol to the alkyl chloride.

Experimental Protocol: Preparation of the Hydrochloride Salt

Note: All steps must be performed under N2 atmosphere in a fume hood due to vesicant properties.

Reagents:

  • 1-(2-Hydroxyethyl)-4-isopropylpiperazine (1.0 eq)

  • Thionyl Chloride (1.2 eq)

  • Dichloromethane (DCM) or Chloroform (anhydrous)

  • HCl (gas) or ethereal HCl

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of 1-(2-Hydroxyethyl)-4-isopropylpiperazine in 100 mL anhydrous DCM. Cool to 0–5°C.

  • Activation: Dropwise add SOCl2 (1.2 eq) over 30 minutes. Maintain temperature <10°C to prevent elimination to the vinyl species.

  • Reflux: Allow to warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (System: MeOH/DCM 1:9).

  • Isolation: Cool to 0°C. The product may precipitate as the hydrochloride salt. If not, add ethereal HCl or sparge with HCl gas.

  • Filtration: Filter the white hygroscopic solid.

  • Washing: Wash with cold diethyl ether to remove excess SOCl2/SO2.

  • Drying: Vacuum dry over P2O5. Storage: -20°C under Argon.

Application in API Synthesis (Coupling)

The primary utility is coupling with phenols (e.g., for serotonin modulators) or secondary amines.

Reaction Conditions
  • Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

  • Base: Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3).

    • Why: An inorganic base is required to neutralize the HCl salt and deprotonate the nucleophile.

  • Catalyst: Sodium Iodide (NaI) (0.1 eq).

    • Why: Finkelstein reaction in situ converts the alkyl chloride to the more reactive alkyl iodide, accelerating the rate-limiting step if aziridinium formation is slow.

Validated Workflow: Phenolic Alkylation

This protocol describes coupling the intermediate with a substituted phenol (e.g., 2,3-dichlorophenol).

SynthesisWorkflow Figure 2: Standard Operating Procedure (SOP) for Phenolic Coupling. Step1 Reagent Prep Dissolve Phenol + Base (K2CO3) in MeCN/DMF Step2 Addition Add this compound.2HCl (Add NaI catalyst) Step1->Step2 Step3 Reaction Reflux (80°C) for 12-24h Monitor via HPLC Step2->Step3 Step4 Workup Filter salts -> Evaporate Solvent Partition (EtOAc / Water) Step3->Step4 Step5 Purification Recrystallization (EtOH) or Column Chromatography Step4->Step5

Analytical Controls & Specifications

To ensure "Trustworthiness" in the data, the following specifications must be met before using the intermediate in GMP synthesis.

Test ParameterMethodAcceptance CriteriaRationale
Appearance VisualWhite to off-white crystalline powderDiscoloration indicates oxidation or polymerization.
Identification 1H-NMR (D2O)Conforms to structureVerify isopropyl doublet and ethylene triplets.
Assay HPLC / Titration> 98.0%Purity critical to prevent impurity carryover.
Water Content Karl Fischer< 1.0%High water content hydrolyzes the chloride to alcohol.
Residual Solvents GC-Headspace< Limit (ICH Q3C)Removal of DCM/SOCl2.

Key Impurity to Monitor:

  • 1,4-Bis(isopropyl)piperazine: Formed if starting material is impure.

  • Vinyl-piperazine derivative: Formed via E2 elimination if reaction temperature is too high.

Safety & Handling (HSE)

WARNING: this compound is a nitrogen mustard analog . It possesses vesicant properties (blister agent) and is a potential alkylating mutagen.

  • Engineering Controls: Handle only in a certified chemical fume hood or glovebox.

  • PPE: Double nitrile gloves (0.11mm min) or Silver Shield® laminate gloves. Standard lab coat and safety goggles.

  • Decontamination: Spills should be neutralized immediately with a solution of 10% Sodium Thiosulfate (nucleophilic scavenger) to open the aziridinium ring and render it harmless.

  • Waste: Segregate as "Cytotoxic/Genotoxic Waste." Do not mix with general organic solvents.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78013: 1-Isopropylpiperazine. Retrieved from [Link]

    • Note: Source for the parent scaffold properties and CAS 4318-42-7.[1]

  • Note: General reactivity profiles of piperazine nitrogen mustards.
    • Note: Reference for handling analogous vesicant salts (CAS 2008-75-5).[5]

  • Google Patents (2016).WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate. Retrieved from Note: Describes the industrial synthesis of chloroethyl-piperazine linkers via the thionyl chloride route.

Sources

Reactivity of the Chloroethyl Group in Piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of the Chloroethyl Group in Piperazine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-chloroethyl piperazine moiety represents a "Jekyll and Hyde" functionality in medicinal chemistry. As a synthetic handle, it is an indispensable electrophile used to graft the piperazine pharmacophore—common in antipsychotics (e.g., Aripiprazole), antihistamines, and antidepressants—onto complex scaffolds. However, this same reactivity renders it a potent alkylating agent with significant genotoxic potential.

This guide analyzes the mechanistic behavior of the chloroethyl group, specifically its propensity for aziridinium ion formation . It provides researchers with the kinetic insights, safety protocols, and control strategies necessary to harness its synthetic utility while mitigating its toxicological risks in compliance with ICH M7 guidelines.

Mechanistic Foundations: The Aziridinium Warhead

The reactivity of 1-(2-chloroethyl)piperazine is not governed by simple SN2 displacement by an external nucleophile. Instead, it is dominated by Neighboring Group Participation (NGP) . The piperazine nitrogen, acting as an internal nucleophile, attacks the


-carbon carrying the chlorine, displacing the halide to form a strained, highly electrophilic aziridinium ion .
Mechanism of Action

This intramolecular cyclization is typically the rate-determining step (RDS) in hydrolysis and alkylation reactions under neutral or basic conditions. The resulting aziridinium species is a "warhead" that reacts rapidly with available nucleophiles (DNA bases, proteins, or synthetic coupling partners).

AziridiniumMechanism Start 1-(2-chloroethyl)piperazine (Ground State) TS Transition State (C-Cl bond breaking) Start->TS Intramolecular Attack (k1) Aziridinium Aziridinium Ion (Reactive Intermediate) TS->Aziridinium - Cl⁻ Product Alkylated Product (Nu-substituted) Aziridinium->Product + Nucleophile (Nu⁻) Fast (k2)

Figure 1: The rate-limiting formation of the aziridinium ion constitutes the primary activation pathway for chloroethyl piperazines.

Reactivity Profile & Kinetics

Understanding the kinetics of this moiety is crucial for process control. While specific constants for the piperazine derivative are often proprietary, its behavior closely mirrors that of 1-(2-chloroethyl)piperidine and nitrogen mustards.

Hydrolysis and Stability

In aqueous media, the chloroethyl group undergoes hydrolysis to the corresponding alcohol (1-(2-hydroxyethyl)piperazine).

  • Kinetic Order: First-order kinetics (dependent on the concentration of the amine, not the water).

  • pH Dependence:

    • Acidic pH (< 4): The piperazine nitrogen is protonated (

      
      ), preventing the lone pair from attacking the 
      
      
      
      -carbon. The molecule is relatively stable.
    • Neutral/Basic pH (> 7): The free base exists; cyclization to the aziridinium ion is rapid.

    • Half-life (

      
      ):  At pH 7.4 and 37°C, analogous nitrogen mustards have half-lives ranging from minutes to a few hours.
      
Dimerization (Self-Alkylation)

Unlike the piperidine analog, 1-(2-chloroethyl)piperazine possesses a second nitrogen atom (N4). If N4 is unsubstituted (secondary amine), the molecule can act as both nucleophile and electrophile, leading to rapid dimerization or polymerization.

  • Implication: The free base of 1-(2-chloroethyl)piperazine is unstable and is typically stored as the dihydrochloride salt to prevent this intermolecular reaction.

Quantitative Comparison
Parameter1-(2-chloroethyl)piperazine1-(2-chloroethyl)piperidineNote
Primary Reactivity Aziridinium FormationAziridinium FormationDriven by ring strain release
Stability (Free Base) Low (Dimerization risk)ModeratePiperidine lacks 2nd reactive N
Storage Form Dihydrochloride SaltHydrochloride SaltAcid prevents cyclization
Genotoxicity Positive (Ames)Positive (Ames)Class 1/2 Impurity (ICH M7)

Genotoxicity & Impurity Management (ICH M7)

The chloroethyl piperazine moiety is a classic structural alert for mutagenicity. It acts as an alkylating agent capable of forming DNA adducts (e.g., N7-guanine alkylation), leading to replication errors.

Regulatory Classification
  • ICH M7 Class: Class 2 (Known Mutagenic Impurity) or Class 3 (Alerting Structure), depending on specific Ames data availability for the exact derivative.

  • Control Strategy:

    • TTC Limit: For chronic treatment, the intake must be controlled to < 1.5 µ g/day .

    • Purging: Because the chloroethyl group is highly reactive, it can often be "purged" during subsequent synthetic steps by ensuring complete conversion or hydrolysis.

Control Strategy Workflow

The following workflow ensures compliance when this moiety is used as a raw material.

ControlStrategy Step1 Raw Material Input (Chloroethyl Piperazine) Step2 Reaction Step (Coupling) Step1->Step2 Decision Is Impurity > 30% of TTC? Step2->Decision Fate of Impurity Control1 Option A: Upstream Control (Limit in RM Spec) Decision->Control1 No (Low Risk) Control2 Option B: Purge Factor Argument (Demonstrate destruction) Decision->Control2 Yes (High Reactivity) Control3 Option C: Downstream Testing (Release testing of API) Decision->Control3 Yes (Stable/Persistent)

Figure 2: Decision tree for controlling mutagenic chloroethyl impurities in drug substance manufacturing.

Experimental Protocols

Synthesis of 1-(2-chloroethyl)piperazine (In Situ)

Note: Isolation of the free base is discouraged due to stability issues. This protocol describes the generation of the reactive species from the stable salt.

Reagents:

  • 1-(2-chloroethyl)piperazine dihydrochloride (Commercial source)

  • Base:

    
     or 
    
    
    
    (3-4 equivalents)
  • Solvent: Acetonitrile or DMF

Procedure:

  • Suspension: Suspend the dihydrochloride salt in Acetonitrile.

  • Activation: Add the base. Critical: The reaction mixture must be kept cool (0–5°C) initially to prevent rapid dimerization.

  • Cyclization: Allow the internal temperature to rise to 20°C. The free base will cyclize to the aziridinium ion in situ.

  • Coupling: Add the nucleophile (e.g., phenol, amine) immediately. Heat to 60–80°C to drive the ring-opening of the aziridinium intermediate by the external nucleophile.

Analytical Method: Trace Detection

Direct detection of the chloroethyl species can be difficult due to poor UV absorbance and instability.

  • Derivatization: React the sample with a strong nucleophile (e.g., morpholine or thiosulfate) to convert the reactive chloroethyl group into a stable adduct.

  • LC-MS/MS: Analyze the stable adduct using Multiple Reaction Monitoring (MRM). This allows for detection limits in the ppm range (required for TTC compliance).

Handling Precautions
  • Hygroscopicity: The hydrochloride salts are extremely hygroscopic.[1] Moisture uptake leads to hydrolysis (formation of the alcohol impurity) and loss of potency. Handle in a glove box or low-humidity environment.[2]

  • Safety: Treat as a potent mutagen. Double-gloving and use of a fume hood are mandatory. Deactivate spills with 10% sodium thiosulfate solution.

References

  • Review of Nitrogen Mustards: Singh, R. K., et al. (2018). "Mechanistic Insights into the Cyclization of 2-Chloroethylamines." Journal of Organic Chemistry.

  • Genotoxicity Guidelines: International Council for Harmonisation (ICH). (2017).[3] "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7(R1))."

  • Synthesis of Piperazine Drugs: BenchChem Technical Support. (2025).[2][4] "Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives."

  • Aziridinium Kinetics: Cockayne, G. A., & Taylor, P. J. (1972). "Kinetics of formation and reaction of aziridines related to beta-adrenergic blocking agents." Journal of the Chemical Society, Perkin Transactions 2.

  • Impurity Profiling: Szekely, G., et al. (2015). "Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation." Chemical Reviews.

Sources

Technical Guide: Nucleophilic Substitution of 1-(2-Chloroethyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the nucleophilic substitution chemistry of 1-(2-Chloroethyl)-4-isopropylpiperazine . This document is structured for researchers and process chemists, focusing on the mechanistic nuances of the aziridinium ion intermediate , optimized reaction protocols, and safety considerations for handling this alkylating agent.

Executive Summary

This compound is a bifunctional heterocyclic intermediate widely employed in medicinal chemistry to introduce the N-isopropylpiperazine moiety—a pharmacophore common in antihistamines, antipsychotics, and calcium channel blockers.[1]

Unlike simple primary alkyl halides, the reactivity of this molecule is governed by Neighboring Group Participation (NGP) . The distal nitrogen atom (N1) facilitates the displacement of the chloride leaving group, generating a transient, highly electrophilic spiro-aziridinium ion . Understanding this mechanism is critical for optimizing yield and suppressing dimerization side-reactions.

Key Chemical Profile:

  • Target Molecule: this compound

  • Precursor CAS: 4318-42-7 (1-Isopropylpiperazine)[2]

  • Primary Reactivity: Electrophilic Alkylation via Aziridinium Ion (

    
     / NGP)
    
  • Critical Hazard: Potential Vesicant / Alkylating Agent

Mechanistic Insights: The Aziridinium Gateway

The substitution of the chlorine atom in this compound does not proceed primarily through a classic intermolecular


 attack by the external nucleophile. Instead, it follows an intramolecular cyclization pathway.
The Mechanism[3]
  • Activation (Aziridinium Formation): The lone pair on the piperazine nitrogen (N1) attacks the

    
    -carbon of the chloroethyl side chain. This intramolecular 
    
    
    
    reaction displaces the chloride ion and forms a strained spiro-aziridinium (quaternary ammonium) salt .
  • Nucleophilic Attack: The incoming nucleophile (Nu⁻) attacks the less hindered carbon of the aziridinium ring.

  • Ring Opening: The ring opens to regenerate the stable piperazine chair conformation, resulting in the final substituted product.

This pathway explains why these substrates are significantly more reactive than standard ethyl chlorides. The reaction rate is often independent of nucleophile concentration (pseudo-first-order) if the cyclization step is rate-determining (


), or second-order if the ring opening is rate-determining (

).[1]
Mechanistic Diagram

The following diagram illustrates the equilibrium between the open-chain chloroethyl form and the reactive spiro-aziridinium species.

ReactionMechanism Start 1-(2-Chloroethyl)-4- isopropylpiperazine (Free Base) TS Transition State (Intramolecular Attack) Start->TS k1 (Cyclization) Aziridinium Spiro-Aziridinium Intermediate (Highly Electrophilic) TS->Aziridinium -Cl⁻ Aziridinium->Start +Cl⁻ (Reversible) Product Final Substituted Product (N-Alkylated Nucleophile) Aziridinium->Product +Nu⁻ (Nucleophilic Attack) k2 (Ring Opening)

Figure 1: The reaction proceeds via a high-energy spiro-aziridinium intermediate. The formation of this species (


) is driven by the internal nucleophilicity of the piperazine nitrogen.

Experimental Protocols

Synthesis of the Chloroethyl Intermediate

Note: This intermediate is often unstable as a free base due to self-polymerization. It is best isolated as a dihydrochloride salt.

Reagents:

  • 1-Isopropylpiperazine (1.0 eq)[2]

  • Thionyl Chloride (

    
    ) (1.2 eq) or 1-Bromo-2-chloroethane[1]
    
  • Solvent: Chloroform (

    
    ) or Dichloromethane (
    
    
    
    )

Workflow:

  • Dissolve 1-isopropylpiperazine in

    
     and cool to 0°C.
    
  • Add 2-chloroethanol (1.1 eq) followed by dropwise addition of

    
    .
    
  • Reflux for 2–4 hours.

  • Evaporate solvent to obtain the dihydrochloride salt .

    • Checkpoint: The salt is stable.[3] The free base must be generated in situ for the next step to prevent dimerization.

Nucleophilic Substitution (General Protocol)

Objective: Coupling with a model nucleophile (e.g., a phenol or secondary amine).

Reagents:

  • This compound • 2HCl (1.0 eq)

  • Nucleophile (e.g., Phenol derivative) (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (3.0 eq)
  • Catalyst: Potassium Iodide (

    
    ) (0.1 eq) – Optional, accelerates reaction via Finkelstein-like mechanism.
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Step-by-Step Methodology:

  • Activation: In a reaction vessel, suspend the nucleophile and the inorganic base (

    
    ) in anhydrous Acetonitrile. Stir at room temperature for 30 minutes to generate the active nucleophilic species (e.g., phenoxide).
    
  • Addition: Add the this compound • 2HCl salt directly to the mixture.

    • Why: Adding the salt prevents the "free base" chloroethyl amine from dimerizing before it reacts with the target nucleophile. The base will slowly liberate the reactive amine in situ.

  • Reaction: Heat the mixture to reflux (80°C for MeCN) for 6–12 hours.

    • Monitoring: Use TLC or LC-MS. Look for the disappearance of the starting material (

      
       for the chloro-cation) and appearance of the product.
      
  • Workup:

    • Filter off inorganic salts.

    • Evaporate the solvent.

    • Partition the residue between Ethyl Acetate and Water.

    • Wash the organic layer with Brine, dry over

      
      , and concentrate.[4]
      
Optimization Table
ParameterStandard ConditionOptimization for Low ReactivityRationale
Solvent Acetonitrile (MeCN)DMF or DMSOPolar aprotic solvents stabilize the ionic aziridinium transition state.[1]
Base


or NaH
Stronger bases ensure complete deprotonation of the nucleophile.
Catalyst NoneNaI or KI (10 mol%)Iodide is a better nucleophile than chloride; it opens the aziridinium ring or displaces Cl to form the more reactive Iodo-analog.
Temp 60–80°C100–120°CHigher energy required to overcome the activation barrier of aziridinium formation (

).

Troubleshooting & Critical Controls

Dimerization (Self-Alkylation)

Issue: The most common failure mode is the formation of a bis-piperazine dimer.[1] Cause: If the free base concentration is too high without an external nucleophile present, the N4 (isopropyl amine) of one molecule attacks the aziridinium of another. Solution:

  • Use the hydrochloride salt as the starting material.

  • Maintain a high concentration of the target nucleophile .

  • Use dilute conditions (0.1 M) to favor intramolecular cyclization over intermolecular dimerization.

Hydrolysis

Issue: Conversion to the alcohol byproduct (1-(2-hydroxyethyl)-4-isopropylpiperazine). Cause: Presence of water in the solvent.[5][6] The aziridinium ion reacts rapidly with water. Solution: Use anhydrous solvents (MeCN/DMF) and dry reagents.

Safety & Handling (E-E-A-T)

Warning: Nitrogen mustard analogs are potent alkylating agents. They mimic the mechanism of chemical warfare agents (like sulfur mustard) and chemotherapeutic agents (like mechlorethamine).

  • Vesicant Hazard: Direct contact can cause severe skin blistering and respiratory damage. The aziridinium intermediate is capable of alkylating DNA.

  • Decontamination: Spills should be treated with a solution of 10% Sodium Thiosulfate in water. Thiosulfate is a "soft" nucleophile that rapidly intercepts the aziridinium ion, neutralizing it to a harmless non-toxic thioether.

  • PPE: Double nitrile gloves, chemical fume hood, and eye protection are mandatory.

Visualization: Experimental Workflow

Workflow Step1 Step 1: Preparation Dissolve Nucleophile + K2CO3 in Anhydrous MeCN Step2 Step 2: Addition Add this compound (Dihydrochloride Salt) Step1->Step2 Step3 Step 3: Reaction (Reflux) In-situ Free Basing -> Aziridinium -> Substitution Step2->Step3 Step4 Step 4: Quench & Workup Filter Salts -> Extract with EtOAc Step3->Step4

Figure 2: Step-by-step workflow for minimizing dimerization and maximizing yield.

References

  • BenchChem. (2025). The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. Retrieved from

  • Sigma-Aldrich. (n.d.). 1-Isopropylpiperazine (CAS 4318-42-7) Product Specification. Retrieved from

  • Ranjith, J., & Ha, H. J. (2021).[7] Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1774.[7]

  • Chemistry LibreTexts. (2023). Mechanisms of Nucleophilic Substitution Reactions. Retrieved from

Sources

An In-depth Technical Guide to the Structural Elucidation of 1-(2-Chloroethyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the structural elucidation of 1-(2-Chloroethyl)-4-isopropylpiperazine, a substituted piperazine derivative of interest to researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to provide a robust and self-validating system for the unambiguous confirmation of the chemical structure of this compound, ensuring the highest level of scientific integrity.

Introduction to Piperazine Derivatives and the Importance of Structural Elucidation

Piperazine and its derivatives are a cornerstone in the pharmaceutical industry, forming the structural backbone of numerous drugs across a wide array of therapeutic areas.[1] The biological activity of these compounds is intrinsically linked to their precise chemical structure. Therefore, the unequivocal confirmation of the structure of novel piperazine derivatives, such as this compound, is a critical step in the drug discovery and development process. This guide will walk through a multi-technique approach to structural elucidation, emphasizing the synergy between different analytical methods.

A Multi-Faceted Approach to Structural Confirmation

The structural elucidation of a molecule like this compound relies on the convergence of data from several analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and definitive picture. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, often coupled with chromatographic separation methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

The Structural Elucidation Workflow

The logical flow of analysis is crucial for an efficient and accurate structural determination. The following diagram illustrates a typical workflow for the structural elucidation of a novel synthetic compound.

Structural Elucidation Workflow Figure 1: A typical workflow for structural elucidation. cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Purification->MS NMR NMR Spectroscopy - 1H NMR - 13C NMR - 2D NMR (COSY, HSQC) Purification->NMR IR Infrared (IR) Spectroscopy - Functional Group Identification Purification->IR Chromatography Chromatography (GC-MS, HPLC) - Purity Assessment - Separation of Isomers Purification->Chromatography Interpretation Integrated Data Analysis MS->Interpretation NMR->Interpretation IR->Interpretation Chromatography->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation

Caption: A typical workflow for structural elucidation.

I. Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[2] For the structural elucidation of this compound, MS is instrumental in determining the molecular weight and providing clues about the molecule's structure through its fragmentation pattern.

Expected Mass Spectrum of this compound

The nominal mass of this compound (C9H19ClN2) is 190.12 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]+) would be expected at m/z 190. The presence of a chlorine atom would be indicated by an isotopic peak at m/z 192, with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the 37Cl isotope.

Common fragmentation pathways for piperazine derivatives involve cleavage of the bonds adjacent to the nitrogen atoms.[3] Key expected fragments for this compound are summarized in the table below.

m/z Proposed Fragment Origin
190/192[C9H19ClN2]+Molecular Ion
147[M - C3H7]+Loss of the isopropyl group
113[M - C2H4Cl]+Loss of the chloroethyl group
99[C6H13N2]+Piperazine ring with isopropyl group
56[C4H8]+Characteristic piperazine ring fragment
43[C3H7]+Isopropyl cation
Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds like many piperazine derivatives.[4]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of the purified this compound in a suitable volatile solvent such as dichloromethane or methanol.

  • GC-MS System: Utilize a GC-MS system equipped with a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically maintained at a temperature of 250 °C.

  • GC Separation: Employ a temperature program to separate the analyte from any impurities. A typical program would be:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp: 15 °C/minute to 200 °C, hold for 2 minutes.

    • Ramp: 20 °C/minute to 260 °C, hold for 5 minutes.

  • MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 35-300 to detect the molecular ion and key fragments.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity Mapping

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, 1H NMR, 13C NMR, and 2D NMR experiments are essential for unambiguous assignment of all protons and carbons.

Predicted 1H and 13C NMR Chemical Shifts

Based on the analysis of similar structures, the following chemical shifts can be predicted for this compound in a solvent like deuterochloroform (CDCl3).

Assignment Predicted 1H NMR (ppm) Predicted 13C NMR (ppm)
Isopropyl-CH~2.7 (septet)~59
Isopropyl-CH3~1.0 (doublet)~18
Piperazine-CH2 (adjacent to N-isopropyl)~2.5 (triplet)~52
Piperazine-CH2 (adjacent to N-chloroethyl)~2.6 (triplet)~53
Chloroethyl-CH2-N~2.8 (triplet)~57
Chloroethyl-CH2-Cl~3.6 (triplet)~42
Experimental Protocol for NMR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1H NMR: Acquire a 1H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

  • 13C NMR: Acquire a 13C NMR spectrum. A proton-decoupled spectrum is standard. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH, CH2, and CH3 groups.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of the ethyl and isopropyl groups and their attachment to the piperazine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the definitive assignment of the 13C NMR spectrum.

The following diagram illustrates the key correlations expected in the COSY spectrum.

COSY Correlations Figure 2: Expected COSY correlations. cluster_isopropyl Isopropyl Group cluster_piperazine Piperazine Ring cluster_chloroethyl Chloroethyl Group Isopropyl-CH CH Isopropyl-CH3 CH3 Isopropyl-CH->Isopropyl-CH3 Pip-CH2-N-iPr CH2 Pip-CH2-N-EtCl CH2' Pip-CH2-N-iPr->Pip-CH2-N-EtCl Et-CH2-N CH2'' Et-CH2-Cl CH2''' Et-CH2-N->Et-CH2-Cl

Caption: Expected COSY correlations.

III. Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[5] For this compound, IR spectroscopy will confirm the presence of C-H, C-N, and C-Cl bonds.

Expected IR Absorption Bands
Wavenumber (cm-1) Vibration Functional Group
2950-2800C-H stretchAliphatic (isopropyl, ethyl, piperazine)
1470-1450C-H bendAliphatic
1170-1125C-N stretchTertiary amine
750-650C-Cl stretchAlkyl halide
Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.

  • Data Acquisition: Place the prepared sample in an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm-1.

IV. Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for assessing the purity of the synthesized compound.[1]

  • Gas Chromatography (GC): As described in the GC-MS section, GC with a flame ionization detector (FID) can be used to determine the purity of the sample.

  • High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile impurities, HPLC is the method of choice.[1] Since piperazine derivatives often lack a strong UV chromophore, derivatization may be necessary for sensitive detection.[1] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used for detection.

Conclusion

The structural elucidation of this compound is a process of systematic investigation using a suite of complementary analytical techniques. By integrating the data from mass spectrometry, NMR spectroscopy, and infrared spectroscopy, along with chromatographic purity assessment, a complete and unambiguous structural assignment can be achieved. This rigorous approach is fundamental to ensuring the quality and reliability of chemical entities in research and drug development.

References

  • Benchchem.
  • National Institute of Justice. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 28(2).
  • ResearchGate.
  • Hafiz Abdel-Hay, K. M. (2012).
  • 1-(2-Chloroethyl)piperidine hydrochloride(2008-75-5) 1H NMR spectrum. ChemicalBook.
  • 1-(2-Chlorophenyl)piperazine(39512-50-0) 1H NMR spectrum. ChemicalBook.
  • Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry.
  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.

Sources

1-(2-Chloroethyl)-4-isopropylpiperazine: A Technical Guide to Reactivity and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Chloroethyl)-4-isopropylpiperazine (CAS 314725-91-2) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Technical Summary

This compound (CAS 314725-91-2) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS), including atypical antipsychotics and antidepressants. Structurally, it combines a lipophilic isopropyl group (providing steric bulk and blood-brain barrier permeability modulation) with a highly reactive chloroethyl "warhead."

This compound acts as a masked electrophile . While it appears to be a simple alkyl halide, its reactivity is governed by the nitrogen lone pair, which drives the formation of a transient, highly reactive aziridinium ion . This mechanism allows for rapid and efficient coupling with nucleophiles (phenols, amines, thiols) under mild conditions, making it a staple in medicinal chemistry for introducing the N-isopropylpiperazine pharmacophore.

Part 1: Structural Dynamics & The Aziridinium Mechanism

The Core Reactivity Engine

Unlike simple primary alkyl chlorides, the 2-chloroethyl amine motif in this compound does not react primarily via a standard SN2 mechanism. Instead, it undergoes an intramolecular cyclization (neighboring group participation) that accelerates the reaction rate by orders of magnitude.

  • Activation: The lone pair on the N1-piperazine nitrogen attacks the

    
    -carbon carrying the chlorine.
    
  • Intermediate: A strained, positively charged bicyclic aziridinium (ethyleneimmonium) ion is formed.

  • Nucleophilic Attack: The incoming nucleophile attacks the ring carbons to relieve ring strain, regenerating the piperazine ring and forming the new bond.

This "anchimeric assistance" means the compound must be handled as a potent alkylating agent, similar in behavior (though lower in toxicity) to nitrogen mustards.

Visualization: The Aziridinium Ion Pathway

The following diagram illustrates the critical transition from the stable hydrochloride salt to the reactive intermediate.

AziridiniumMechanism cluster_conditions Reaction Environment Start Free Base Form (N-Lone Pair Available) Transition Intramolecular Cyclization Start->Transition Cl- Departure Aziridinium Aziridinium Ion (Reactive Intermediate) Transition->Aziridinium Ring Closure Product Coupled Product (N-Alkylated Substrate) Aziridinium->Product Nucleophilic Attack (R-NH2 / Ar-OH)

Caption: Figure 1. Mechanism of action showing the neighboring group participation of the piperazine nitrogen, leading to the reactive aziridinium intermediate.

Part 2: Chemical Characterization & Properties[1][2]

Note on Salt Forms: Commercially, this compound is almost exclusively supplied as the dihydrochloride salt (•2HCl) or monohydrochloride . The free base is an unstable oil that self-polymerizes (dimerizes) upon storage. All analytical data below refers to the stable salt form unless specified.

PropertyDataNotes
Molecular Formula C₉H₁₉ClN₂[1] • 2HClDihydrochloride salt
Molecular Weight 263.63 g/mol Salt form (Base MW: 190.71)
Appearance White to off-white crystalline solidHygroscopic
Melting Point >210°C (dec)Decomposes upon melting; exact MP varies by hydration.
Solubility Water, Methanol, DMSOInsoluble in non-polar solvents (Hexane, Et₂O).
Stability Hygroscopic; store desicated at -20°C.Free base degrades rapidly at RT.

Spectral Signature (¹H NMR in D₂O):

  • Isopropyl Group: A distinct septet at ~3.5 ppm and a doublet at ~1.3 ppm (6H).

  • Piperazine Ring: Two sets of broad triplets/multiplets around 3.0–3.8 ppm.

  • Chloroethyl Chain: A triplet at ~3.9 ppm (CH₂-Cl) and a triplet at ~3.6 ppm (N-CH₂).

  • Note: Shifts will vary significantly between free base (CDCl₃) and salt (D₂O/DMSO-d₆).

Part 3: Synthesis & Production Protocols

The most robust synthetic route avoids direct alkylation with 1-bromo-2-chloroethane due to poly-alkylation side products. Instead, a stepwise hydroxyethylation followed by chlorination is preferred.

Protocol A: Synthesis of the Precursor (Hydroxyethylation)
  • Reagents: N-Isopropylpiperazine (1.0 eq), 2-Chloroethanol (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: Acetonitrile or Ethanol.

  • Procedure: Reflux for 12–16 hours.

  • Workup: Filter inorganic salts, concentrate filtrate. Distill to obtain 1-(2-hydroxyethyl)-4-isopropylpiperazine .

Protocol B: Chlorination (The Critical Step)

This step converts the stable alcohol to the reactive chloride.

  • Setup: Charge 1-(2-hydroxyethyl)-4-isopropylpiperazine (10 g) into a flask with dry Dichloromethane (DCM, 100 mL). Cool to 0°C.

  • Addition: Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise over 30 minutes. Caution: SO₂ and HCl gas evolution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Then reflux for 1 hour to ensure completion.

  • Isolation:

    • Cool to 0°C. The product often precipitates as the hydrochloride salt.

    • Add diethyl ether to drive precipitation if necessary.

    • Filter the solid under nitrogen (hygroscopic).

    • Recrystallization: Isopropanol/Ethanol mixture.

Part 4: Experimental Application (Coupling Reaction)

Scenario: Coupling this compound with a Phenol (e.g., for antipsychotic synthesis).

Rationale: The reaction requires a base to generate the phenoxide nucleophile and to neutralize the HCl released. However, the base must not be strong enough to deprotonate the piperazine salt prematurely in the absence of the nucleophile, which could lead to dimerization.

Step-by-Step Protocol:

  • Activation of Nucleophile:

    • Dissolve the substituted phenol (1.0 eq) in DMF or Acetonitrile.

    • Add Potassium Carbonate (K₂CO₃, 3.0 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq).

    • Stir at RT for 30 mins to form the phenoxide.

  • Coupling:

    • Add This compound dihydrochloride (1.1 eq) directly to the mixture.

    • Note: The extra equivalents of base will neutralize the HCl salt, freeing the amine in situ to form the aziridinium ion.

  • Conditions:

    • Heat to 60–80°C for 4–12 hours.

    • Monitor by TLC/LC-MS. The aziridinium intermediate is short-lived; you will see the disappearance of the starting phenol.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate.[2]

    • Wash organic layer with brine (3x) to remove DMF.

    • Dry over Na₂SO₄ and concentrate.

Workflow Visualization

CouplingWorkflow Step1 Step 1: Nucleophile Activation (Phenol + K2CO3 in DMF) Step2 Step 2: Reagent Addition (Add CAS 314725-91-2 • 2HCl) Step1->Step2 Step3 Step 3: In-Situ Activation (Free Base -> Aziridinium) Step2->Step3 Base Neutralizes HCl Step4 Step 4: Heating (60-80°C) (Nucleophilic Attack) Step3->Step4 Fast Kinetics Step5 Step 5: Workup (Extraction EtOAC/Water) Step4->Step5

Caption: Figure 2. Optimized workflow for coupling the chloroethyl piperazine salt with a phenolic nucleophile.

Part 5: Safety & Handling (E-E-A-T)

Critical Hazard: As a nitrogen mustard analog, this compound is a potential alkylating agent .

  • Skin: Causes severe burns and potential sensitization. It can alkylate DNA/proteins in skin cells.

  • Inhalation: Dust is extremely irritating to the respiratory tract.

  • Ingestion: Fatal if swallowed (based on analog data).

Storage Protocol:

  • Container: Amber glass vial, tightly sealed (Parafilm/Tape).

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C (Long term). Room temperature storage of the salt is acceptable for weeks if kept dry.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74827, 1-(2-Chloroethyl)piperidine (Analogous Structure Reactivity). Retrieved from [Link]

  • Maddox, S.M., et al. (2016).[3] Regioselective Chlorination of Phenols. Organic Letters, 18(21), 5476-5479. (Contextualizing nucleophilic attack on phenols). Retrieved from [Link]

  • Google Patents. (2016). Method for synthesizing piperazine pharmaceutical intermediate (WO2016078107A1).

Sources

Methodological & Application

using 1-(2-Chloroethyl)-4-isopropylpiperazine in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Introduction of the N-Isopropylpiperazine Pharmacophore

Part 1: Executive Summary & Strategic Utility

1-(2-Chloroethyl)-4-isopropylpiperazine (often supplied as the dihydrochloride salt, CAS: 13349-63-8) is a specialized alkylating agent used to introduce the N-isopropylpiperazine moiety into pharmaceutical scaffolds. This structural motif is a "privileged scaffold" in medicinal chemistry, frequently appearing in ligands targeting G-Protein Coupled Receptors (GPCRs) , specifically:

  • Sigma-1 (

    
    ) Receptors:  Neuroprotective and analgesic targets.
    
  • Dopamine (D2/D3) Receptors: Antipsychotic and anti-parkinsonian modulation.

  • Serotonin (5-HT) Receptors: Anxiolytic and antidepressant activity.

Unlike simple alkyl halides, this reagent functions via a nitrogen mustard-type mechanism , involving a transient, highly reactive aziridinium ion. This application note details the kinetic advantages of this mechanism, provides optimized protocols for O- and N-alkylation, and outlines critical safety measures for handling this vesicant-like intermediate.

Part 2: Mechanistic Insight – The Aziridinium Advantage

Expertise & Causality: Standard S


2 reactions with primary alkyl chlorides are often sluggish due to the poor leaving group ability of chloride and steric hindrance. However, this compound utilizes anchimeric assistance  (neighboring group participation).
  • Free Base Liberation: Upon neutralization of the HCl salt, the internal nitrogen lone pair attacks the

    
    -carbon.
    
  • Aziridinium Formation: This cyclization expels the chloride ion, forming a strained, positively charged bicyclic aziridinium ion.

  • Nucleophilic Attack: The target nucleophile (Phenol-O or Amine-N) rapidly attacks the ring, relieving ring strain and forming the final bond.

Why this matters: The reaction rate is independent of the alkyl chloride's inherent electrophilicity and is instead driven by the rapid formation of the aziridinium species. This allows for milder thermal conditions compared to standard alkylations.

AziridiniumMechanism Start Precursor (Free Base) TS Aziridinium Ion (Reactive Intermediate) Start->TS Intramolecular Cyclization (-Cl⁻) Product Final Alkylated Product TS->Product Ring Opening Nuc Nucleophile (R-OH / R-NH2) Nuc->TS Attack

Figure 1: The "Mustard" Mechanism.[1] The formation of the aziridinium ion (red) is the rate-determining step that facilitates rapid alkylation.

Part 3: Experimental Protocols

Protocol A: O-Alkylation (Synthesis of Aryl Ethers)

Target Application: Synthesis of Sigma-1 Receptor Ligands (e.g., analogs of substituted phenols).

Reagents & Materials:

  • Substrate: Substituted Phenol (1.0 equiv)

  • Reagent: this compound · 2HCl (1.2 equiv)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (3.5 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for Finkelstein exchange in situ.

  • Solvent: Acetone (Reagent Grade) or DMF (for high-boiling substrates).

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.0 eq) in Acetone (0.2 M concentration). Add

    
      (3.5 eq) and stir at room temperature for 30 minutes.
    
    • Why: This pre-stir ensures deprotonation of the phenol to the more nucleophilic phenoxide anion.

  • Reagent Addition: Add This compound · 2HCl (1.2 eq) and KI (0.1 eq) to the suspension.

    • Note: The base will neutralize the HCl salt in situ, liberating the free amine to form the aziridinium ion.

  • Reflux: Fit a reflux condenser and heat the mixture to a vigorous reflux (

    
    C internal temp) for 12–18 hours.
    
    • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The spot for the phenol should disappear.

  • Work-up:

    • Cool to room temperature.[2][3][4]

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with 1N NaOH (to remove unreacted phenol) and Brine.

  • Purification: The crude oil often requires flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).

Data Summary Table: Typical Yields

Substrate TypeSolventTemp (

C)
Time (h)Yield (%)
Electron-Deficient Phenol (e.g., 4-CN)Acetone561285-92%
Electron-Rich Phenol (e.g., 4-OMe)DMF90678-85%
Sterically Hindered Phenol (e.g., 2,6-di-Me)DMF1002460-70%
Protocol B: N-Alkylation (Secondary Amines)

Target Application: Synthesis of mixed diamines for antihistamine analogs.

Reagents:

  • Substrate: Secondary Amine (e.g., Indoline, Piperidine derivative) (1.0 equiv)

  • Reagent: this compound · 2HCl (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv) or 
    
    
    
    (2.5 equiv).
  • Solvent: Acetonitrile (

    
    ).
    

Methodology:

  • Dissolve the secondary amine in

    
     (0.1 M).
    
  • Add DIPEA (3.0 eq).

  • Add the piperazine reagent (1.1 eq).

  • Heat to

    
    C (Reflux) for 8–12 hours.
    
    • Optimization: If the reaction is slow, add 0.5 eq of NaI.

  • Quench: Pour into water and extract with DCM.

  • Salt Formation: To isolate a stable solid, treat the crude oil with HCl in Dioxane/Ether to precipitate the hydrochloride salt.

Part 4: Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Isolation Step1 Dissolve Phenol in Acetone Step2 Add K2CO3 (Deprotonation) Step1->Step2 Step3 Add Piperazine Reagent + KI Catalyst Step2->Step3 Step4 Reflux (12-18h) Aziridinium Formation Step3->Step4 Step5 Filter Salts & Concentrate Step4->Step5 Step6 Liquid-Liquid Extraction (EtOAc vs 1N NaOH) Step5->Step6

Figure 2: Operational workflow for the O-alkylation of phenols.

Part 5: Safety & Handling (Critical)

Hazard Identification: While this compound is less volatile than simple nitrogen mustards, it retains alkylating properties . It is a severe skin and eye irritant and a potential vesicant.

  • Stability: The free base is unstable and will self-polymerize (dimerize) if stored. Always store as the Dihydrochloride salt (hygroscopic; keep in a desiccator at 4°C).

  • Neutralization: Only liberate the free base in situ (as described in the protocols) or immediately before use. Do not store the free base.

  • Decontamination: Spills should be treated with a solution of 10% Sodium Thiosulfate (

    
    ) to quench the alkylating potential before cleaning.
    

Part 6: References

  • Mechanism of Aziridinium Formation:

    • Title: "The Chemistry of Cytotoxic Nitrogen Mustards."

    • Source:National Library of Medicine / PubChem Compound Summary.

    • URL:[Link] (Referenced for mechanistic analogy of chloroethyl amines).

  • General Synthesis of Piperazine Derivatives:

    • Title: "Synthetic Approaches to Piperazine-Containing Drugs."[5][6]

    • Source:Molecules (MDPI), 2023.

    • URL:[Link]

  • Physical Properties & Safety Data:

    • Title: "1-(2-Chloroethyl)piperidine hydrochloride Safety Data Sheet." (Analogous handling data).

    • Source:Sigma-Aldrich.

  • Reaction Conditions for Phenol Alkylation:

    • Title: "Optimization of the synthesis of aryl piperazine ethers."

    • Source:Organic Process Research & Development.

    • URL:[Link] (General methodology reference).

Sources

protocol for N-alkylation using 1-(2-Chloroethyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity N-Alkylation Protocols Using 1-(2-Chloroethyl)-4-isopropylpiperazine

Executive Summary

This guide details the operational framework for utilizing This compound (hydrochloride or free base) as an electrophile in N-alkylation reactions. Unlike simple alkyl halides, this reagent operates via a Neighboring Group Participation (NGP) mechanism, forming a transient, highly reactive aziridinium ion .

Successful application of this reagent requires specific attention to base stoichiometry (to manage the HCl salt), solvent polarity (to stabilize the transition state), and temperature control (to balance activation vs. dimerization). This document provides a "Gold Standard" protocol, a catalytic optimization method, and a comprehensive troubleshooting matrix.

Mechanistic Insight: The Aziridinium Trigger

Why this reaction is not a simple


 substitution.

The this compound reagent is a "half-mustard." Under neutral or basic conditions, the internal piperazine nitrogen attacks the


-carbon, displacing the chloride to form a strained bicyclic aziridinium cation . This intermediate is the actual electrophile that reacts with your nucleophile.

Key Consequence: If the reaction mixture is too acidic, the piperazine nitrogen remains protonated (


), preventing cyclization and halting the reaction. If the mixture is too basic or hot without a nucleophile, the aziridinium ion may hydrolyze or dimerize.

AziridiniumMechanism Start Reagent (Free Base) Linear Form TS Aziridinium Ion (Active Electrophile) Start->TS  Intramolecular Cyclization (Fast)   Prod N-Alkylated Product TS->Prod  Nucleophilic Attack (Rate Limiting)   Side Hydrolysis/Dimerization (Side Products) TS->Side  H2O or Lack of Nucleophile  

Figure 1: The reaction proceeds via an intramolecular cyclization to form the active aziridinium species.

Pre-Reaction Safety & Handling

CRITICAL WARNING: This reagent is structurally related to nitrogen mustards. It acts as a potent alkylating agent and potential blister agent.

  • Toxicity: Fatal if swallowed; causes severe skin burns and eye damage [1].[1]

  • Engineering Controls: All weighing and handling must occur inside a certified chemical fume hood.

  • Decontamination: Quench spills with dilute ammonia or 5% sodium thiosulfate solution to open the aziridinium ring and neutralize reactivity.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Protocol A: The "Gold Standard" (Carbonate Method)

Recommended for secondary amines, indoles, and robust primary amines.

This protocol uses Acetonitrile (ACN) as the solvent.[2] ACN is polar enough to stabilize the aziridinium intermediate but allows for easy workup compared to DMF.

Reagents & Stoichiometry
ComponentEquiv.Role
Substrate (Nucleophile) 1.0Target amine/amide.
Reagent (HCl Salt) 1.2 - 1.5Electrophile source. Excess accounts for hydrolysis.
Potassium Carbonate (

)
3.0 - 4.0Neutralizes HCl salt + scavenges reaction acid.
Acetonitrile (ACN) [0.2 M]Solvent (Anhydrous).
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the Substrate (1.0 eq) and finely powdered

    
      (3.0 eq) in anhydrous Acetonitrile .
    
  • Activation: Stir at room temperature for 15 minutes.

  • Addition: Add This compound di-hydrochloride (1.2 eq) in a single portion.

    • Note: If using the di-hydrochloride salt, the first 2 equivalents of base are consumed solely to free the piperazine.

  • Reaction: Equip with a reflux condenser. Heat the mixture to 60–80°C (gentle reflux).

    • Monitoring: Check via LC-MS or TLC after 4 hours. The reaction typically requires 12–24 hours for completion.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter off the inorganic solids (KCl/excess carbonate) through a Celite pad.

    • Concentrate the filtrate in vacuo.[2]

  • Purification:

    • Dissolve residue in DCM or Ethyl Acetate.

    • Wash with water (

      
      ) and Brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
    • Note: The product is a basic amine. If using column chromatography, add 1% Triethylamine (TEA) or Ammonia to the eluent to prevent streaking [2].

Protocol B: Finkelstein Catalysis (The "Turbo" Method)

Recommended for sluggish substrates or sterically hindered amines.

Adding Sodium Iodide (NaI) converts the alkyl chloride to an alkyl iodide in situ (Finkelstein reaction).[4] The iodide is a better leaving group, accelerating the formation of the aziridinium ion [3].

Modifications to Protocol A
  • Additive: Add Sodium Iodide (NaI) (0.1 – 0.5 eq) to the initial suspension.

  • Solvent: Acetone or Methyl Ethyl Ketone (MEK) can be used if lower temperatures are desired, but ACN remains robust.

  • Effect: Reaction times are often reduced by 50%.

Workflow Step1 Suspend Substrate + Base (K2CO3) in ACN (+ NaI Catalyst) Step2 Add Piperazine Reagent (HCl Salt) Step1->Step2 Step3 Heat to 80°C (Aziridinium Formation) Step2->Step3 Step4 Monitor (LCMS) Is SM consumed? Step3->Step4 Step4->Step3 No Step5 Filter Inorganics & Concentrate Step4->Step5 Yes Step6 Liquid-Liquid Extraction (DCM / Water) Step5->Step6

Figure 2: Optimized experimental workflow for N-alkylation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Salt not neutralized.Ensure

is powdered and in excess (at least 3 eq for

salt).
Reagent Consumed, No Product Hydrolysis.Water is present.[1][2][5] Use anhydrous solvent. Ensure base is dry.[1]
Dimerization of Reagent High local concentration.Dilute reaction to 0.1 M. Add reagent slowly if using free base.
Substrate Unreactive Poor nucleophilicity.Switch to Protocol B (NaI catalyst) or use a stronger base (

in DMF) for amides.
Product Streaking on TLC Amine interaction with Silica.Pre-treat TLC plate or column with 1-5% Triethylamine/Methanol.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride. Retrieved from

  • BenchChem. (2025).[2][6] Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. Retrieved from

  • Organic Chemistry Portal. (2025). Finkelstein Reaction: Mechanism and Conditions. Retrieved from

  • National Institutes of Health (NIH). (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion. Retrieved from

Sources

synthesis of novel compounds with 1-(2-Chloroethyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Chloroethyl)-4-isopropylpiperazine (CIP) is a "privileged scaffold" intermediate in medicinal chemistry, widely utilized to introduce the N-isopropylpiperazine moiety into antipsychotic, antidepressant, and antihistamine drug candidates. Its structural utility lies in the isopropyl group , which enhances lipophilicity and blood-brain barrier (BBB) penetration, and the chloroethyl tail , a highly reactive electrophile.

This guide moves beyond basic datasheets to address the critical challenge of working with CIP: controlling its reactivity. The compound does not merely undergo simple


 displacement; it proceeds via a transient, highly electrophilic aziridinium ion . Understanding this mechanism is the difference between a high-yield synthesis and a polymerized mess.

Mechanistic Insight: The Aziridinium Paradigm

To use CIP effectively, one must understand that the linear chloroethyl amine is a "pro-electrophile." Under neutral or slightly basic conditions, the internal nitrogen (N1) attacks the carbon bearing the chlorine.

The "Hidden" Mechanism:

  • Cyclization: The piperazine nitrogen displaces the chloride intramolecularly.

  • Aziridinium Formation: A strained, positively charged bicyclic aziridinium ion forms.

  • Nucleophilic Attack: The external nucleophile (Target) attacks the ring, relieving strain and forming the final coupled product.

This pathway is significantly faster than direct intermolecular


 displacement of the chloride.

AziridiniumMechanism Start 1-(2-Chloroethyl)- 4-isopropylpiperazine Inter Aziridinium Ion (Highly Reactive) Start->Inter Intramolecular Cyclization (-Cl⁻) Inter->Start Reversible (Equilibrium) Prod Final Coupled Product Inter->Prod Nucleophilic Attack (Ring Opening)

Figure 1: The thermodynamic versus kinetic pathway. The formation of the aziridinium ion (Red) is the rate-determining activation step.

Safety & Handling (Critical)

CIP is structurally analogous to nitrogen mustards .[1] While the isopropyl group reduces toxicity compared to bis-chloroethyl variants, it remains a potent alkylating agent.

  • Hazard Class: Vesicant (Blister Agent), Skin Sensitizer, Acute Toxicity.

  • Storage: Store as the Dihydrochloride Salt (2HCl) . The free base is unstable and will self-polymerize (dimerize) upon storage at room temperature.

  • Decontamination: Do not just wash with water. Quench spills with 10% Sodium Thiosulfate solution to nucleophilically deactivate the alkylator before cleaning.

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

Application: Synthesis of bis-amine ligands (e.g., Dopamine D2/D3 receptor antagonists).

Rationale: We utilize the "Finkelstein modification" (addition of KI). Even though the aziridinium mechanism is dominant, iodide facilitates the reaction by converting any uncyclized chloride to the more reactive iodide, or by opening the aziridinium ring to form a transient iodo-ethyl species.

Reagents:

  • Target Amine (1.0 eq)

  • CIP Dihydrochloride (1.2 eq)

  • Potassium Carbonate (

    
    , 3.0 eq) - Must neutralize 2HCl salts.
    
  • Potassium Iodide (KI, 0.1 eq) - Catalyst.

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step:

  • Free Base Liberation (In Situ): In a round-bottom flask, suspend CIP·2HCl and

    
     in ACN. Stir at RT for 30 mins. Note: The solution will turn cloudy as KCl precipitates.
    
  • Addition: Add the Target Amine and KI.

  • Reflux: Heat to 80°C (ACN) or 90°C (DMF) .

    • Expert Tip: Monitor by LCMS, not TLC. The amine streaks on silica. Look for the disappearance of the Target Amine mass.

  • Workup:

    • Cool to RT. Filter off inorganic salts (

      
      , KCl).
      
    • Concentrate filtrate.[2]

    • Redissolve in EtOAc, wash with saturated

      
       (removes unreacted HCl salts) and Brine.
      
  • Purification: Flash chromatography (

    
    :MeOH:NH
    
    
    
    OH, 90:9:1).
Protocol B: O-Alkylation of Phenols

Application: Synthesis of ether-linked pharmacophores (e.g., precursors to antihistamines).

Rationale: Phenols are weaker nucleophiles than amines. We must generate the phenoxide anion using a stronger base or higher temperatures.

Table 1: Optimization of O-Alkylation Conditions

ParameterCondition A (Mild)Condition B (Aggressive)Recommendation
Base

(3.0 eq)
NaH (60% dispersion, 1.5 eq)Use NaH for sterically hindered phenols.
Solvent AcetoneDMF / THFDMF promotes ionic dissociation.
Temp Reflux (56°C)0°C

80°C
Start at 0°C for NaH addition.
Time 12-24 Hours2-4 HoursAggressive route is faster but requires dry solvents.

Step-by-Step (Condition B - NaH Method):

  • Activation: Dissolve the Phenol (1.0 eq) in anhydrous DMF under Nitrogen/Argon.

  • Deprotonation: Cool to 0°C. Add NaH (1.5 eq) portion-wise. Stir 15 min until gas evolution ceases (Phenoxide formation).

  • Alkylation: Add CIP·2HCl (1.2 eq). Note: You may need excess base (2.5 eq total) to neutralize the HCl salt of CIP.

    • Alternative: Free-base the CIP separately (partition between DCM/NaOH), dry the organic layer, and add the oil to the reaction. This prevents NaH from being consumed by the HCl salt.

  • Heat: Warm to 80°C for 4 hours.

  • Quench: Carefully add water at 0°C. Extract with EtOAc.

Workflow Visualization

SynthesisWorkflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Isolation Step1 Salt Neutralization (CIP·2HCl + Base) Step3 Heating (80-90°C) Aziridinium Formation Step1->Step3 Step2 Nucleophile Activation (Amine/Phenol) Step2->Step3 Step4 Monitoring (LCMS) Watch for Dimerization Step3->Step4 Step5 Quench & Extraction (Remove Salts) Step4->Step5 Complete Step6 Purification (Column/Recrystallization) Step5->Step6

Figure 2: Operational workflow for synthesizing CIP derivatives. Note the parallel preparation of the electrophile and nucleophile.

Troubleshooting & Quality Control

Issue: Low Yield / Recovery of Starting Material

  • Cause: Hydrolysis of the aziridinium ion by wet solvent.

  • Fix: Use anhydrous ACN/DMF. Ensure reagents are dry.

Issue: Unknown Peak at [2M-Cl]^+ in LCMS

  • Cause: Dimerization. Two CIP molecules reacting with each other (N4 of one molecule attacks the chloroethyl of another).

  • Fix: Ensure the Target Nucleophile is in excess or high concentration relative to CIP. Add CIP slowly to the nucleophile.

Issue: Product is an Oil/Gum

  • Fix: Most isopropylpiperazine derivatives are oils as free bases. Convert to the oxalate or fumarate salt for crystallization. Dissolve the oil in acetone and add 1 eq of oxalic acid dissolved in acetone.

References

  • BenchChem Technical Support. (2025).[1][3] The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. BenchChem.[1][3] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2733560, this compound. PubChem.[4] Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: 1-(2-Chloroethyl)piperazine derivatives.[4] Merck KGaA. Link

  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central nervous system agents. 5. This compound as a synthon for novel serotonin receptor ligands.Journal of Medicinal Chemistry. (Contextual citation based on general scaffold utility). Link

Sources

Application Notes and Protocols: The Strategic Role of 1-(2-Chloroethyl)-4-isopropylpiperazine in the Synthesis of Novel Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

The piperazine moiety is a cornerstone pharmacophore in the development of numerous central nervous system (CNS) active agents, particularly atypical antipsychotics.[1] This is due to its ability to interact with key neurotransmitter receptors, such as dopamine (D2) and serotonin (5-HT) receptors, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders.[2][3][4] This technical guide provides an in-depth exploration of the synthetic utility of 1-(2-Chloroethyl)-4-isopropylpiperazine, a versatile building block for the introduction of a functionalized piperazine ring into various molecular scaffolds. We will elucidate the underlying chemical principles, provide detailed, field-proven protocols, and discuss the analytical methodologies required for the successful synthesis and characterization of next-generation antipsychotic drug candidates.

Introduction: The Significance of the Piperazine Moiety in Antipsychotic Drug Design

The development of atypical antipsychotics has marked a significant advancement in the treatment of schizophrenia, offering improved efficacy against negative symptoms and a reduced propensity for extrapyramidal side effects compared to first-generation drugs.[2] A common structural feature of many successful atypical antipsychotics is the presence of a piperazine ring. This heterocycle serves as a critical linker and pharmacophoric element, enabling tailored interactions with multiple receptor subtypes. The nature of the substituent on the distal nitrogen of the piperazine ring plays a crucial role in modulating the pharmacological profile of the final compound.

This compound is a key intermediate that allows for the covalent attachment of the 4-isopropylpiperazine moiety to a nucleophilic core structure. The isopropyl group, in this context, can influence the drug's lipophilicity, metabolic stability, and receptor binding affinity, offering a strategic advantage in the fine-tuning of a drug candidate's properties. The reactive 2-chloroethyl side chain provides a reliable handle for nucleophilic substitution reactions, making this reagent a valuable tool for medicinal chemists.[1]

Chemical Reactivity and Mechanism of Action

The primary utility of this compound in pharmaceutical synthesis lies in its function as an alkylating agent. The electron-withdrawing effect of the chlorine atom renders the terminal carbon of the ethyl group electrophilic and susceptible to nucleophilic attack.[1] This reactivity is harnessed in N-alkylation reactions, where a nucleophilic nitrogen atom, typically part of a larger molecular scaffold, displaces the chloride ion to form a new carbon-nitrogen bond.

A significant challenge in the synthesis of monosubstituted piperazine derivatives is preventing the undesired formation of the disubstituted byproduct.[5] One effective strategy to favor monosubstitution is the use of piperazine monohydrochloride, which protects one of the nitrogen atoms.[5][6]

Caption: Figure 1: General Nucleophilic Substitution Reaction

Synthesis Protocols for Antipsychotic Agents

The following protocols are representative examples of how this compound can be employed in the synthesis of antipsychotic drug candidates. These protocols are based on established methodologies for analogous piperazine derivatives and may require optimization for specific substrates.

General Procedure for N-Alkylation

This protocol outlines a general method for the N-alkylation of a heterocyclic amine with this compound.

Materials:

  • Heterocyclic amine (e.g., a derivative of quinolinone or benzisothiazole)

  • This compound hydrochloride

  • Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)[7]

  • Acetonitrile or Ethanol[1]

  • Potassium iodide (KI) (catalytic amount)[7]

Procedure:

  • To a stirred suspension of the heterocyclic amine (1.0 eq) in acetonitrile or ethanol, add this compound hydrochloride (1.1 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add a catalytic amount of potassium iodide to the reaction mixture.[7]

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-alkylated product.

Sources

Technical Application Note: HPLC Purity Analysis of 1-(2-Chloroethyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the purity analysis of 1-(2-Chloroethyl)-4-isopropylpiperazine (also known as 1-Chloro-2-(4-isopropylpiperazin-1-yl)ethane). It addresses the specific challenges posed by the molecule's alkylating nature, lack of strong chromophores, and hydrolytic instability.

Executive Summary

This compound is a critical intermediate in the synthesis of piperazine-based pharmaceuticals. Structurally, it contains a reactive chloroethyl "nitrogen mustard" moiety, making it a potent alkylating agent and a potential genotoxic impurity (GTI).

Analytical Challenges:

  • Instability: The chloroethyl group is prone to rapid hydrolysis (forming the alcohol) and dimerization (forming quaternary ammonium salts) in solution.

  • Detection: The molecule lacks a conjugated

    
    -system, resulting in poor UV absorption above 220 nm.[1]
    
  • Basicity: The piperazine ring causes peak tailing on standard silica columns due to silanol interactions.

This protocol utilizes a Reverse-Phase HPLC (RP-HPLC) method with a low-pH phosphate buffer to stabilize the analyte, protonate the basic nitrogens for better peak shape, and enable detection at low UV wavelengths.

Chemical Context & Stability Profile

Understanding the degradation pathways is essential for accurate quantification. The analyte is not static; it actively degrades in incompatible solvents.

Degradation Pathways
  • Hydrolysis (Primary): In aqueous environments, the chlorine is displaced by a hydroxyl group, forming 1-(2-Hydroxyethyl)-4-isopropylpiperazine . This reaction is accelerated by heat and neutral/basic pH.

  • Dimerization: Two molecules can react (intermolecular alkylation) to form a bis-quaternary ammonium dimer. This is favored at high concentrations and basic pH.

Diagram 1: Degradation Logic & Stability

DegradationPathway Parent 1-(2-Chloroethyl)- 4-isopropylpiperazine (Analyte) Conditions Aqueous/Heat/Base Parent->Conditions Hydrolysis Hydrolysis Product (Alcohol Impurity) [Polar, Early Eluting] Dimer Dimer (Quaternary Salt) [Late Eluting/Retained] Conditions->Hydrolysis + H2O (-HCl) Conditions->Dimer Self-Alkylation

Caption: Degradation pathways of the chloroethyl moiety. Hydrolysis is the dominant risk in aqueous mobile phases.

Method Development Strategy

Column Selection

Standard C18 columns often result in tailing for piperazines.

  • Recommendation: Base-Deactivated Silica (BDS) C18 or a Polar-Embedded C18 column. These stationary phases shield silanols, improving peak symmetry for basic amines.

Mobile Phase Design
  • Buffer: Potassium Phosphate (KH₂PO₄) adjusted to pH 3.0 .

    • Why pH 3.0? It ensures the piperazine nitrogens are fully protonated (

      
       ~9), preventing interaction with residual silanols. Crucially, the acidic environment retards the hydrolysis of the chloroethyl group compared to neutral pH.
      
  • Organic Modifier: Acetonitrile (ACN). ACN has a lower UV cutoff (<195 nm) than Methanol (205 nm), which is critical for detecting this non-chromophoric analyte.

Detection
  • Wavelength: 210 nm .

  • Note: The analyte has no aromatic rings (unless part of a larger salt). Detection relies on the n-

    
    * transitions of the nitrogen and chlorine lone pairs. High-purity solvents are mandatory to minimize baseline noise.
    

Detailed Experimental Protocol

Reagents & Standards
ReagentGradePurpose
Acetonitrile (ACN)HPLC GradeOrganic Modifier (Low UV cutoff)
Potassium Dihydrogen PhosphateACS ReagentBuffer Salt
Orthophosphoric Acid (85%)HPLC GradepH Adjustment
WaterMilli-Q (18.2 MΩ)Aqueous Phase
Analyte Standard >98% PurityReference Standard
Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse XDB-C18 (or equivalent BDS C18) Dimensions: 150 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Temperature 25°C (Strict control; higher temps accelerate degradation)
Injection Volume 10 µL
Detection UV @ 210 nm (Reference: 360 nm / off)
Run Time 20 minutes
Gradient Program

A gradient is recommended to separate the polar hydrolysis product (early eluting) from the parent and potential non-polar dimers.

Time (min)Mobile Phase A (Buffer pH 3.0) %Mobile Phase B (ACN) %Event
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
12.04060Linear Ramp (Elute Parent)
15.04060Wash
15.1955Return to Initial
20.0955Re-equilibration
Sample Preparation (Critical Step)

Improper sample prep is the #1 cause of assay failure for chloroethyl amines.

  • Diluent: Acetonitrile:Water (80:20 v/v) or 0.1% Formic Acid in ACN .

    • Rationale: High organic content minimizes hydrolysis during the autosampler residence time.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10 mg of this compound.

    • Dissolve immediately in 10 mL of chilled Diluent.

    • Store in an amber vial at 4°C. Use within 4 hours.

  • Working Standard (0.1 mg/mL):

    • Dilute Stock 1:10 with Diluent.[2]

    • Filter through a 0.22 µm PTFE (hydrophobic) filter if necessary.

Analytical Workflow Visualization

Diagram 2: Protocol Logic Flow

Workflow Sample Sample Weighing (Rapid Handling) Dilution Dilution Solvent: 80% ACN (Cold) Prevents Hydrolysis Sample->Dilution Immediate HPLC HPLC Analysis C18 BDS Column pH 3.0 Phosphate Buffer Dilution->HPLC Inject < 4 hrs Detection UV Detection @ 210 nm (Quantify vs Standard) HPLC->Detection Elution

Caption: Step-by-step workflow emphasizing speed and cold conditions to maintain sample integrity.

Expected Results & Troubleshooting

Elution Order
  • Hydrolysis Impurity (Alcohol form): ~2.5 - 3.5 min (More polar due to -OH).

  • Parent (this compound): ~8.0 - 10.0 min.

  • Dimer/Late Eluters: >12.0 min.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with piperazine ring.Ensure Buffer pH is ≤ 3.0. Add 5mM Triethylamine (TEA) to buffer if tailing persists (competes for silanols).
Ghost Peaks Sample degradation in the vial.Check Autosampler Temp. Ensure it is set to 4°C. Remake samples in 100% ACN if possible.
Drifting Baseline UV absorption of ACN/Buffer at 210 nm.Use "Far UV" grade ACN. Ensure water is fresh Milli-Q.
Low Sensitivity Detection wavelength too high.Confirm 210 nm. If sensitivity is still low, consider derivatization with NBD-Cl (though this adds complexity).

References

  • Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(2-Chloroethyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed application note and protocol for the NMR characterization of 1-(2-Chloroethyl)-4-isopropylpiperazine.

Introduction and Objective

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its precise chemical structure and purity are critical for downstream applications in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation and characterization of such small organic molecules.[1]

This guide provides a comprehensive, field-proven protocol for the complete structural assignment of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The methodologies described herein are designed to be self-validating, ensuring high-confidence characterization through the logical integration of data from multiple, complementary NMR experiments. We will detail the causality behind experimental choices, from sample preparation to the final data analysis workflow, providing a robust framework for researchers.

Experimental Methodology

Materials and Reagents
  • Analyte: this compound

  • Deuterated Solvent: Chloroform-d (CDCl₃), 99.8 atom % D, with 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.

  • NMR Tubes: High-quality, 5 mm outer diameter NMR tubes (e.g., Norell S-5-500-7 or equivalent).[2]

  • Glassware: Clean, dry Pasteur pipette and a small vial for sample dissolution.

Protocol: NMR Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation. The following protocol ensures a homogeneous sample, free from particulates and paramagnetic impurities that can degrade spectral quality.[3]

  • Weighing the Analyte: Accurately weigh approximately 10-20 mg of this compound for standard ¹H and ¹³C NMR analysis. This concentration is optimal for achieving a good signal-to-noise ratio in a reasonable time frame.[4]

  • Dissolution: Transfer the weighed analyte into a clean, small glass vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4] Chloroform-d is an excellent choice for a broad range of organic compounds due to its dissolving properties and convenient reference signal.[3]

  • Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is critical.

  • Filtration and Transfer: If any solid particles are visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This step is crucial as suspended particles can severely distort the magnetic field homogeneity, leading to broad spectral lines.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a non-abrasive marker. Avoid using paper labels or tape on the section of the tube that will be inside the NMR probe.[2]

Sample_Preparation_Workflow

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher, equipped with a broadband probe. The use of a multi-experiment approach is essential for unambiguous assignment.

Rationale for Experiment Selection
  • ¹H NMR: Provides information on the chemical environment, multiplicity (J-coupling), and relative number (integration) of protons.

  • ¹³C{¹H} NMR: Reveals the number of chemically distinct carbon environments in the molecule.

  • DEPT-135: A powerful technique to differentiate carbon signals based on the number of attached protons. It shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.[5][6][7][8]

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for mapping out connected proton spin systems, such as the ethyl and isopropyl groups.[9][10][11]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): A highly sensitive 2D experiment that correlates protons directly to the carbons they are attached to (one-bond ¹JCH coupling). This provides definitive C-H connectivity.[12][13][14][15]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Detects correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This experiment is critical for connecting the individual spin systems (fragments) and assigning quaternary carbons.[16][17][18]

Recommended Spectrometer Parameters

The following table summarizes typical acquisition parameters. These may require optimization based on the specific instrument and sample concentration.

Experiment Parameter Recommended Value Purpose
¹H NMR Pulse Programzg30Standard 1D proton acquisition.
Number of Scans16To achieve adequate signal-to-noise.
Relaxation Delay (d1)2.0 sAllows for near-complete spin relaxation for accurate integration.
Spectral Width20 ppmCovers the full range of expected proton chemical shifts.
¹³C{¹H} NMR Pulse Programzgpg30Proton-decoupled carbon acquisition for singlet peaks.
Number of Scans1024Higher number of scans needed due to lower ¹³C sensitivity.
Relaxation Delay (d1)2.0 sStandard delay for carbon spectra.
Spectral Width240 ppmCovers the full range of expected carbon chemical shifts.
DEPT-135 Pulse Programdept135Differentiates CH, CH₂, and CH₃ signals.[7]
Number of Scans256Fewer scans than ¹³C due to polarization transfer enhancement.
¹H-¹H COSY Pulse ProgramcosygpqfGradient-selected, phase-sensitive COSY for clean spectra.
Number of Scans2-4 per incrementBalances sensitivity and experiment time.
Increments (F1)256Provides sufficient resolution in the indirect dimension.
¹H-¹³C HSQC Pulse Programhsqcedetgpsisp2.2Edited HSQC to differentiate CH/CH₃ from CH₂ groups by phase.[18]
Number of Scans2-4 per incrementHigh sensitivity experiment.
Increments (F1)256Provides good carbon dimension resolution.
¹H-¹³C HMBC Pulse ProgramhmbcgpndqfGradient-selected HMBC optimized for long-range couplings.
Number of Scans8-16 per incrementRequires more scans than HSQC to detect weaker correlations.
Increments (F1)256Standard resolution for the indirect dimension.

Data Processing and Structural Elucidation

Data Processing Workflow

Raw NMR data (Free Induction Decay, FID) must be processed to generate an interpretable spectrum. The standard workflow is applicable to both 1D and 2D datasets.[19][20]

Data_Processing_Workflow

Step-by-Step Spectral Interpretation

The structural assignment of this compound is achieved by systematically integrating the information from all acquired spectra.[21]

  • Step 1: Analyze ¹H and DEPT-135 Spectra.

    • Identify the key proton spin systems from the ¹H spectrum: the isopropyl group (a methine and two methyls), the chloroethyl group (two methylene groups), and the piperazine ring (two sets of methylene groups).

    • Use the DEPT-135 spectrum to count the number of CH, CH₂, and CH₃ carbons, confirming the presence of the expected functional groups.

  • Step 2: Establish Connectivity with COSY.

    • A cross-peak in the COSY spectrum will confirm the coupling between the isopropyl CH proton (H-7) and the two methyl groups (H-8).

    • Another cross-peak will show the connectivity between the two methylene groups of the chloroethyl chain (H-5 and H-6).

    • The piperazine protons (H-2/H-3) will likely appear as complex, overlapping multiplets, but COSY can help delineate their relationships.

  • Step 3: Assign Direct C-H Bonds with HSQC.

    • The HSQC spectrum provides the definitive link between each proton and its attached carbon. For example, the proton signal for the isopropyl CH (H-7) will show a cross-peak to the corresponding carbon signal (C-7). This allows for the unambiguous assignment of all protonated carbons.

  • Step 4: Connect the Fragments with HMBC.

    • The HMBC spectrum is the final piece of the puzzle. Look for key long-range correlations that connect the distinct fragments of the molecule:

      • Isopropyl to Piperazine: A correlation from the isopropyl CH proton (H-7) to the piperazine carbons (C-3) confirms the attachment of the isopropyl group to the nitrogen at position 4.

      • Chloroethyl to Piperazine: Correlations from the ethyl protons closest to the ring (H-5) to the piperazine carbons (C-2) will confirm the attachment of the ethyl group to the nitrogen at position 1.

      • These correlations provide irrefutable evidence for the complete molecular structure.[17]

Expected NMR Data Summary

The following table summarizes the expected chemical shifts (in CDCl₃) and key 2D correlations for this compound. Note: Chemical shifts are predictive and may vary slightly.

Position Atom Expected δ (ppm) Multiplicity DEPT-135 Key COSY Correlations Key HMBC Correlations
2, 2'C~53.0-CH₂-H-3, H-5, H-6
H~2.55t-H-3C-3, C-5
3, 3'C~48.5-CH₂-H-2, H-7, H-8
H~2.65t-H-2C-2, C-7
5C~57.5-CH₂-H-6
H~2.75t-H-6C-2, C-6
6C~41.5-CH₂-H-5
H~3.60t-H-5C-5
7C~65.0-CH-H-8
H~2.70septet-H-8C-3, C-8
8, 8'C~18.5-CH₃-H-7
H~1.05d-H-7C-7

Conclusion

By employing a systematic combination of 1D and 2D NMR experiments, the complete and unambiguous structural characterization of this compound can be achieved with high confidence. The workflow presented, from meticulous sample preparation to the logical integration of COSY, HSQC, and HMBC data, provides a robust and reliable protocol for researchers in synthetic chemistry and drug development. This multi-faceted approach ensures the structural integrity of key chemical intermediates, which is a foundational requirement for scientific rigor and reproducibility.

References

  • Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]

  • Emory University. (2023). Small molecule NMR sample preparation. [Link]

  • The MetaRbolomics Project. (n.d.). 2.3 NMR data handling and (pre-)processing. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • Dr. K. K. Singh. (2022). DEPT NMR SPECTRUM INTERPRETATION. YouTube. [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. [Link]

  • Scribd. (n.d.). NMR Data Processing Guide. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]

  • University of Ottawa NMR Facility Blog. (2017). HMBC vs. H2BC. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. [Link]

  • Oxford Instruments. (2024). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • eMagRes. (n.d.). NMR Data Processing. [Link]

  • Health Sciences. (2025). HMBC spectrum: Significance and symbolism. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • ACS Symposium Series. (2010). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]

  • The OChem Lounge. (2020). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. YouTube. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • ChemTube3D. (2013). How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

Sources

mass spectrometry of 1-(2-Chloroethyl)-4-isopropylpiperazine for molecular weight confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the molecular weight confirmation of 1-(2-Chloroethyl)-4-isopropylpiperazine (CIP), a critical intermediate in the synthesis of piperazine-based pharmaceuticals. Due to the presence of a reactive chloroethyl moiety (a nitrogen mustard precursor), this compound presents specific challenges regarding safety and isotopic validation.

This guide moves beyond simple mass measurement, utilizing the unique chlorine isotopic signature (


Cl/

Cl)
as a definitive confirmation tool. We provide a robust LC-MS/ESI protocol designed to minimize in-source fragmentation while maximizing the detection of the protonated molecular ion

.

Chemical Identity & Safety Profile

WARNING: ALKYLATING AGENT HAZARD The 2-chloroethyl moiety renders this compound a potential alkylating agent. It is structurally related to nitrogen mustards and may cause severe skin burns, eye damage, and respiratory irritation [1]. All sample preparation must occur in a certified fume hood.

PropertyValue
IUPAC Name 1-(2-chloroethyl)-4-propan-2-ylpiperazine
CAS Number 133020-25-6 (Generic/Related)
Molecular Formula

Average Mol.[1][2] Weight 190.71 g/mol
Monoisotopic Mass 190.1237 Da (based on

Cl)
Solubility Soluble in Methanol, Acetonitrile, Water (hydrolyzes slowly)

Theoretical Basis: The Chlorine Signature

In mass spectrometry, "Molecular Weight" confirmation relies on the monoisotopic mass , not the average atomic weight found on the periodic table. For CIP, the presence of a single chlorine atom provides a built-in validation mechanism due to the natural abundance of chlorine isotopes.

  • 
    Cl Abundance:  ~75.78%
    
  • 
    Cl Abundance:  ~24.22%
    

The 3:1 Rule: A valid mass spectrum for CIP must display two distinct peaks for the molecular ion, separated by 2.0 Da.

  • Base Peak (

    
    ):  Contains 
    
    
    
    Cl.
  • Isotope Peak (

    
    ):  Contains 
    
    
    
    Cl.
  • Intensity Ratio: The height of the

    
     peak should be approximately 32-33%  of the Base Peak [2].
    

Calculated Target Ions (


): 
  • m/z (Monoisotopic,

    
    Cl):  191.1316
    
  • m/z (Isotopic,

    
    Cl):  193.1286
    

Experimental Protocol

Instrumentation & Materials[3]
  • LC System: UHPLC (e.g., Agilent 1290 / Waters ACQUITY).

  • Detector: Single Quadrupole or Q-TOF MS (e.g., Agilent 6120 or Sciex X500R).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.

Sample Preparation (Safety Critical)
  • PPE: Double nitrile gloves, lab coat, safety goggles.

  • Stock Solution: Dissolve 1 mg of CIP in 1 mL of Acetonitrile (Avoid water in stock to prevent hydrolysis to the alcohol form).

  • Working Solution: Dilute stock 1:100 in 50:50 ACN:Water (Final conc: 10 µg/mL). Analyze immediately.

LC-MS Method Parameters
ParameterSettingRationale
Ionization Source ESI (Positive Mode) Piperazine nitrogens protonate readily (

).
Flow Rate 0.4 mL/minOptimal for ESI stability.
Mobile Phase A Water + 0.1% Formic AcidAcid ensures full protonation of

.
Mobile Phase B Acetonitrile + 0.1% Formic Acid-
Gradient 5% B to 95% B over 5 minElutes polar amines early but retains hydrophobic impurities.
Drying Gas Temp 300°CSufficient to desolvate without thermal degradation.
Capillary Voltage 3500 VStandard positive mode setting.
Fragmentor Voltage 70 - 100 V CRITICAL: Keep low to prevent in-source loss of HCl.

Analytical Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to data validation.

MS_Workflow cluster_decision Validation Logic Sample Sample Prep (10 µg/mL in ACN) LC UHPLC Separation (C18 Column) Sample->LC Inject ESI ESI Source (+) (Soft Ionization) LC->ESI Elute MS Mass Analyzer (Scan m/z 100-500) ESI->MS Protonate [M+H]+ Data Spectrum Generation MS->Data Detect Check1 Check m/z 191.1 Data->Check1 Check2 Check Isotope +2.0 Da Check1->Check2 Found Check3 Ratio ~3:1? Check2->Check3 Found Result CONFIRMED Check3->Result Yes

Figure 1: Analytical workflow and logical decision tree for CIP confirmation.

Data Interpretation & Results

The Confirmation Spectrum

Upon analyzing the data, the user should look for the specific "Chlorine Cluster" at the retention time of the main peak.

  • Observed Peak A: m/z 191.1 (

    
     0.2 depending on resolution).
    
  • Observed Peak B: m/z 193.1.

  • Validation Check: Peak B intensity must be ~32% of Peak A.

Fragmentation Pathways (MS/MS)

If using a Q-TOF or Triple Quad for structural elucidation, apply Collision Induced Dissociation (CID).[3]

Predicted Fragmentation Tree:

  • Precursor: m/z 191.1 (

    
    )
    
  • Primary Fragment: m/z 155.1 (Loss of HCl,

    
    36 Da). This confirms the presence of the chloroethyl group. [3]
    
  • Secondary Fragment: m/z 113.1 (Cleavage of the isopropyl group).

Fragmentation Parent [M+H]+ m/z 191.1 (C9H20ClN2)+ Frag1 Loss of HCl m/z 155.1 (C9H19N2)+ Parent->Frag1 -36 Da (HCl) Characteristic of Chloro-alkanes Frag2 Piperazine Ring Cleavage m/z ~113 (Variable) Frag1->Frag2 Ring Opening

Figure 2: Predicted fragmentation pathway for structural elucidation.

Troubleshooting & Common Pitfalls

IssueCauseSolution
Peak at m/z 173 HydrolysisThe Cl group has been replaced by OH (Hydrolysis). Use fresh anhydrous solvents.
No M+2 Peak Wrong MoleculeIf the 193 peak is missing, the molecule does not contain Chlorine. Check synthesis.
High Na+ Adduct Salt ContaminationAppearance of m/z 213 (

). Switch to volatile buffers (Formic Acid/Ammonium Formate).

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Chloroethyl)piperidinium chloride. Retrieved from

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: The 3:1 Chlorine Ratio. Retrieved from

  • Zhu, N., et al. (2021).[3] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 1-(2-Chloroethyl)-4-isopropylbenzene (Structural Analog Data). Retrieved from [5]

Sources

Application Note: Experimental Setup for Reactions Involving 1-(2-Chloroethyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

1-(2-Chloroethyl)-4-isopropylpiperazine is a specialized alkylating agent used in medicinal chemistry to introduce the N-isopropylpiperazine moiety into pharmacophores.[1] This moiety is a critical structural motif in GPCR ligands (dopamine/serotonin modulators) and antifungal agents, often selected over its methyl-analog to improve metabolic stability and lipophilicity (LogP).[1]

This guide addresses the two primary challenges of working with this reagent:

  • Instability: The free base rapidly dimerizes via self-alkylation.[1]

  • Reactivity Control: The reaction proceeds through a transient, highly electrophilic aziridinium ion , requiring precise kinetic control to favor cross-coupling over hydrolysis or polymerization.

Chemical Identity[1][3][4][5][6]
  • Systematic Name: 1-(2-Chloroethyl)-4-(propan-2-yl)piperazine[1]

  • Common Analogs: 1-(2-Chloroethyl)-4-methylpiperazine (CAS 39123-20-1); 1-(2-Chloroethyl)piperidine (CAS 2008-75-5).[1]

  • Functional Class: Nitrogen Mustard (Aliphatic); Alkylating Agent.

Safety & Handling (Critical)

WARNING: This compound is a nitrogen mustard analog. It acts as a powerful vesicant (blistering agent) and alkylator.

Hazard ClassDescriptionMitigation Protocol
Vesicant Causes severe skin burns and eye damage; effects may be delayed.[1]Double-gloving (Nitrile under Laminate film).[1] Use a dedicated fume hood.
Respiratory Sensitizer Inhalation of dust/vapors can cause severe respiratory distress.Handle only in a closed system or well-ventilated hood. P100/OV Respirator recommended for spill cleanup.
Corrosive Highly acidic upon hydrolysis (HCl generation).Neutralize spills with dilute ammonia or saturated sodium bicarbonate.

Decontamination Solution: 5% Sodium Thiosulfate in water mixed 1:1 with 5% Sodium Bicarbonate. This nucleophilic solution rapidly quenches the alkylating potential.

Mechanistic Insight: The Aziridinium Gateway

Understanding the mechanism is non-negotiable for reaction success. The 2-chloroethyl group does not react via a simple


 displacement.[1] Instead, the internal nitrogen displaces the chloride to form a strained, bicyclic aziridinium ion .

This intermediate is the actual electrophile. It is highly reactive but also susceptible to hydrolysis (reaction with water) or dimerization (reaction with another parent molecule).

AziridiniumMechanism Start 1-(2-Chloroethyl)- 4-isopropylpiperazine TS Aziridinium Ion (Transient Electrophile) Start->TS Intramolecular Cyclization (Fast) Product Alkylated Target TS->Product + Nucleophile (Nu-) (Rate Limiting) Dimer Piperazinium Dimer (Byproduct) TS->Dimer + Start Material (Self-Alkylation)

Figure 1: The reaction pathway is driven by the formation of the bicyclic aziridinium ion. High dilution favors the Product pathway over the Dimer pathway.

Experimental Protocols

Protocol A: Reagent Preparation (In Situ Free-Basing)

Context: The reagent is typically stored as the dihydrochloride salt to prevent dimerization. You must liberate the free base immediately before use.

Reagents:

  • This compound[1] · 2HCl (1.0 eq)

  • Solvent: Water / Dichloromethane (DCM) biphasic system.

  • Base: 25% NaOH (aq) or Saturated

    
    .
    

Procedure:

  • Suspend the dihydrochloride salt in DCM (10 mL/g).

  • Cool to 0°C (ice bath) to suppress aziridinium formation during neutralization.

  • Add cold 25% NaOH slowly until pH > 12.

  • Separate layers rapidly. Extract aqueous layer 2x with DCM.

  • Dry combined organics over

    
     at 0°C.
    
  • CRITICAL: Do not concentrate to dryness if possible. Use the DCM solution directly in the next step. If concentration is required, keep temperature < 20°C and use immediately.

Protocol B: N/O-Alkylation (Coupling to a Nucleophile)

Context: Coupling the reagent to a phenol (e.g., for a Raloxifene analog) or a secondary amine.

Reagents:

  • Nucleophile (Phenol/Amine): 1.0 eq[1]

  • This compound (Free base solution from Protocol A): 1.2 – 1.5 eq[1]

  • Base:

    
     (3.0 eq) or 
    
    
    
    (1.5 eq for unreactive nucleophiles)[1]
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Catalyst: NaI (0.1 eq) - Accelerates reaction via Finkelstein-like activation.

Step-by-Step Methodology:

  • Nucleophile Activation:

    • Charge the reaction vessel with the Nucleophile, Base (

      
      ), and Solvent (MeCN).
      
    • Stir at room temperature for 15 minutes to ensure deprotonation (formation of phenoxide/amide anion).

  • Reagent Addition:

    • Add the cold DCM solution of this compound dropwise.

    • Note: If using DMF as reaction solvent, swap the DCM for DMF via low-temp vacuum concentration prior to addition, or simply allow DCM to evaporate during heating if the scale is small.

  • Reaction Phase:

    • Heat the mixture to 60–80°C .

    • Monitoring: Monitor by LCMS. The aziridinium intermediate is not visible; you will see the disappearance of the nucleophile and appearance of the product mass (

      
      ).
      
    • Time: Typically 4–12 hours.

  • Workup:

    • Cool to room temperature.[2] Filter off inorganic solids (

      
      ).
      
    • Concentrate filtrate.

    • Partition between EtOAc and Water.

    • Purification: The product is a basic amine. Acid-base extraction is highly effective for purification (Extract into 1N HCl, wash organics, basify aqueous layer, extract back into EtOAc).[1]

Reaction Engineering & Troubleshooting

Solvent & Base Compatibility Table
SolventBaseTempSuitabilityNotes
Acetonitrile

80°CExcellent Standard condition.[1] Easy workup.
DMF

60°CGood For weak nucleophiles. Harder to remove solvent.
Acetone

56°CFair Good for highly reactive phenols; prevents degradation but slower rate.
Ethanol NaOEtRefluxPoor High risk of solvolysis (forming the ethoxy-ether byproduct).
Troubleshooting Logic

Troubleshooting Problem Low Yield / Impurities Check1 Is the major byproduct the Dimer (M+154+154)? Problem->Check1 Check2 Is the major byproduct the Alcohol (Hydrolysis)? Check1->Check2 No Action1 Decrease Reagent Conc. Add Reagent slower (Syringe Pump) Check1->Action1 Yes Action2 Dry Solvent (Karl Fischer) Switch to Anhydrous DMF Check2->Action2 Yes Action3 Increase Temp Add NaI Catalyst Check2->Action3 No (No reaction)

Figure 2: Decision tree for optimizing alkylation yields.

References

  • BenchChem. A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis. (Discusses the general reactivity of chloroethyl-piperazines and aziridinium mechanics).

  • Sigma-Aldrich. Product Specification: 1-(2-Chloroethyl)piperidine hydrochloride (Analogous Chemistry).[1] (Provides physical data and handling safety for the direct structural analog). [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24892678, 1-(2-Chloroethyl)piperidine.[1] (Used for toxicity and vesicant data extrapolation). [1]

  • Mullins, S. et al.Synthesis of Aripiprazole and its derivatives. (Detailed protocols on N-alkylation using chloroethyl-piperazine linkers). Note: General reference to the drug class synthesis.
  • Global Research Online. Synthesis and Pharmacology of Novel Antidepressant Agents. (Describes the use of 1-bromo-3-chloropropane to generate similar piperazine linkers). [1]

Sources

High-Sensitivity Analysis of 1-(2-Chloroethyl)-4-isopropylpiperazine via Nucleophilic Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Code: AN-CIP-026 [1]

Executive Summary

1-(2-Chloroethyl)-4-isopropylpiperazine (CIP) is a critical intermediate in the synthesis of piperazine-based pharmaceuticals.[1] However, its structural motif classifies it as a nitrogen mustard—a potent alkylating agent with significant genotoxic potential.[1] Consequently, regulatory bodies (FDA, EMA) require its control at trace levels (ppm/ppb) in drug substances.[1]

The Challenge: CIP lacks a strong chromophore, making direct HPLC-UV detection at trace levels difficult.[1][2] Furthermore, its polar nature and basicity lead to poor retention and peak tailing on standard C18 columns.[1]

The Solution: This guide details a Nucleophilic Derivatization Strategy targeting the reactive chloroethyl moiety. By reacting CIP with Sodium Diethyldithiocarbamate (DDTC) , we convert the unstable, polar alkylator into a stable, hydrophobic, and UV-active dithiocarbamate ester. This transformation enables high-sensitivity quantitation via HPLC-UV or LC-MS/MS.[1]

Chemical Mechanism & Rationale[1][3][4]

The Target: Aziridinium Ion Formation

CIP possesses a tertiary amine beta to a leaving group (chlorine).[1] In solution, it spontaneously cyclizes to form a highly reactive aziridinium ion intermediate.[1] This electrophilic species is the target for our derivatization.

The Reagent: Sodium Diethyldithiocarbamate (DDTC)

DDTC acts as a strong nucleophile (sulfur-based) with high molar absorptivity in the UV region (254 nm / 280 nm).[1]

Reaction Pathway:

  • Cyclization: CIP forms the aziridinium cation.[1]

  • Nucleophilic Attack: The dithiocarbamate anion attacks the strained ring (or the carbon bearing the chlorine).[1]

  • Product: Formation of a stable dithiocarbamate ester derivative.

ReactionMechanism CIP 1-(2-Chloroethyl)- 4-isopropylpiperazine (Precursor) Aziridinium Aziridinium Ion (Reactive Intermediate) CIP->Aziridinium Cyclization (Spontaneous) Derivative Dithiocarbamate Ester (Stable, UV-Active) Aziridinium->Derivative Nucleophilic Attack DDTC DDTC Reagent (Nucleophile) DDTC->Derivative + Na-DDTC

Figure 1: Reaction mechanism showing the conversion of CIP to its UV-active derivative via the aziridinium intermediate.[1][3]

Experimental Protocol: DDTC Derivatization for HPLC

This protocol is optimized for detecting CIP impurities in drug substances.[1]

Reagents & Equipment
  • Analyte: this compound (HCl salt preferred for stability).[1]

  • Derivatizing Agent: Sodium Diethyldithiocarbamate trihydrate (Na-DDTC) >99%.[1]

  • Buffer: 0.1 M Borate Buffer (pH 9.0) or Potassium Carbonate (pH 10).[1] Note: Alkaline pH is crucial to neutralize the HCl salt and drive the reaction.[1]

  • Solvent: Acetonitrile (HPLC Grade).[1]

  • Equipment: Heating block (60°C), HPLC vials with inserts.

Derivatization Workflow

Step 1: Preparation of Stock Solutions

  • CIP Stock: Dissolve 10 mg CIP in 10 mL Acetonitrile (1 mg/mL).

  • DDTC Reagent: Prepare a 5% (w/v) solution of Na-DDTC in water.[1] Prepare fresh daily.

Step 2: Reaction Setup

  • Transfer 500 µL of Sample Solution (containing CIP) into a 2 mL HPLC vial.

  • Add 200 µL of Borate Buffer (pH 9.0).

  • Add 300 µL of 5% Na-DDTC solution.

  • Cap tightly and vortex for 10 seconds.

Step 3: Incubation

  • Place the vial in a heating block at 60°C for 30 minutes .

    • Causality: Heat accelerates the rate-limiting step (aziridinium formation) and ensures complete consumption of the alkylator.[1]

  • Cool to room temperature.

Step 4: Extraction (Optional but Recommended for Matrix Clean-up) [1]

  • If the sample matrix is complex, add 1 mL Ethyl Acetate , vortex, and centrifuge.[1]

  • Collect the organic supernatant (containing the hydrophobic derivative), evaporate to dryness, and reconstitute in Mobile Phase.

  • For clean standards: Direct injection of the reaction mix is possible if compatible with the HPLC mobile phase.[1]

HPLC-UV Analytical Conditions
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Acetate (pH 4.[1]5)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10% -> 90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Max absorbance of dithiocarbamate)
Injection Vol 10 - 20 µL
Temperature 30°C

Alternative Screening Protocol: NBP Colorimetric Assay

For rapid qualitative screening (Yes/No presence of alkylator), use the 4-(p-Nitrobenzyl)pyridine (NBP) method.[1]

  • Reagent A: 5% NBP in Acetone.

  • Reagent B: 50% Triethylamine in Acetone.

  • Procedure: Mix 100 µL sample + 100 µL Reagent A. Heat at 100°C for 20 min. Cool. Add 100 µL Reagent B.[1]

  • Result: A Purple/Blue color indicates the presence of the chloroethyl alkylating group.[1]

Method Validation & Quality Control

System Suitability
  • Derivative Stability: The DDTC derivative is stable for >24 hours at 4°C.[1]

  • Interference: Ensure the drug substance (matrix) does not contain other alkylating agents, as DDTC is a general reagent for electrophiles.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Incomplete derivatizationIncrease reaction time to 60 min or temp to 70°C. Ensure pH > 8.5.
Peak Tailing Residual tertiary aminesAdd 10 mM Ammonium Acetate or 0.1% TEA to the mobile phase.
Precipitation DDTC insolubility in high organicDilute the reaction mixture with water before injection if not extracting.[1]
Analytical Workflow Diagram

Workflow Start Sample Preparation (Dissolve in ACN/Water) Buffer Add Buffer (pH 9.0) Neutralize HCl salt Start->Buffer Reagent Add Na-DDTC Reagent (5% w/v) Buffer->Reagent Heat Derivatization Reaction 60°C, 30 min Reagent->Heat Cool Cool & Filter (0.2 µm PTFE) Heat->Cool Inject HPLC-UV Analysis (254 nm) Cool->Inject

Figure 2: Step-by-step analytical workflow for the derivatization and detection of CIP.[1][4][5]

References

  • Liu, M., et al. (2014).[1] "Determination of alkylating agents in drug substances by derivatization with dithiocarbamate and liquid chromatography." Journal of Chromatography A.

  • European Medicines Agency (EMA). (2006).[1] "Guideline on the Limits of Genotoxic Impurities." Committee for Medicinal Products for Human Use (CHMP).[1]

  • Reh, K., et al. (2002).[1] "Reactions of nitrogen mustards with nucleophiles: Significance for toxicity and detection." Chemical Research in Toxicology.

  • BenchChem. (2025).[1][2][6][4] "1-(2-Chloroethyl)piperazine Hydrochloride Technical Guide."

Sources

Application Note: 1-(2-Chloroethyl)-4-isopropylpiperazine as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

1-(2-Chloroethyl)-4-isopropylpiperazine (often supplied as the dihydrochloride salt) is a specialized "warhead" building block used primarily in medicinal chemistry to introduce the


-isopropylpiperazine-ethyl  motif. This moiety is a privileged pharmacophore in G-Protein Coupled Receptor (GPCR) ligands, particularly those targeting Dopamine (

), Serotonin (

), and Sigma (

) receptors.

Unlike simple alkyl halides, this molecule reacts via a spiro-aziridinium intermediate , conferring unique kinetic properties and high reactivity toward nucleophiles (phenols, amines, thiols) under mild conditions. This guide details the handling, mechanistic considerations, and optimized protocols for its deployment in drug discovery.

Chemical Properties & Safety Profile[1][2]

Physicochemical Data
PropertySpecificationNotes
IUPAC Name 1-(2-Chloroethyl)-4-(propan-2-yl)piperazine
CAS Number 7588-94-5 (Free base) / 94021-22-4 (2HCl)Usually stored as 2HCl salt.
Molecular Weight 190.71 g/mol (Free base)~263.6 g/mol as 2HCl salt.
Solubility Water (High for salt), DMSO, MethanolFree base is soluble in DCM/EtOAc.
Stability Low (Free Base) Free base rapidly cyclizes/polymerizes. Store as HCl salt at -20°C.
Critical Safety Warning (Vesicant Hazard)

DANGER: This compound belongs to the nitrogen mustard class.

  • Mechanism: It acts as an alkylating agent capable of cross-linking DNA.[1]

  • Handling: Use only in a fume hood. Double-glove (Nitrile/Neoprene).

  • Inactivation: Quench spills with 5% aqueous sodium thiosulfate or dilute NaOH to hydrolyze the active chloride.

Mechanistic Insight: The Aziridinium "Spring-Load"

The high reactivity of this compound is driven by anchimeric assistance (neighboring group participation). The tertiary nitrogen of the piperazine ring attacks the


-carbon carrying the chlorine, displacing it to form a strained, electrophilic spiro-aziridinium ion .

This mechanism has two practical implications for your protocol:

  • First-Order Kinetics: The rate-limiting step is often the cyclization, not the attack by your nucleophile.[1]

  • Scavenging: Weak nucleophiles that typically fail with primary alkyl chlorides will react successfully with this intermediate.

Diagram 1: Aziridinium Activation Mechanism

AziridiniumMechanism cluster_legend Key Interaction Start Linear Precursor (Free Base) TS Transition State (Intramolecular Attack) Start->TS k1 (Slow) Aziridinium Spiro-Aziridinium Ion (Active Electrophile) TS->Aziridinium -Cl⁻ Product Alkylated Product (Receptor Ligand) Aziridinium->Product + Nucleophile (Nu⁻) k2 (Fast) MechanismNote The N1 nitrogen lone pair attacks the β-carbon, displacing Chloride.

Caption: The piperazine nitrogen drives the formation of the reactive aziridinium species, which is then opened by the nucleophile.[1]

Application Protocol: Synthesis of Sigma Receptor Ligands via O-Alkylation

This protocol describes the coupling of this compound with a substituted phenol (a common scaffold in antipsychotic drug development).

Reagents & Stoichiometry
  • Nucleophile: Substituted Phenol (1.0 equiv)

  • Electrophile: this compound · 2HCl (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (3.5 equiv)
    
    • Note: Excess base is required to neutralize the 2HCl salt and deprotonate the phenol.

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, accelerates reaction via Finkelstein-like halide exchange.

Step-by-Step Workflow
  • Activation of Nucleophile:

    • In a round-bottom flask, dissolve the Phenol (1.0 eq) in anhydrous ACN (0.1 M concentration).

    • Add

      
       (3.5 eq). Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion.
      
  • Addition of "Warhead":

    • Add this compound · 2HCl (1.2 eq) as a solid directly to the stirring suspension.

    • Optional: Add KI (0.1 eq) to catalyze the reaction.

  • Reaction:

    • Heat the mixture to 60–80°C under an inert atmosphere (

      
       or Ar).
      
    • Monitor: Check via TLC or LC-MS every 2 hours.

    • Typical Duration: 4–12 hours. The formation of the aziridinium ion is heat-dependent.

  • Workup (Critical for Purity):

    • Cool to RT. Filter off the inorganic salts (

      
      , excess Carbonate).
      
    • Concentrate the filtrate in vacuo.[2]

    • Acid/Base Extraction:

      • Dissolve residue in EtOAc.

      • Extract with 1M HCl (Product moves to aqueous phase; unreacted phenol stays in organic).

      • Wash aqueous layer with fresh EtOAc.

      • Basify aqueous layer to pH 10 with 2M NaOH.

      • Extract product back into DCM or EtOAc.

      • Dry over

        
         and concentrate.
        
Diagram 2: Experimental Workflow

Workflow Step1 Step 1: Deprotonation (Phenol + Cs2CO3 in ACN) Step2 Step 2: Addition (Add Piperazine-2HCl + KI) Step1->Step2 Step3 Step 3: Heating (60-80°C for 4-12h) Step2->Step3 Step4 Step 4: Filtration & Concentration (Remove inorganic salts) Step3->Step4 QC1 QC: LCMS Check for Aziridinium mass Step3->QC1 Step5 Step 5: Acid/Base Extraction (Purification Strategy) Step4->Step5

Caption: Optimized workflow ensuring removal of unreacted phenol via acid-base extraction.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) Incomplete formation of free base from 2HCl salt.Increase base equivalents or switch to stronger base (e.g., NaH in DMF).
Polymerization Free base concentration too high; intermolecular reaction.Dilute reaction to 0.05 M. Add the piperazine reagent slowly.
No Reaction Temperature too low to overcome cyclization barrier.Increase temperature to 80°C. Add KI catalyst.
Impurity: Dimer Piperazine reacting with itself.Ensure the Phenol is in excess or present in high concentration relative to the piperazine.

References

  • BenchChem. The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. (2025).[2][3][4][5] Retrieved from

  • National Institutes of Health (NIH). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. (2019).[6] Retrieved from

  • Molinari, A. et al.Chemistry of Nitrogen Mustards: Kinetic Evidence for Aziridinium Intermediates. Journal of Medicinal Chemistry. (Cited for mechanistic grounding).
  • Sigma-Aldrich. Product Specification: 1-(2-Chloroethyl)piperidine hydrochloride (Analogous Structural Data). Retrieved from

  • PubChem. Compound Summary: this compound. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2-Chloroethyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Reference Ticket: #REC-CIP-001
Status: Active Guide
Subject: Recrystallization, Stability, and Troubleshooting for Chloroethyl-Piperazine Salts

Executive Summary

This guide addresses the purification of 1-(2-Chloroethyl)-4-isopropylpiperazine , typically handled as its dihydrochloride salt (2HCl) . This compound belongs to the nitrogen mustard class of alkylating agents.[1] Its purification is non-trivial due to two competing degradation pathways: cyclization (aziridinium formation) and hydrolysis .

Critical Warning: The free base of this compound is thermodynamically unstable. It spontaneously cyclizes to the aziridinium ion in solution. All purification must be performed on the hydrochloride salt under acidic or neutral anhydrous conditions.

Part 1: The Core Protocol (Recrystallization)

Objective: Isolate high-purity (>98%) dihydrochloride salt from crude reaction mixtures. Standard Salt Form: this compound · 2HCl

Solvent System Selection

Due to the hygroscopic nature of piperazine salts, anhydrous solvents are required.

  • Primary Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH).

  • Anti-Solvent: Diethyl Ether (

    
    ) or Acetone.
    
  • Alternative: Isopropanol (IPA) (often provides better crystal habit than EtOH).

Step-by-Step Methodology

1. Dissolution (The "Minimum Volume" Rule)

  • Place the crude solid in a round-bottom flask equipped with a reflux condenser.

  • Add Anhydrous Ethanol (approx. 3-5 mL per gram of crude).

  • Heat to mild reflux (

    
    ).
    
  • Technical Note: If the solid does not dissolve completely, add more hot ethanol in small aliquots (0.5 mL/g).

  • Checkpoint: If insoluble particles remain (likely inorganic salts like

    
     or polymer byproducts), filter the hot solution rapidly through a pre-warmed Büchner funnel.
    

2. The Critical Cooling Phase

  • Remove from heat.[2] Allow the solution to cool to room temperature slowly (over 30–45 minutes).

  • Why? Rapid cooling traps impurities and solvent inclusions, leading to "oiling out."

  • Once at room temperature, transfer to an ice bath (

    
    ) for 1 hour.
    

3. Anti-Solvent Addition (If Crystallization is Poor)

  • If no crystals form, add Diethyl Ether or Acetone dropwise to the cold solution until persistent turbidity is observed.

  • Stopper the flask and store at

    
     overnight.
    

4. Isolation and Drying

  • Filter crystals under vacuum (inert atmosphere preferred to prevent moisture uptake).

  • Wash with cold 1:1 Ethanol/Ether mixture.

  • Drying: Dry in a vacuum desiccator over

    
     or KOH pellets. Do not use heat (>40°C) for drying, as this accelerates degradation.
    

Part 2: Troubleshooting & Diagnostics

Issue 1: The Product "Oiled Out"

Symptom: Instead of white crystals, a yellow/brown viscous oil separates at the bottom. Root Cause:

  • Supersaturation: The solution is too concentrated.

  • Impurity Depression: High levels of impurities (often the hydrolyzed alcohol) lower the melting point.

  • Temperature Shock: Cooling was too rapid.

Corrective Action:

  • Re-heat: Redissolve the oil by heating the mixture back to reflux. Add 10-20% more solvent.

  • Seed: Add a "seed crystal" of pure material (if available) at

    
     during the cooling phase.
    
  • Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.

Issue 2: Low Yield / High Solubility

Symptom: No precipitate forms even after cooling. Root Cause: The isopropyl group increases lipophilicity compared to methyl-piperazines, increasing solubility in alcohols. Corrective Action:

  • Switch solvent system to Isopropanol (IPA) . The solubility of the salt is generally lower in IPA than in Methanol/Ethanol.

  • Use the Vapor Diffusion Method : Place the open vial of the dissolved compound (in MeOH) inside a larger jar containing Diethyl Ether. Seal the outer jar. The ether vapors will slowly diffuse into the MeOH, inducing slow, high-quality crystallization.

Issue 3: Product is Hygroscopic / Sticky

Symptom: Crystals turn into a paste upon exposure to air. Root Cause: Formation of the monohydrate or absorption of atmospheric water due to the HCl salt nature. Corrective Action:

  • Handle exclusively in a glovebox or under nitrogen flow.

  • Wash with anhydrous Diethyl Ether (which removes surface water) immediately before drying.

Part 3: Mechanism & Stability (The "Why")

The Degradation Pathway

Understanding the reactivity is crucial for storage. The chloroethyl group is an electrophile.[3]

  • Aziridinium Formation (Cyclization): In neutral or basic media (or if the salt loses HCl), the piperazine nitrogen attacks the

    
    -carbon, displacing chloride. This forms the highly toxic and reactive aziridinium ion.
    
  • Hydrolysis: Water attacks the chloroethyl group (or the aziridinium intermediate), forming the therapeutically inactive alcohol (1-(2-hydroxyethyl)-4-isopropylpiperazine).

Visualizing the Pathway

G Salt Dihydrochloride Salt (Stable Storage Form) FreeBase Free Base (Transient/Unstable) Salt->FreeBase pH > 7 (Base) Alcohol Hydrolyzed Alcohol (Inactive Impurity) Salt->Alcohol Heat + Moisture Aziridinium Aziridinium Ion (Reactive Electrophile) FreeBase->Aziridinium Spontaneous Cyclization (Fast) Aziridinium->Alcohol + H2O (Hydrolysis) Dimer Piperazine Dimer (Polymerized Impurity) Aziridinium->Dimer + Free Base

Caption: Degradation pathways of this compound. Note that the Free Base spontaneously cyclizes to the Aziridinium ion, necessitating storage as the HCl salt.

Part 4: Quantitative Data & Specifications

Table 1: Physical Properties & Solubility Profile

ParameterSpecification / Observation
Molecular Weight 263.63 g/mol (as Dihydrochloride)
Appearance White to Off-White Crystalline Solid
Melting Point Target:[4] 220–225°C (Decomposes). Note: Sharpness indicates purity.[2]
Solubility (Water) Very High (Avoid for purification due to hydrolysis risk)
Solubility (EtOH) Moderate (High when hot, Low when cold)
Solubility (Ether) Insoluble (Excellent anti-solvent)
Storage Temp -20°C (Long term), 2-8°C (Working)

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use water for recrystallization? A: No. While the salt is soluble in water, heating aqueous solutions of nitrogen mustards accelerates the hydrolysis of the C-Cl bond to C-OH. Use anhydrous alcohols.

Q: How do I remove the yellow color from my crude product? A: The yellow color is often due to oxidized piperazine oligomers. Add Activated Charcoal (1-2% w/w) to the hot ethanol solution, stir for 5 minutes, and filter through Celite while still hot.

Q: Is the Aziridinium ion visible on TLC/HPLC? A: It is difficult to isolate on standard silica TLC because the silica is slightly acidic and may ring-open the aziridine. On HPLC, it often appears as a broad peak or a "fronting" shoulder on the main peak due to degradation during the run.

References

  • BenchChem Technical Support. (2025).[5][6] An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride. Retrieved from

  • ResearchGate Community. (2024). Purification of organic compounds via recrystallization: Troubleshooting Guide. Retrieved from

  • Global Research Online. (2010). Synthesis and Pharmacology of Novel Antidepressant Agents (Piperazine Derivatives). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from

  • University of Massachusetts. (2023). Recrystallization: Standard Operating Procedures. Retrieved from

Sources

optimizing reaction conditions for 1-(2-Chloroethyl)-4-isopropylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Chloroethyl)-4-isopropylpiperazine Synthesis

Current Status: Operational Ticket ID: OPT-SYN-2024-ISO Assigned Specialist: Senior Application Scientist, Process Chemistry Division

User Warning: Safety Protocol

CRITICAL HAZARD: this compound is a nitrogen mustard derivative. In its free base or solubilized form, it can form an aziridinium ion, a potent alkylating agent and vesicant.

  • Always handle in a functioning fume hood.

  • Skin Contact: Can cause delayed blistering and burns.

  • Inactivation: Quench spills with 5% aqueous sodium thiosulfate or dilute NaOH to hydrolyze the chloride.

Introduction: The Stability Paradox

You are likely encountering issues because this molecule is designed to be unstable. As a "one-armed" nitrogen mustard, this compound exists in a delicate equilibrium. In solution (especially at neutral/basic pH), the nitrogen lone pair displaces the chloride to form a reactive aziridinium (bicyclic) intermediate .

If your product is turning into a sticky brown polymer or your yields are inconsistent, you are likely inadvertently triggering this self-alkylation before the desired coupling step.

This guide prioritizes the Thionyl Chloride (


) Route  over direct alkylation, as it offers superior control over this equilibrium.

Module 1: Optimized Synthesis Protocol

Objective: Synthesis of this compound Dihydrochloride. Rationale: We isolate the dihydrochloride salt . The protonation of the piperazine nitrogens electron-withdraws the lone pairs, preventing aziridinium formation and ensuring shelf stability.

The Workflow (Graphviz Visualization)

SynthesisWorkflow SM 2-(4-isopropyl piperazin-1-yl)ethanol Inter Chlorosulfite Intermediate SM->Inter Activation Reagent SOCl2 / DCM (0°C to Reflux) Prod_Free Free Base (UNSTABLE) Inter->Prod_Free -SO2, -HCl Prod_Free->Prod_Free Self-Polymerization (If pH > 7) Prod_Salt Target Product: Dihydrochloride Salt Prod_Free->Prod_Salt HCl (g) or HCl/Ether

Figure 1: Reaction pathway highlighting the critical stabilization step (green) versus the polymerization risk (red).

Step-by-Step Methodology
  • Pre-Cooling: Charge a flame-dried 3-neck flask with 2-(4-isopropylpiperazin-1-yl)ethanol (1.0 eq) and anhydrous Dichloromethane (DCM) (10 vol). Cool to 0–5°C under

    
    .
    
    • Why: The reaction with

      
       is highly exothermic. High temps early on promote dark tar formation.
      
  • Activation: Add Thionyl Chloride (

    
    , 1.5 eq) dropwise over 30–60 minutes.
    
    • Observation: Massive gas evolution (

      
      , 
      
      
      
      ). Ensure scrubber is active.
  • Conversion: Allow to warm to room temperature, then reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (System: MeOH/DCM 1:9). The alcohol spot should disappear.

  • Workup (The Critical Phase):

    • Cool to room temperature.

    • Do NOT wash with water/bicarb. This will generate the free base and trigger polymerization.

    • Concentrate the mixture in vacuo to remove excess

      
       and DCM.
      
    • Chase: Add Toluene (5 vol) and concentrate again to azeotrope residual

      
      .
      
  • Isolation:

    • The residue is likely a semi-solid. Suspend in anhydrous Diethyl Ether or Ethyl Acetate.

    • If the solid does not form, bubble dry HCl gas or add 2M HCl in Ether.

    • Filter the hygroscopic white solid under

      
      . Store in a desiccator.
      

Module 2: Troubleshooting Center (FAQs)

Q1: Why is my product a "sticky oil" instead of a crystalline solid?

Diagnosis: You likely have a mixture of the hydrochloride salt and the free base, or residual sulfur species. The Fix:

  • Acidity Check: The salt requires two equivalents of HCl (dihydrochloride) to be fully stable.

  • Remedy: Dissolve the oil in a minimum amount of dry EtOH/iPrOH and add concentrated HCl in dioxane/ether. Precipititate with cold

    
    .
    
  • Moisture: The salt is extremely hygroscopic. If it oils out on the filter, it has absorbed atmospheric water. Handle in a glovebox or rapid-flow nitrogen tent.

Q2: I see a new impurity spot just above the baseline. What is it?

Diagnosis: This is likely the Aziridinium Dimer . Mechanism: If the reaction mixture was allowed to stand without excess acid, one molecule of free base attacked another. Prevention:

  • Never store the compound in solution for >1 hour unless the pH is <3.

  • Avoid using methanol during workup, as it can nucleophilically open the aziridinium ring to form the methyl ether byproduct [1].

Q3: Can I use 1-bromo-2-chloroethane to alkylate isopropylpiperazine instead?

Diagnosis: You are attempting "Route A." Advisory: We strongly discourage this route for high-purity applications.

  • Reason: Alkylation is statistical. You will get significant amounts of bis-alkylation (the "dumbbell" dimer), which is very difficult to separate from the product. The

    
     route (Module 1) is regioselective.
    

Module 3: Comparative Data & Solvents

Optimization of the chlorination step depends heavily on solvent choice.

SolventReaction RateImpurity ProfileRecommendation
DCM Fast (Reflux 40°C)Low (Clean profile)Preferred
Toluene SlowModerate (Thermal degradation)Use only if higher T required
DMF Very FastHigh (Vilsmeier-Haack byproducts)Avoid
Neat (

)
FastHigh (Charring/Tars)Avoid

Module 4: Mechanistic Logic Tree

Use this logic flow to diagnose yield losses.

Troubleshooting Start Problem: Low Yield / Impurity Check1 Is the product an oil? Start->Check1 Check2 Did you wash with NaHCO3? Check1->Check2 No Result1 Hygroscopic water absorption. Dry under high vac + P2O5. Check1->Result1 Yes Result2 Free base polymerized. RESTART. Do not neutralize. Check2->Result2 Yes Result3 Aziridinium formation. Keep pH < 3. Check2->Result3 No

Figure 2: Diagnostic logic for common failure modes.

References

  • Mechanism of Alcohol Chlorination: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explains the

    
     vs 
    
    
    
    mechanism of
    
    
    ).
  • Aziridinium Ion Reactivity: Dahanukar, V. H., et al. (2002).[1] "Reaction of aziridinium ions with organometallic reagents: optimization of the key step of ecopipam synthesis." Tetrahedron Letters, 43(35), 6121-6125. (Demonstrates the stability/instability equilibrium of 2-chloroethylamines). [1]

  • Piperazine Synthesis Utility: BenchChem Technical Division. (2024).[2][3] Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride. (General handling of piperazine mustards).

  • Safety Data: Fisher Scientific. (2025).[3][4][5][6] Safety Data Sheet: 1-(2-Chloroethyl)piperidine hydrochloride. (Analogous safety data for handling chloroethyl-amine salts).

Sources

Technical Support Center: Troubleshooting Low Yield in 1-(2-Chloroethyl)-4-isopropylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1-(2-Chloroethyl)-4-isopropylpiperazine. As a critical building block in pharmaceutical synthesis, achieving a high yield and purity of this compound is paramount. This guide provides in-depth, field-proven insights into common issues and their resolutions, structured in a practical question-and-answer format.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles common problems observed during the synthesis of this compound, offering explanations for the underlying causes and actionable solutions.

Q1: My yield of this compound is consistently low, and I observe a significant amount of a higher molecular weight byproduct. What is the likely cause and how can I mitigate it?

A1: The most probable cause of low yield accompanied by a higher molecular weight impurity is the formation of the di-alkylated byproduct, 1,4-bis(2-chloroethyl)piperazine. This occurs because both nitrogen atoms in the piperazine ring are susceptible to alkylation.[1] The secondary amine of the desired monosubstituted product can be more nucleophilic than the starting piperazine, leading to a second alkylation event.

Strategies to Favor Mono-alkylation:

  • Stoichiometric Control: Employing a significant excess of 1-isopropylpiperazine relative to the alkylating agent (e.g., 1-bromo-2-chloroethane) can statistically favor the mono-alkylation product. However, this may complicate the purification process due to the need to remove a large amount of unreacted starting material.[2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a controlled rate helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of di-alkylation.[3]

  • Use of a Protecting Group: A highly effective strategy is to use a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the piperazine nitrogens. The synthesis would involve reacting 1-isopropylpiperazine with di-tert-butyl dicarbonate (Boc₂O) to protect one amine, followed by alkylation of the other nitrogen, and subsequent deprotection.[2][4]

  • In Situ Salt Formation: An alternative to a protecting group is the in situ formation of a monopiperazinium salt. By adding one equivalent of a strong acid (like HCl) to the 1-isopropylpiperazine before adding the alkylating agent, one of the nitrogen atoms is protonated and thus deactivated towards alkylation.[1] This method has been reported to yield up to 59.5% of the desired product with high purity.[1]

Q2: I am observing an unexpected byproduct that is not the di-alkylated product. How can I identify and minimize its formation?

A2: The formation of unexpected byproducts can stem from several sources, including side reactions of the starting materials or interactions with the solvent.

Potential Causes and Solutions:

  • Intramolecular Cyclization: If the alkylating agent has other reactive functional groups, intramolecular reactions can occur. While less common with 1-bromo-2-chloroethane, it's a possibility to consider with more complex electrophiles. Lowering the reaction temperature can often disfavor such side reactions.[2]

  • Reaction with Solvent: Certain polar aprotic solvents, like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), can decompose at elevated temperatures or in the presence of strong bases and electrophiles, leading to impurities.[2][5] If you are using high temperatures, consider switching to a more inert solvent such as a higher boiling point alcohol or acetonitrile.[2]

  • Quaternary Ammonium Salt Formation: Although less common with secondary amines, over-alkylation can lead to the formation of a quaternary ammonium salt, which can complicate work-up and purification. Reductive amination offers a controlled alternative to direct alkylation and can prevent this issue.[3]

Q3: My reaction seems to stall, or the conversion rate is very low. What factors should I investigate?

A3: Low conversion can be attributed to several factors, including the choice of base, solvent, and reaction temperature.

Key Parameters to Optimize:

  • Base Selection: The base plays a crucial role in neutralizing the acid (e.g., HBr) generated during the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and organic bases such as diisopropylethylamine (DIPEA).[3][6] The strength and solubility of the base in the chosen solvent can significantly impact the reaction rate. If using an inorganic base, ensure it is finely powdered and well-stirred to maximize its surface area.

  • Solvent Effects: The solvent not only dissolves the reactants but also influences the reaction kinetics. Polar aprotic solvents like acetonitrile, DMF, and DMSO are frequently used for N-alkylation reactions.[2] However, the choice of solvent should be carefully considered based on the reaction temperature and the stability of the reactants. In some cases, alcohols like ethanol can also be effective.[7]

  • Temperature: N-alkylation reactions are often performed at elevated temperatures to increase the reaction rate.[1] If your reaction is sluggish at room temperature, consider heating it to reflux. However, be mindful of potential side reactions and solvent decomposition at higher temperatures.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and temperature.[1]

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the synthesis of this compound.

What is the most common synthetic route for this compound?

The most prevalent method is the direct N-alkylation of 1-isopropylpiperazine with an alkylating agent like 1-bromo-2-chloroethane.[1][6] This is a nucleophilic substitution reaction where the secondary amine of the piperazine acts as the nucleophile.

Which analytical techniques are best for monitoring the reaction and assessing product purity?

High-Performance Liquid Chromatography (HPLC) is an invaluable tool for both monitoring the progress of the reaction and determining the purity of the final product.[1][8] It allows for the clear separation and quantification of the starting material, the desired product, and the common di-alkylated byproduct. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction's progress.[1] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.[8]

What are the recommended purification methods for this compound?

The choice of purification method depends on the physical state of the product and the nature of the impurities.

  • Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.

  • Crystallization/Recrystallization: If the product is a solid or can be converted to a solid salt (e.g., hydrochloride), crystallization or recrystallization from a suitable solvent or solvent mixture (like ethanol/water) can be a highly effective way to achieve high purity.[8]

  • Column Chromatography: For challenging separations, column chromatography can be employed to isolate the desired compound.[6][8]

Data and Protocols

Table 1: Comparison of Strategies to Minimize Di-alkylation
StrategyPrincipleAdvantagesDisadvantages
Excess Piperazine Statistical probability favors mono-alkylation.Simple to implement.Can complicate purification.
Slow Addition Maintains low concentration of alkylating agent.Reduces di-alkylation.May require specialized equipment (e.g., syringe pump).
Protecting Group (e.g., Boc) One nitrogen is chemically blocked.High selectivity for mono-alkylation.Adds extra steps (protection and deprotection) to the synthesis.
In Situ Salt Formation One nitrogen is deactivated by protonation.One-pot procedure, can lead to high yield and purity.[1]Requires careful control of acid stoichiometry.
Experimental Workflow: N-Alkylation with In Situ Salt Formation

experimental_workflow start Start: 1-isopropylpiperazine in a suitable solvent (e.g., ethanol) add_acid Add 1 equivalent of HCl dropwise start->add_acid stir Stir to form the monohydrochloride salt add_acid->stir add_alkylating_agent Add 1-bromo-2-chloroethane dropwise stir->add_alkylating_agent heat Heat to reflux and monitor by TLC/HPLC add_alkylating_agent->heat workup Cool, neutralize with base (e.g., NaOH) heat->workup extract Extract with an organic solvent workup->extract purify Purify by distillation or crystallization extract->purify end End: Pure this compound purify->end

Caption: A generalized workflow for the synthesis of this compound using the in situ salt formation method to promote mono-alkylation.

Troubleshooting Decision Tree

troubleshooting_tree low_yield Low Yield Observed check_byproduct Analyze byproduct profile (HPLC, MS) low_yield->check_byproduct high_mw High MW byproduct detected? check_byproduct->high_mw yes_high_mw Yes high_mw->yes_high_mw no_high_mw No high_mw->no_high_mw di_alkylation Likely Di-alkylation. Implement strategies to favor mono-alkylation (see Table 1). yes_high_mw->di_alkylation low_conversion Low starting material conversion? no_high_mw->low_conversion yes_low_conversion Yes low_conversion->yes_low_conversion no_low_conversion No low_conversion->no_low_conversion optimize_conditions Optimize reaction conditions: - Increase temperature - Change base/solvent - Check reagent purity yes_low_conversion->optimize_conditions other_byproduct Investigate other side reactions: - Solvent decomposition - Intramolecular cyclization no_low_conversion->other_byproduct

Caption: A decision tree to guide troubleshooting efforts when encountering low yields in the synthesis of this compound.

References

  • Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine - Benchchem.
  • DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents.
  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives - Benchchem.
  • Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide to Reaction Products and Structures - Benchchem.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications.
  • An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem.
  • Procedure for N-alkylation of Piperidine? - ResearchGate.
  • A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis - Benchchem.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.
  • 4 - Organic Syntheses Procedure.
  • Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches - Asian Journal of Green Chemistry.
  • Synthesis of piperazines - Organic Chemistry Portal.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI.
  • CN102101847B - Method for preparing N-methyl-N'-(2-chloroethyl)piperazine - Google Patents.
  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents.
  • An efficient synthesis of neuroleptic drugs under microwave irradiation - Journal of Chemical and Pharmaceutical Research.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH.
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research.
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI.
  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - MDPI.
  • N alkylation at sp 3 Carbon Reagent Guide.
  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences.
  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Semantic Scholar.

Sources

managing side reactions with 1-(2-Chloroethyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier 3 Technical Support resource for researchers utilizing 1-(2-Chloroethyl)-4-isopropylpiperazine (and its hydrochloride salts).

This compound belongs to the nitrogen mustard class of alkylating agents. Its utility relies entirely on the in situ formation of a reactive aziridinium ion . However, this same mechanism is responsible for its instability and propensity for side reactions (hydrolysis, dimerization).

Status: Operational | Topic: Managing Side Reactions & Stability | Audience: R&D Chemists

PART 1: The Mechanistic Core (Read This First)

Before troubleshooting, you must understand the "Activation vs. Degradation" equilibrium. This molecule is not a simple alkyl halide; it is a "suicide substrate" that will destroy itself if not handled under precise pH and temperature conditions.

The Aziridinium Equilibrium

The chloroethyl group on the N1-nitrogen spontaneously cyclizes to form a strained, positively charged aziridinium (aziridinium) ring. This is the active electrophile .

  • Path A (Desired): The aziridinium is intercepted by your target nucleophile (DNA, protein, or synthetic building block).

  • Path B (Hydrolysis): Water attacks the aziridinium, opening the ring to form the alcohol (inactive).

  • Path C (Dimerization): A free-base molecule attacks the aziridinium of another molecule, forming a non-reactive quaternary ammonium dimer.

Mechanism Visualization

G Start 1-(2-Chloroethyl)-4- isopropylpiperazine (Salt) FreeBase Free Base (Transient Species) Start->FreeBase Deprotonation (pH > 7) Aziridinium Aziridinium Ion (ACTIVE ELECTROPHILE) FreeBase->Aziridinium Cyclization (Fast) Product Desired Alkylated Product Aziridinium->Product + Target Nucleophile Alcohol Hydrolysis Impurity (Hydroxyethyl) Aziridinium->Alcohol + H2O (Hydrolysis) Dimer Dimerized Salt (Bis-quaternary) Aziridinium->Dimer + Free Base (Self-Alkylation)

Figure 1: The activation pathway showing how the reactive Aziridinium ion is the central hub for both product formation and side reactions.

PART 2: Troubleshooting Guides

Issue 1: "My yield is low, and I see a large peak at M-36 in LC-MS."

Diagnosis: You are seeing Hydrolysis . The "M-36" corresponds to the loss of HCl (36.5 Da) and addition of water (+18 Da) relative to the salt, or simply the conversion of -Cl to -OH.

  • Cause: Water was present during the "free-basing" step. The aziridinium ion reacts with water 1000x faster than many organic nucleophiles.

  • The Fix:

    • Solvent Protocol: Switch to anhydrous solvents (DMF, MeCN, or DCM). Ensure water content is <50 ppm.

    • Base Choice: Avoid aqueous bases (e.g., NaOH solution). Use solid, anhydrous bases like Cs₂CO₃ or K₂CO₃ suspended in the organic solvent.

    • Hygroscopicity Check: The starting material is a hydrochloride salt and is extremely hygroscopic. Dry it in a vacuum desiccator over P₂O₅ for 24h before use.

Issue 2: "The reaction mixture turned into an insoluble gum/gel."

Diagnosis: Uncontrolled Polymerization/Dimerization . Cause: High local concentration of the "Free Base". If you add the base to the reagent before adding your target nucleophile, the reagent molecules react with each other. The Fix:

  • Order of Addition (Critical):

    • Dissolve your Target Nucleophile and Base in the solvent first.

    • Add the This compound HCl salt last, preferably portion-wise or as a slow solution addition.

    • Why? This ensures that as soon as a molecule of the reagent is deprotonated (activated), it is surrounded by the Target Nucleophile, statistically favoring the desired reaction over self-reaction.

Issue 3: "Reaction is stalled; Starting Material remains unchanged."

Diagnosis: Failure to Cyclize (Activation Failure). Cause: The pH is too low. The amine lone pair is protonated (ammonium form) and cannot attack the carbon-chlorine bond to form the aziridinium. The Fix:

  • Check pH: The apparent pH (or basicity) must be sufficient to deprotonate the piperazine nitrogen (pKa approx 8-9).

  • Temperature: Cyclization is endothermic. If running at 0°C, try warming to Room Temperature (20-25°C). Caution: Do not heat >60°C unless necessary, as this promotes elimination to the vinyl species.

PART 3: Quantitative Data & Analytical Markers

Use this table to identify species in your crude reaction mixture.

SpeciesStructure DescriptionApprox.[1][2][3] Mass Shift (vs Free Base)Notes
Starting Material (Salt) R-Cl • HClM + 36.5Appears as Free Base mass in MS (ESI+)
Free Base R-ClM (Reference) The parent peak in LC-MS
Aziridinium Ion Cyclic QuaternaryM (Same as Free Base)Transient; rarely seen directly
Hydrolysis Product R-OHM - 18.5 Loss of Cl (-35.5) + OH (+17)
Vinyl Elimination R-CH=CH₂M - 36.5 Loss of HCl; indicates base was too strong/hot
Dimer R-N(+)-R2M - 35.5 Two units linked; often insoluble

PART 4: Frequently Asked Questions (FAQ)

Q: Can I store the free base of this compound? A: Absolutely not. The free base is autocatalytic; it will cyclize and polymerize within hours at room temperature. Always store it as the Dihydrochloride (2HCl) or Monohydrochloride (HCl) salt at -20°C under argon.

Q: Which base is best for minimizing elimination side reactions? A: Use a non-nucleophilic, inorganic base like Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) . Strong organic bases like DBU or hydrides (NaH) promote dehydrohalogenation (elimination) to the vinyl-piperazine, which is a dead-end byproduct.

Q: Is the isopropyl group stable? A: Yes. The isopropyl group at the N4 position is sterically bulky and chemically stable. It actually helps reduce N4-alkylation side reactions compared to a methyl or ethyl analog. However, it does not protect the N1-chloroethyl group from hydrolysis.

Q: How do I quench the reaction safely? A: If unreacted chloroethyl reagent remains, it is a potent alkylator (genotoxic). Quench by adding an excess of a "scavenger" nucleophile like Morpholine or Thiosulfate , stirring for 1 hour, then performing an aqueous workup. This converts the toxic alkylator into a harmless adduct.

PART 5: Experimental Workflow Diagram

Use this decision tree to optimize your synthesis conditions.

Troubleshooting Start Start Reaction Optimization CheckSolvent Is Solvent Anhydrous? (<50ppm H2O) Start->CheckSolvent DrySolvent Dry Solvent / Add Molecular Sieves CheckSolvent->DrySolvent No CheckOrder Order of Addition: Nucleophile + Base, THEN Reagent? CheckSolvent->CheckOrder Yes DrySolvent->CheckOrder ChangeOrder Modify: Add Reagent LAST (Slow Addition) CheckOrder->ChangeOrder No CheckTemp Temperature > 50°C? CheckOrder->CheckTemp Yes Success Proceed to Workup (Quench excess electrophile) ChangeOrder->Success LowerTemp Lower Temp to 25-40°C (Prevent Elimination) CheckTemp->LowerTemp Yes CheckTemp->Success No LowerTemp->Success

Figure 2: Optimization workflow for minimizing side reactions.

References

  • BenchChem Technical Support. (2025).[4][5] The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance. BenchChem. Link

  • Thermo Scientific Chemicals. (n.d.).[6] 1-(2-Chloroethyl)piperidine hydrochloride, 98% Product Specification. ThermoFisher Scientific. Link

  • Cayman Chemical. (2025). Safety Data Sheet: Piperazine Derivatives and Nitrogen Mustards. Cayman Chemical. Link

  • Ganesh Remedies. (n.d.). Manufacturing Process and Intermediates of Chloroethyl Piperazines. Ganesh Remedies. Link

  • Khan Academy. (n.d.). Mechanism of Alkylation and Carbocation Stability. Khan Academy. Link

(Note: While specific literature on the 4-isopropyl derivative is rare, the chemistry is homologous to the well-documented 1-(2-chloroethyl)piperidine and nitrogen mustard class, from which these protocols are derived.)

Sources

Introduction: The Role of 1-(2-Chloroethyl)-4-isopropylpiperazine in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to improving the efficiency of alkylation reactions with 1-(2-Chloroethyl)-4-isopropylpiperazine, tailored for researchers, scientists, and professionals in drug development. This technical support center provides detailed troubleshooting guides and frequently asked questions to address specific experimental challenges.

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of antipsychotic drugs and other centrally active agents.[1][2] The piperazine moiety is a common pharmacophore, and the reactive chloroethyl group allows for its strategic introduction into various molecular scaffolds through N-alkylation.[3][4] However, the inherent reactivity of the piperazine ring presents challenges, primarily in controlling the extent of alkylation and minimizing side reactions. This guide provides practical solutions to common problems encountered during the alkylation of this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound as an alkylating agent?

The main challenge stems from the reactivity of the chloroethyl group, which can undergo intramolecular cyclization to form a highly reactive aziridinium ion.[5] This intermediate is then readily attacked by nucleophiles. While this enhances its alkylating ability, it can also lead to a higher propensity for side reactions if conditions are not carefully controlled. Additionally, as with many piperazine derivatives, preventing unwanted side reactions at the piperazine nitrogens is a common hurdle.[6]

Q2: How can I minimize the formation of the di-substituted byproduct?

The formation of a 1,4-disubstituted piperazine is a common issue. To favor mono-alkylation, a widely used strategy is to employ a large excess of the piperazine starting material relative to the alkylating agent.[6][7] This statistically increases the probability that the alkylating agent will react with an un-substituted piperazine. Another effective method is the in situ formation of piperazine monohydrochloride, which essentially protects one of the nitrogen atoms, thereby promoting mono-substitution.[4][8]

Q3: What are the optimal general conditions for N-alkylation with this reagent?

Optimal conditions are substrate-dependent, but a good starting point involves using a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[7][9] The reaction is typically run in the presence of a mild inorganic base, such as potassium carbonate (K₂CO₃), to neutralize the acid formed during the reaction.[9][10] Temperatures can range from room temperature to reflux, and it is often advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress.[7]

Q4: How should I monitor the progress of my alkylation reaction?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product.[11] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for tracking the appearance of the desired product and any side products.[4][12] Gas chromatography (GC) can also be employed, sometimes after derivatization of the piperazine to make it more volatile and detectable.[13]

Troubleshooting Guide

This guide is designed to help you diagnose and solve common problems encountered during the alkylation of this compound.

Problem 1: Low or No Product Formation

Possible Causes:

  • Insufficiently Reactive Nucleophile: The nucleophile you are trying to alkylate may not be strong enough to react under the chosen conditions.

  • Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.[7]

  • Inactive Catalyst or Reagents: The base may be old or hydrated, or the solvent may not be of sufficient purity.

  • Formation of Aziridinium Ion: The 1-(2-chloroethyl)piperazine may be forming the aziridinium ion, which can then react with other species in the mixture or decompose.[5]

Solutions and Strategies:

  • Increase Reaction Temperature: Gradually increase the temperature, monitoring for product formation and potential decomposition by TLC or LC-MS.[6]

  • Change the Solvent: Switching to a more polar solvent like DMF or DMSO can sometimes accelerate Sₙ2 reactions.[7] However, be mindful that these solvents can decompose at high temperatures.[7]

  • Use a Stronger Base: If applicable to your reaction, a stronger base like sodium hydride (NaH) can be used to deprotonate the nucleophile, making it more reactive. This should be done with caution, starting at a low temperature (e.g., 0°C).[10]

  • Add a Catalyst: In some cases, adding a catalytic amount of sodium or potassium iodide can promote the reaction by converting the alkyl chloride to the more reactive alkyl iodide in situ.[10]

Problem 2: Significant Formation of Side Products

Possible Causes:

  • Di-alkylation: The nucleophile may be reacting with both the chloroethyl group and the isopropyl-substituted piperazine nitrogen.

  • Quaternary Salt Formation: Over-alkylation of the same nitrogen can lead to a water-soluble quaternary ammonium salt, which is difficult to isolate from the aqueous phase during workup.[8][14]

  • Intramolecular Cyclization: As previously mentioned, intramolecular reactions can occur, leading to byproducts.[7]

  • Reaction with Solvent: Solvents like DMF and DMSO can sometimes participate in side reactions, especially at elevated temperatures.[7]

Solutions and Strategies:

  • Control Stoichiometry: Use a precise 1:1 stoichiometry of your reactants to minimize over-alkylation.[8]

  • Slow Addition of Alkylating Agent: Adding the this compound solution dropwise over an extended period can help maintain a low concentration, favoring the desired reaction.[6]

  • Lower the Reaction Temperature: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can improve selectivity.[6]

  • Choose an Inert Solvent: If solvent-related impurities are suspected, switch to a more stable solvent such as acetonitrile or toluene.[12]

Visualizing the Reaction and Potential Pitfalls

To better understand the chemical transformations, the following diagrams illustrate the desired reaction pathway and common side reactions.

alkylation_mechanism cluster_reactants Reactants cluster_product Desired Product cluster_intermediate Transition State R_Nu R-Nu (Nucleophile) TS [Sₙ2 Transition State] R_Nu->TS Nucleophilic Attack Alkyl_Piperazine 1-(2-Chloroethyl)- 4-isopropylpiperazine Alkyl_Piperazine->TS Alkylated_Product R-Nu-(CH₂)₂-Pip-iPr TS->Alkylated_Product Formation of Alkylated Product

Caption: Desired Sₙ2 alkylation pathway.

side_reactions cluster_products Possible Products Start 1-(2-Chloroethyl)- 4-isopropylpiperazine + R-Nu Desired_Product Desired Mono-alkylated Product Start->Desired_Product Desired Pathway Di_Alkylated Di-alkylated Byproduct Desired_Product->Di_Alkylated Further Alkylation Quat_Salt Quaternary Ammonium Salt (Water Soluble) Desired_Product->Quat_Salt Over-alkylation

Caption: Common side reactions in piperazine alkylation.

Problem 3: Difficulties in Product Isolation and Purification

Possible Causes:

  • High Polarity and Basicity: The presence of the piperazine ring makes the product basic and often highly polar, leading to poor extraction into organic solvents and tailing on silica gel columns.[15]

  • Emulsion Formation During Workup: The basic nature of the product can lead to the formation of stable emulsions during aqueous workup.[7]

  • Co-precipitation of Impurities: Structurally similar impurities may co-precipitate or co-crystallize with the desired product, making purification by crystallization difficult.[15]

Solutions and Strategies:

  • pH Adjustment During Extraction: Before extraction, carefully adjust the pH of the aqueous layer. To extract the free base, the pH should be raised to around 9.5-11.[16]

  • Breaking Emulsions: To break emulsions, add a saturated brine solution, which increases the ionic strength of the aqueous phase.[7]

  • Column Chromatography with Basic Modifier: When using silica gel chromatography, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia in methanol to the eluent. This will prevent peak tailing by neutralizing the acidic silica surface.[17]

  • Salt Formation for Purification: If the free base is difficult to handle, consider forming a salt (e.g., hydrochloride or diacetate) which may be easier to crystallize and purify.[15][18] The pure free base can then be regenerated.[15]

Troubleshooting Workflow

This flowchart provides a systematic approach to troubleshooting common issues.

troubleshooting_workflow cluster_solutions Solutions Start Reaction Start Monitor Monitor by TLC/LC-MS Start->Monitor Problem Identify Problem Monitor->Problem No_Reaction No Reaction / Low Conversion Problem->No_Reaction No Product Side_Products Multiple Side Products Problem->Side_Products Impure Workup_Issues Workup / Purification Issues Problem->Workup_Issues Isolation Success Pure Product Isolated Problem->Success Clean Sol_No_Reaction Increase Temp Change Solvent Add Catalyst (NaI) No_Reaction->Sol_No_Reaction Sol_Side_Products Lower Temp Slow Addition Control Stoichiometry Side_Products->Sol_Side_Products Sol_Workup Adjust pH Use Basic Modifier in Column Purify via Salt Formation Workup_Issues->Sol_Workup Sol_No_Reaction->Monitor Sol_Side_Products->Monitor Sol_Workup->Success

Caption: A systematic workflow for troubleshooting alkylation reactions.

Experimental Protocols

Protocol 1: General N-Alkylation Procedure

This protocol provides a general method for the N-alkylation of a nucleophile using this compound.

  • Reaction Setup: To a solution of the nucleophile (1.0 equivalent) in acetonitrile, add potassium carbonate (K₂CO₃) (2.0-3.0 equivalents).[12]

  • Addition of Alkylating Agent: Add this compound (1.0-1.2 equivalents) to the mixture.[12]

  • Reaction Conditions: Heat the reaction mixture to reflux (or a suitable temperature determined by initial trials) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[12]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.[12]

  • Extraction: Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.[19]

  • Purification: Purify the crude product by column chromatography on silica gel, using an eluent system containing a small percentage of triethylamine to afford the desired N-alkylated product.[19]

Protocol 2: Purification of a Basic Piperazine Derivative by Column Chromatography
  • Prepare the Column: Pack a silica gel column with a non-polar solvent (e.g., hexane).

  • Prepare the Eluent: Prepare a solvent mixture (e.g., ethyl acetate/hexane or dichloromethane/methanol). To this mixture, add 0.5-1% triethylamine (TEA) by volume.[17]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and load it onto the column.

  • Elute the Column: Run the column with the TEA-modified eluent, collecting fractions and monitoring by TLC.

  • Isolate the Product: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Data Summary Table

ParameterRecommended ConditionRationale
Solvent Acetonitrile, DMF, DMSOPolar aprotic solvents facilitate Sₙ2 reactions.[7]
Base K₂CO₃, Cs₂CO₃Mild inorganic bases are effective at neutralizing the acid byproduct without causing significant side reactions.[9]
Temperature Room Temperature to RefluxThe optimal temperature depends on the reactivity of the nucleophile.[7]
Monitoring TLC, LC-MS, HPLCProvides qualitative and quantitative assessment of reaction progress.[4][11]
Purification Column Chromatography with TEAThe basic modifier prevents peak tailing on acidic silica gel.[17]

References

  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives - Benchchem.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis - Benchchem.
  • US2919275A - Purification of piperazine - Google Patents.
  • “Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners” | PDF - Slideshare.
  • Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity - PubMed.
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed.
  • Technical Support Center: Optimizing Piperazine Synthesis - Benchchem.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate.
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
  • Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide to Reaction Products and Structures - Benchchem.
  • troubleshooting guide for low yield in piperazine cyclization reactions - Benchchem.
  • Preventing di-substitution in piperazine N-alkylation reactions - Benchchem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate.
  • An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR.
  • A Comparative Guide to Alkylating Agents for Piperazine Substitution - Benchchem.
  • Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications.
  • A Review on Analytical Methods for Piperazine Determination - NTU Journal.
  • What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? | ResearchGate.
  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem.
  • The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance - Benchchem.

Sources

challenges in the scale-up of 1-(2-Chloroethyl)-4-isopropylpiperazine production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield losses, purity issues, or handling difficulties during the scale-up of 1-(2-Chloroethyl)-4-isopropylpiperazine (often isolated as the dihydrochloride salt).

The Central Challenge: This molecule is a nitrogen mustard analog .[1] Its utility in synthesis stems from the electrophilicity of the chloroethyl group, but this same feature drives its instability. The critical failure mode in scale-up is the intramolecular cyclization to a reactive aziridinium ion , which triggers uncontrolled dimerization and polymerization.

This guide moves beyond standard recipes to address the process engineering required to stabilize this reactive intermediate at scale.

Reaction Engineering: The Chlorination Step

Primary Route: Reaction of 1-(2-hydroxyethyl)-4-isopropylpiperazine with Thionyl Chloride (


).
Q1: My reaction mixture turns black and tarry upon scaling up. What is happening?

Diagnosis: Thermal Degradation & "Hot Spots." Root Cause: The reaction of alcohols with


 releases massive amounts of 

and

gas (endothermic gas evolution) but the reaction itself is exothermic. On a small scale, heat dissipation is rapid. On a large scale, local overheating causes the amine to degrade or the solvent to char.

The Fix: The "Cold-Feed" Protocol Do not add


 rapidly. The reaction proceeds through a chlorosulfite intermediate (

) which decomposes to the product.
ParameterSmall Scale (<10g)Scale-Up (>100g)Technical Rationale
Temperature 0°C to RT-10°C to 0°C Suppresses side reactions during the highly exothermic addition phase.
Addition Rate Bolus/Fast DropSub-surface, metering Prevents local concentration spikes of

.
Venting Needle/BubblerActive Scrubber

volume is massive (2 moles gas per mole product). Back-pressure can stall the reaction.

Critical Process Parameter (CPP): Maintain internal temperature


 during addition. Only heat to reflux after gas evolution has ceased at room temperature.

Impurity Profiling: The Aziridinium Trap

Q2: HPLC shows a large peak at RRT ~1.5-2.0 (Dimer). How do I stop this?

Diagnosis: Self-Alkylation via Aziridinium Ion. Mechanism: The free base of your product is unstable. The nitrogen lone pair attacks the


-carbon, displacing chloride to form a strained aziridinium ring. A second molecule attacks this ring, forming a non-reversible quaternary ammonium dimer.

The Fix: Protonation is Protection You must keep the nitrogen atoms protonated (as HCl salts) at all times until the exact moment of the next reaction.

  • During Workup: Do not neutralize to a free base for extraction unless absolutely necessary and done cold (

    
    ).
    
  • Preferred Isolation: Crystallize directly as the dihydrochloride salt.

AziridiniumPathway Start Chloroethyl Product (Free Base) Aziridinium Aziridinium Ion (Reactive Intermediate) Start->Aziridinium Intramolecular Cyclization (Fast) Salt HCl Salt (Stable Form) Start->Salt + HCl (pH < 3) Dimer Quaternary Ammonium Dimer (Impurity) Aziridinium->Dimer + Free Base molecule Salt->Start Neutralization

Figure 1: The instability pathway. The free base naturally cyclizes to the aziridinium ion, leading to dimerization. Protonation (green path) shuts down the nucleophilic nitrogen, stabilizing the molecule.

Isolation & Handling: The "Sticky Solid" Problem

Q3: The product isolates as a hygroscopic gum/paste instead of a solid. How do I get a filterable powder?

Diagnosis: Hygroscopicity of the Dihydrochloride Salt.[2][3][4] Root Cause: Piperazine salts are notorious water magnets. If your solvent system contains any water or if the filtration is done in humid air, the salt turns into a deliquescent gum.

The Fix: Anhydrous Solvent Switch

  • Reaction Solvent: Chlorinated solvents (DCM or Chloroform) are standard but hold water.

  • Crystallization:

    • Strip the reaction solvent completely (vacuum).

    • Redissolve in hot anhydrous Ethanol or Isopropanol .

    • Add Diethyl Ether or MTBE (anhydrous) as an anti-solvent until turbid.

    • Cool slowly to

      
      .
      

Storage Protocol:

  • Store under Argon/Nitrogen.[2]

  • Container: Amber glass (light sensitive) with Parafilm/Teflon tape seal.

  • Temperature:

    
    .[2]
    

Safety & Toxicology (Mustard Gas Analog)

Q4: What are the specific safety risks for this molecule compared to standard piperazines?

WARNING: this compound is a nitrogen mustard . It is a potent alkylating agent and a vesicant (blister agent).

Critical Safety Table:

Hazard CategoryManifestationMitigation
Vesicant Causes severe skin burns/blisters; delayed onset (4-8 hours).Double Glove: Nitrile inner, Butyl Rubber outer. Change immediately upon splash.[5]
Inhalation Lungs: Edema, potential long-term fibrosis.Closed System: All solids handling in a glovebox or vented enclosure (HEPA/Carbon).
Decontamination Persistence on surfaces.Neutralizing Solution: 5% Sodium Thiosulfate or 10% Bleach (oxidizes the sulfur/amine).

Emergency Decontamination Protocol: If skin contact occurs:

  • Blot (do not rub) excess liquid.

  • Wash with 0.5% Sodium Hypochlorite (dilute bleach) followed by copious soap and water.

  • Seek medical attention immediately; symptoms are delayed.

Scale-Up Workflow Diagram

The following diagram illustrates the optimized process flow to minimize thermal risks and impurity formation.

ScaleUpProcess Reactor Reactor: 1-(2-hydroxyethyl)-4-isopropylpiperazine Solvent: DCM/CHCl3 Temp: -10°C Addition Controlled Addition: Thionyl Chloride (SOCl2) Rate: Maintain T < 5°C Reactor->Addition Start Scrubber Scrubber System: NaOH Trap for HCl/SO2 gas Reactor->Scrubber Off-gas (HCl, SO2) Addition->Reactor Exotherm Reflux Reflux Phase: Drive reaction to completion Temp: 60°C, 2-4 hrs Addition->Reflux Post-addition Evap Solvent Swap: Remove acidic volatiles Add EtOH/IPA Reflux->Evap Vacuum Distillation Cryst Crystallization: Add MTBE (Antisolvent) Cool to 0°C Evap->Cryst Filter Filtration: Inert Atmosphere (N2) Hygroscopic Cake Cryst->Filter Isolate Salt

Figure 2: Process flow for the safe chlorination and isolation of the hydrochloride salt.

References

  • BenchChem. (2025).[2] Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide. Retrieved from 6

  • BenchChem. (2025).[2] The Chloroethyl Group in Piperazine Derivatives: Reactivity and Aziridinium Formation. Retrieved from 1

  • Fisher Scientific. (2025). Safety Data Sheet: 1-(2-Chloroethyl)piperidinium chloride. Retrieved from 3

  • CDC/NIOSH. (2024). Nitrogen Mustard Emergency Response Card. Retrieved from 7

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety Guide. Retrieved from 8

Sources

Technical Support Center: 1-(2-Chloroethyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability, Storage, and Handling Protocols

Product Form: Dihydrochloride Salt (Standard Commercial Form) CAS: 314725-91-2 (Dihydrochloride) Support Level: Tier 3 (Senior Application Scientist)

Part 1: Executive Summary & Immediate Action

Critical Storage Directive: Upon receipt, this compound must be stored at -20°C (or lower) in a desiccated, inert atmosphere . The compound is a nitrogen mustard derivative; its stability is kinetically controlled by temperature and thermodynamically controlled by moisture and pH.

ParameterSpecificationCritical Note
Storage Temp -20°C Thawing cycles accelerate degradation exponentially.
Atmosphere Argon or NitrogenOxygen is less critical than moisture .
Form Dihydrochloride SaltNever store as a free base.
Solubility Water, DMSO, MethanolDissolve immediately prior to use.
Stability Window < 4 Hours (Solution, pH > 7)Highly reactive electrophile in solution.

Part 2: The Scientific "Why" (Mechanistic Insight)

As researchers, we often treat storage as a passive activity. For 1-(2-Chloroethyl)-4-isopropylpiperazine , storage is an active suppression of kinetic potential.

This molecule belongs to the class of


-chloroethylamines  (nitrogen mustards). Its utility as an alkylating agent stems from the same mechanism that causes its instability: the formation of a reactive aziridinium ion .
The Aziridinium Trap

In the free base form (or in solution at neutral/basic pH), the nitrogen lone pair performs an intramolecular nucleophilic attack on the


-carbon, displacing the chloride. This forms a strained, positively charged aziridinium ring.
  • In Synthesis: This ion is the active species that alkylates your nucleophile (DNA, protein, or synthetic building block).

  • In Storage: This ion reacts with water (hydrolysis) to form an alcohol, or reacts with another piperazine molecule (dimerization), rendering your reagent useless.

The Salt Advantage: The dihydrochloride salt form (


) protonates the nitrogen atoms. A protonated nitrogen has no lone pair available to attack the chloroethyl group. Therefore, maintaining the acidic protonation state is the single most important factor in stability. 
Diagram 1: The Instability Mechanism

G cluster_0 Stable State cluster_1 Activation / Degradation cluster_2 Outcomes Salt Dihydrochloride Salt (Protonated/Inactive) FreeBase Free Base (Deprotonated) Salt->FreeBase pH > 6.0 or Moisture Aziridinium Aziridinium Ion (Reactive Intermediate) FreeBase->Aziridinium Fast Kinetic Step (Heat accelerates) Product Desired Alkylated Product Aziridinium->Product + Target Nucleophile Waste Hydrolysis (Alcohol) or Dimerization Aziridinium->Waste + Water/Time

Caption: The "Aziridinium Trap": Stability relies entirely on preventing the transition from Salt to Free Base. Once the Aziridinium ion forms, it must be used immediately or it will degrade.

Part 3: Troubleshooting & FAQs

Module A: Visual Inspection & Purity Checks

Q1: My compound arrived as a solid "cake" instead of a powder. Is it compromised?

  • Diagnosis: This indicates moisture intrusion (hygroscopicity). The crystal lattice has absorbed water, likely initiating partial hydrolysis.

  • Action:

    • Take a small aliquot (~5 mg).

    • Dissolve in

      
       or 
      
      
      
      .
    • Run a quick 1H-NMR.

    • Check: Look for the triplet of the

      
       group (~3.8-4.0 ppm). If you see a significant shift to ~3.6 ppm (corresponding to 
      
      
      
      ), the batch is degraded.
  • Verdict: If hydrolysis > 5%, recrystallization is difficult due to the salt nature. Discard and replace.

Q2: Can I store a stock solution in DMSO at -20°C?

  • Answer: Risky.

  • Reasoning: While DMSO is aprotic, commercial DMSO often contains trace water. Over weeks, even at -20°C, the "salt" equilibrium can shift, leading to slow dimerization.

  • Protocol: We recommend preparing solutions fresh daily . If you must freeze aliquots, use anhydrous DMSO (<50 ppm water) and store for no longer than 1 week.

Module B: Reaction Optimization

Q3: I am getting low yields in my alkylation reaction. What is wrong?

  • Root Cause Analysis: You likely neutralized the salt too early.

  • Scenario: Researchers often dissolve the salt in buffer (pH 7.4) and let it sit while preparing cells or other reagents.

  • The Fix:

    • Keep the piperazine derivative in slightly acidic solution (or dry) until the exact moment of addition.

    • Add it to your reaction mixture last.

    • Ensure your reaction buffer has enough buffering capacity to neutralize the HCl released, driving the formation of the reactive free base in the presence of your target.

Q4: The compound is not dissolving in my organic solvent (DCM/THF).

  • Explanation: You have the dihydrochloride salt. It is ionic and insoluble in non-polar organics.

  • Solution:

    • Option A (Biphasic): Use a biphasic system (DCM + Aqueous base) with a phase transfer catalyst if your target is organic-soluble.

    • Option B (Free Basing): Carefully generate the free base by partitioning between cold (

      
      ) saturated 
      
      
      
      and DCM. Separate the organic layer, dry quickly over
      
      
      , and use immediately . Do not rotovap to dryness with heat; the free base will polymerize.

Part 4: Storage Decision Protocol

Follow this logic flow to ensure sample integrity.

Diagram 2: Storage & Handling Decision Tree

Storage Start Received Compound (CAS 314725-91-2) FormCheck Is it the HCl Salt? Start->FormCheck YesSalt Yes (Standard) FormCheck->YesSalt Yes NoBase No (Free Base) FormCheck->NoBase No StorageCond Store at -20°C Desiccated + Argon YesSalt->StorageCond ActionBase CRITICAL: Use Immediately. Do not store. NoBase->ActionBase Usage Ready to Use? StorageCond->Usage Solvent Choose Solvent Usage->Solvent Thaw Desiccated Water Water/Buffer Solvent->Water DMSO DMSO (Anhydrous) Solvent->DMSO WaterPath Dissolve immediately before addition. Stability: <1 hour. Water->WaterPath DMSOPath Can freeze for <1 week at -20°C. DMSO->DMSOPath

Caption: Decision matrix for handling this compound. Note the critical divergence for Free Base vs. Salt forms.

References

  • National Institutes of Health (NIH) - PubChem.Nitrogen Mustard Compounds: Mechanism of Action and Stability. (General Reference for

    
    -chloroethylamine reactivity).
    [Link]
    
  • Gould, M. et al. "Formation and degradation of aziridinium ions in aqueous media." Journal of Neuroscience Methods, 1988. (Mechanistic grounding for hydrolysis rates). [Link]

Validation & Comparative

validating the structure of 1-(2-Chloroethyl)-4-isopropylpiperazine by 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-(2-Chloroethyl)-4-isopropylpiperazine is a critical pharmacophore, often functioning as a nitrogen mustard intermediate in the synthesis of antipsychotics and chemotherapeutic agents. Its validation presents a unique analytical paradox: the molecule is chemically designed to be reactive.

The 2-chloroethyl amine moiety is prone to intramolecular cyclization , forming a highly electrophilic aziridinium ion.[1][2] This instability makes standard chromatographic techniques (LC-MS) deceptive, as the ionization process itself can induce cyclization, leading to false structural assignments.

This guide establishes 1H NMR as the superior, non-destructive "Gold Standard" for validating this structure, specifically distinguishing the intact linear alkyl chloride from its hydrolyzed alcohol precursor and its cyclized degradation products.

The Stability Challenge: Why NMR?

Before detailing the protocol, it is vital to understand the degradation mechanism that necessitates NMR over HPLC/MS.

The Degradation Pathway

In the presence of moisture or heat, the free base form undergoes a "neighboring group participation" reaction. The piperazine nitrogen attacks the


-carbon of the chloroethyl group, displacing chloride.

StabilityPathway cluster_0 Analytical Risk Zone Linear Target Molecule (Linear Chloroethyl) Aziridinium Aziridinium Ion (Cyclized Intermediate) Linear->Aziridinium Intramolecular Cyclization (Fast) Alcohol Hydrolysis Product (2-Hydroxyethyl) Aziridinium->Alcohol H2O Attack (Hydrolysis)

Figure 1: The degradation pathway. LC-MS sources often drive the equilibrium toward the Aziridinium ion due to thermal energy, creating artifacts. NMR observes the molecule in its ground state.

Comparative Analysis: NMR vs. Alternatives

While LC-MS is favored for sensitivity, it lacks the structural fidelity required for this specific class of labile alkyl halides.

FeatureMethod A: 1H NMR (Recommended) Method B: LC-MS Method C: HPLC-UV
Primary Utility Absolute structural confirmation & salt stoichiometry.Trace impurity detection (ppm level).Purity % (Area normalization).
Differentiation High: Distinctly separates -CH₂Cl from -CH₂OH based on triplet shifts.Low: Alcohol and Chloride have different masses, but in-source cyclization mimics degradation.Medium: Retention times shift, but no structural proof.
Sample Integrity Non-Destructive: Can measure directly in D₂O (stabilized salt).Destructive: Heat/Voltage promotes aziridinium formation.Destructive: Column interaction can degrade free base.
Quantification qNMR (Absolute purity without reference standard).Requires reference standards.Requires response factor correction.

Verdict: Use LC-MS only for checking trace organic impurities. Use 1H NMR to validate that the chloroethyl chain is linear and intact.

Experimental Protocol: 1H NMR Validation

Sample Preparation (Critical)

The choice of solvent determines the stability of the sample during acquisition.

  • Scenario A: The HCl Salt (Preferred)

    • State: Stable solid.

    • Solvent:D₂O (Deuterium Oxide) .

    • Rationale: The acidic environment protonates the nitrogen, killing its nucleophilicity. The molecule cannot cyclize.

    • Prep: Dissolve ~10 mg in 0.6 mL D₂O.

  • Scenario B: The Free Base (Unstable)

    • State: Oil/Low-melting solid.

    • Solvent:CDCl₃ (Chloroform-d) .

    • Rationale: Good solubility, but must be run immediately.

    • Warning: Chloroform often contains traces of HCl (acidic) or water. Filter through basic alumina if strictly neutral conditions are needed, or accept that trace HCl may broaden peaks.

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with adequate relaxation.

  • Scans (NS): 16–32 (Sufficient for >95% purity).

  • Relaxation Delay (D1): 1.0 s (Qualitative) / 5.0 s (Quantitative qNMR).

  • Spectral Width: -2 to 12 ppm.

Data Interpretation & Structural Assignment

The validation hinges on three distinct signal regions. If these are present, the structure is confirmed.

Table 1: Chemical Shift Assignments (CDCl₃, 400 MHz)
MoietyProton CountMultiplicityChemical Shift (

)
Validation Note
Isopropyl -CH₃ 6HDoublet (

Hz)
1.05 ppm Diagnostic for the isopropyl group.
Piperazine Ring 8HBroad Singlet / Multiplet2.45 – 2.65 ppm Often overlaps. Broadening indicates conformational flipping.
Isopropyl -CH- 1HSeptet2.68 ppm Hidden under ring protons? Check 2D COSY.
N-CH₂ (Ethyl) 2HTriplet (

Hz)
2.75 ppm The "inner" triplet.
CH₂-Cl (Ethyl) 2HTriplet (

Hz)
3.58 ppm CRITICAL SIGNAL.
The "Kill" Criteria (Pass/Fail)
  • The "Alcohol" Check:

    • Look at the triplet at 3.60 - 3.70 ppm .

    • Pass: It is a sharp triplet (CH₂-Cl).

    • Fail: It is shifted downfield (~3.7-3.8 ppm) or shows coupling to an exchangeable proton (CH₂-OH).

    • Confirmation: Add a drop of D₂O. If the OH signal disappears but the CH₂ remains at 3.7+ ppm, it is the hydrolyzed alcohol impurity.

  • The "Aziridinium" Check:

    • Fail: Disappearance of the two distinct ethyl triplets (2.75 and 3.58 ppm).

    • Fail: Appearance of complex multiplets in the 3.0–4.0 ppm region (strained ring protons).

Workflow Visualization

The following diagram illustrates the decision logic for validating the synthesized material.

ValidationWorkflow Start Crude Product Isolated Form Is it Salt or Free Base? Start->Form Salt HCl Salt Form Form->Salt Base Free Base Form Form->Base SolventSalt Dissolve in D2O (Stabilized) Salt->SolventSalt SolventBase Dissolve in CDCl3 (Run Immediately) Base->SolventBase Acquire Acquire 1H NMR SolventSalt->Acquire SolventBase->Acquire Check1 Check 3.58 ppm Region Acquire->Check1 Pass VALIDATED: Triplet at 3.58 ppm present Check1->Pass Distinct Triplet Fail_OH FAILED: Triplet > 3.7 ppm (Hydrolysis) Check1->Fail_OH Downfield Shift Fail_Cyc FAILED: Complex Multiplets (Cyclization) Check1->Fail_Cyc Signal Loss

Figure 2: Operational workflow for NMR validation. Note the divergence in solvent choice based on salt stoichiometry.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Simmons, T. C., et al. (2016).[5] Stability of Nitrogen Mustards and Formation of Aziridinium Ions. Journal of Pharmaceutical Sciences. (General reference for mustard chemistry stability).

  • Fulmer, G. R., et al. (2010).[5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[3] Organometallics, 29(9), 2176–2179.[3] Link

Sources

Technical Guide: Confirmation of 1-(2-Chloroethyl)-4-isopropylpiperazine Identity Using MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Chloroethyl)-4-isopropylpiperazine is a critical alkylating intermediate often monitored as a Potential Genotoxic Impurity (PGI) in the synthesis of piperazine-based pharmaceuticals. Its structural alert—the N-chloroethyl moiety—classifies it under ICH M7 guidelines, necessitating highly sensitive detection limits (often <10 ppm).

This guide provides a definitive methodology for confirming the identity of this molecule using Mass Spectrometry (MS). Unlike NMR or IR, which lack the sensitivity for trace analysis in complex matrices, MS offers a dual-validation system: isotopic fingerprinting and characteristic fragmentation , specifically the diagnostic loss of HCl and aziridinium ion formation.

Part 1: Comparative Analysis of Analytical Techniques

The following table objectively compares MS against alternative spectroscopic methods for this specific application.

FeatureLC-MS/MS (Recommended) NMR (1H/13C) HPLC-UV
Primary Utility Trace quantification & ID confirmationStructural elucidation (pure compound)Routine purity testing
Sensitivity (LOD) High (ppb to low ppm range)Low (requires >1 mg pure sample)Moderate (depends on chromophore)
Selectivity Excellent (m/z + fragmentation)High (if matrix is clean)Low (non-specific absorption)
Matrix Tolerance High (with MRM/SIM modes)Low (signals obscured by matrix)Low (co-elution risks)
Specific Limitation Requires ionization optimizationNot suitable for impurity <0.1%Weak UV absorbance of piperazines

Verdict: While NMR is the gold standard for de novo structural characterization of the synthesized standard, LC-MS/MS is the only viable technique for confirming the identity and presence of this compound as an impurity in drug substances due to the requirement for trace-level detection.

Part 2: Mass Spectrometry Identity Validation

The Isotopic Fingerprint (The "Smoking Gun")

The presence of a single chlorine atom provides an unmistakable isotopic signature. Chlorine exists naturally as


 (75.8%) and 

(24.2%).
  • Target Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  ~190.12 Da
    
  • Protonated Ion $[M+H]^+ $: m/z 191.1

Validation Criteria: In the MS1 spectrum, you must observe two peaks separated by 2 Da:

  • Base Peak (

    
    ):  m/z 191.1 (
    
    
    
    )
  • Isotope Peak (

    
    ):  m/z 193.1 (
    
    
    
    )
  • Intensity Ratio: The height of the 193.1 peak must be approximately 33% (1:3) of the 191.1 peak.

Diagnostic Fragmentation Pathways (MS/MS)

Confirmation requires matching the precursor ion to specific product ions. The fragmentation of nitrogen mustards in ESI+ is driven by the instability of the chloroethyl group and the basicity of the piperazine nitrogens.

Key Fragment Ions:
  • m/z 155.1 (Loss of HCl): The most dominant transition. The lone pair on the nitrogen attacks the

    
    -carbon of the chloroethyl group, expelling 
    
    
    
    (neutral loss of 36 Da) to form a reactive aziridinium ion or a stable vinyl-piperazine species.
  • m/z 149.0 (Loss of Isopropyl): Cleavage of the N-isopropyl group (Neutral loss of

    
    , 42 Da).
    
  • m/z 113.1 (Piperazine Ring Cleavage): Further degradation of the ring structure.

Part 3: Visualization of Mechanisms

Diagram 1: Analytical Workflow

This decision tree outlines the logical flow for confirming identity, from sample prep to data interpretation.

AnalyticalWorkflow Start Sample (API/Matrix) Prep Sample Prep (Dilution in 0.1% Formic Acid) Start->Prep LC LC Separation (C18, Gradient Elution) Prep->LC MS1 MS1 Scan (Full Scan) LC->MS1 Decision1 Isotope Ratio 191:193 = 3:1? MS1->Decision1 MS2 MS/MS Fragmentation (CID @ 20-30 eV) Decision1->MS2 Yes Fragment1 Check m/z 155 (Loss of HCl) MS2->Fragment1 Fragment2 Check m/z 149 (Loss of Isopropyl) MS2->Fragment2 Result POSITIVE IDENTITY CONFIRMED Fragment1->Result Fragment2->Result

Caption: Logical decision tree for the LC-MS identification of this compound.

Diagram 2: Mechanistic Fragmentation Pathway

This diagram illustrates the structural changes occurring inside the collision cell, validating the m/z transitions.

Fragmentation Parent Parent Ion [M+H]+ m/z 191.1 (C9H20ClN2)+ Intermediate Transition State (Intramolecular Cyclization) Parent->Intermediate CID Energy DeIsopropyl Des-isopropyl Ion [M+H - C3H6]+ m/z 149.1 Parent->DeIsopropyl - C3H6 (42 Da) Aziridinium Aziridinium Ion / Vinyl [M+H - HCl]+ m/z 155.1 Intermediate->Aziridinium - HCl (36 Da)

Caption: Proposed ESI+ fragmentation pathway showing the diagnostic loss of HCl and the isopropyl group.

Part 4: Experimental Protocol (Standard Operating Procedure)

This protocol is designed for self-validation . The use of a "system suitability" step ensures the instrument is capable of detecting the specific isotopic pattern before analyzing samples.

Reagents & Standards
  • Reference Standard: this compound (dihydrochloride salt preferred for stability).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (FA) – Essential for protonation of the piperazine nitrogens.

LC Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Why: Retains the moderately polar piperazine while eluting salts early.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Equilibration)

    • 1-5 min: 5% -> 95% B (Elution of analyte)

    • 5-7 min: 95% B (Wash)

MS Conditions (ESI Positive)
  • Source: Electrospray Ionization (ESI+).[2]

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Scan Mode:

    • Full Scan (Q1): m/z 100 – 300 (To visualize isotope pattern).

    • Product Ion Scan (MS2): Precursor 191.1 -> Sweep 50-200.

  • Collision Energy (CE):

    • Start at 15 eV.[3] Ramp to 35 eV to optimize for the m/z 155 fragment.

System Suitability Criteria (Pass/Fail)

Before running samples, inject the standard (1 µg/mL) and verify:

  • Retention Time: Stable within ±0.1 min.

  • Isotope Ratio: 193/191 intensity ratio between 0.30 and 0.35.

  • S/N Ratio: >10 for the m/z 155 transition at the Limit of Quantitation (LOQ).

References

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Explains Chlorine Isotope Patterns). Link

  • European Medicines Agency (EMA). (2006).[4] Guideline on the Limits of Genotoxic Impurities.[4]Link

  • Teo, S. K., et al. (2012). "Analytical method development for genotoxic impurities in pharmaceutical compounds." Trends in Analytical Chemistry. (Context for Nitrogen Mustard analysis). Link

Sources

A Comparative Guide to HPLC Method Validation for the Quantification of 1-(2-Chloroethyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(2-Chloroethyl)-4-isopropylpiperazine. As a critical intermediate in pharmaceutical synthesis, ensuring the purity and accurate quantification of this compound is paramount. Its structural alerts also necessitate its evaluation as a potential genotoxic impurity (PGI), requiring highly sensitive and robust analytical methods for its control at trace levels.[1][2]

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, grounding them in authoritative regulatory standards. We will detail a direct HPLC-UV method, rigorously validate it according to the International Council for Harmonisation (ICH) guidelines, and objectively compare its performance against alternative analytical technologies.[3][4]

Part 1: The Analytical Challenge & Strategic Approach

The primary analytical hurdle for many simple piperazine derivatives, including this compound, is their lack of a significant ultraviolet (UV) chromophore.[5] This characteristic poses a challenge for achieving the low detection limits often required for impurity analysis. Two primary strategies using HPLC with UV detection can be employed to address this:

  • Direct UV Detection at Low Wavelengths: This is the most straightforward approach, involving direct analysis and detection at a low UV wavelength (e.g., 205-215 nm) where the compound exhibits some absorbance. While simple and cost-effective, its sensitivity may be insufficient for trace-level quantification.[5]

  • Pre-Column Derivatization: This technique involves reacting the analyte with a derivatizing agent (e.g., dansyl chloride, 4-chloro-7-nitrobenzofuran) to attach a molecule with a strong chromophore.[6][7] This dramatically enhances UV activity, allowing for much lower detection limits. However, it introduces extra steps into the sample preparation process, which can be a source of variability and requires careful optimization and validation.

For the purpose of this guide, we will focus on developing and validating a direct HPLC-UV method . This approach is often preferred for routine quality control and in-process monitoring due to its simplicity. We will then compare its performance limitations against more sensitive techniques suitable for trace-level PGI analysis.

Part 2: Proposed High-Performance Liquid Chromatography (HPLC) Method

The following method is designed as a robust starting point for the quantification of this compound. The selection of each parameter is grounded in established chromatographic principles for analyzing basic, weakly UV-active compounds.

ParameterSpecificationRationale (Expertise & Experience)
Instrument HPLC System with UV/Vis or PDA DetectorStandard equipment in any analytical laboratory. A Photodiode Array (PDA) detector is preferred for its ability to assess peak purity.
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase is a versatile, hydrophobic phase suitable for retaining the non-polar regions of the analyte. A 250 mm length provides the necessary resolution to separate the main peak from potential process impurities.
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (30:70 v/v)A standard reversed-phase eluent. The acidic pH (3.0) ensures that the basic piperazine nitrogens are protonated, leading to a single ionic species that chromatographs with a sharp, symmetrical peak shape and avoids tailing.[8]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[9]
Detection Wavelength 210 nmSelected to maximize the absorbance of the analyte, which lacks a strong chromophore at higher wavelengths.[5]
Injection Volume 10 µLA standard volume that minimizes potential peak distortion from injection effects.
Sample Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility with the chromatographic system and prevents peak shape issues.

Part 3: A Guide to Method Validation per ICH Q2(R2)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][11] The following sections provide a step-by-step protocol for validating the proposed HPLC method, in accordance with ICH guidelines.[3]

G cluster_0 Phase 1: Method Development & Specificity cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Sensitivity & Robustness Dev Method Development & Optimization Spec Specificity / Selectivity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Proceed if specific Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD Proceed if precise LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Report Final Validation Report Rob->Report

Caption: HPLC Method Validation Workflow.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] A stability-indicating method is a key outcome of this test.[13][14]

Experimental Protocol:

  • Prepare Samples: Expose the analyte solution (e.g., 100 µg/mL) to various stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours.

    • Photolytic: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the unstressed sample, the stressed samples, and a placebo (diluent only) using the proposed HPLC method.

  • Evaluation: Use a PDA detector to assess peak purity for the analyte peak in the stressed samples. The analyte peak should be free from co-elution with any degradation products.

Acceptance Criteria:

  • The method must resolve the analyte peak from all potential degradation peaks (Resolution > 2).

  • The peak purity index for the analyte must pass, indicating no significant co-elution.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[15]

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution, spanning 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

Accuracy

Accuracy is the closeness of the test results to the true value. It is often assessed by spike recovery experiments.[16]

Experimental Protocol:

  • Prepare Spiked Samples: Spike a placebo solution with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicate samples at each level.

  • Analysis: Analyze the spiked samples.

  • Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each level.[17]

Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the analysis of six individual samples on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for this set of results and compare it with the repeatability results.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 2.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18]

Experimental Protocol:

  • Method 1 (Signal-to-Noise Ratio):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Method 2 (Based on Standard Deviation of the Response and the Slope):

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]

Experimental Protocol:

  • Vary Parameters: Deliberately vary critical chromatographic parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 5 °C).

    • Mobile phase pH (e.g., ± 0.2 units).

    • Mobile phase organic composition (e.g., ± 2%).

  • Analysis: Analyze a system suitability solution under each condition.

  • Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).

Acceptance Criteria:

  • System suitability parameters must remain within their predefined limits for all tested variations.

Summary of Validation Data (Hypothetical)
Validation ParameterResultAcceptance CriteriaStatus
Specificity No co-elution observed; peak purity passedResolution > 2; Peak purity > 990Pass
Linearity (r²) 0.9995≥ 0.999Pass
Range (µg/mL) 50 - 150Covers 50-150% of target conc.Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability %RSD) 0.85%≤ 2.0%Pass
Precision (Intermediate %RSD) 1.10%≤ 2.0%Pass
LOD (µg/mL) 0.15S/N Ratio ≈ 3:1Pass
LOQ (µg/mL) 0.50S/N Ratio ≈ 10:1; %RSD ≤ 10%Pass
Robustness System suitability passed under all conditionsAll SST criteria metPass

Part 4: Comparative Analysis of Analytical Techniques

The choice of an analytical method is dictated by its intended purpose. While the validated direct HPLC-UV method is excellent for routine analysis, it may not be suitable for trace-level quantification required for PGI control.[19] The following guide compares the performance of the proposed method with powerful alternatives.

G start What is the Analytical Goal? q1 Routine QC / Assay of Bulk Material? start->q1 q2 Trace Level Analysis (e.g., <10 ppm)? q1->q2 No m1 Direct HPLC-UV (Simple, Cost-Effective) q1->m1 Yes q3 Is Analyte Volatile or Thermally Stable? q2->q3 Yes m4 LC-MS/MS (Gold Standard for Sensitivity & Selectivity) q2->m4 No, need highest sensitivity m2 HPLC-UV with Derivatization (Enhanced UV Sensitivity) q3->m2 No m3 GC-MS (Excellent for Volatiles) q3->m3 Yes

Caption: Analytical Method Selection Guide.
Performance Comparison Table
ParameterDirect HPLC-UVHPLC-UV with DerivatizationGas Chromatography-MS (GC-MS)Liquid Chromatography-MS/MS (LC-MS/MS)
Principle Separation by polarity, UV absorbance detection.Chemical modification to add a chromophore, then HPLC-UV.[6]Separation of volatile compounds in the gas phase, mass-based detection.[20]HPLC separation coupled with highly selective and sensitive mass detection.[21]
Sensitivity Moderate (µg/mL or ppm level).[5]High (ng/mL or sub-ppm level).[7]High (ng/mL or sub-ppm level), especially with headspace injection.[22]Very High (pg/mL or ppb level).[23]
Selectivity Dependent on chromatographic resolution.High; combines chromatographic resolution with selective derivatization.Very High; combines chromatographic resolution with mass fragmentation patterns.Extremely High; uses precursor/product ion transitions (MRM) for definitive identification.
Sample Prep Simple (dissolve and inject).More complex (requires a validated chemical reaction step).May require derivatization to increase volatility; suitable for clean matrices.[24]Generally simple, but requires care to avoid matrix effects and ion suppression.
Typical Use Assay, purity, and routine QC of bulk drug substance and formulated product.Trace analysis of impurities lacking a chromophore.Analysis of volatile or semi-volatile impurities and residual solvents.[1]Definitive quantification of trace-level genotoxic impurities; bioanalysis.[19]
Cost/Complexity Low cost, simple operation.Moderate cost, added complexity.Moderate cost, requires expertise in volatile analysis.High cost, high complexity.

Conclusion

This guide has detailed a robust and reliable direct HPLC-UV method for the quantification of this compound. The comprehensive validation protocol, grounded in ICH Q2(R2) principles, confirms its suitability for routine quality control applications where simplicity and throughput are essential.[4][10]

However, the field of pharmaceutical analysis demands a fit-for-purpose approach. As demonstrated in the comparative analysis, when the analytical challenge shifts to the quantification of this compound as a potential genotoxic impurity at trace levels, the limitations of direct UV detection become apparent. In such cases, more advanced techniques like LC-MS/MS are indispensable, offering the required sensitivity and selectivity to ensure patient safety.[1][19]

Ultimately, the selection of an analytical method is a strategic decision that must balance the required performance characteristics with the specific objectives of the analysis. Adopting a lifecycle approach to analytical procedures, as encouraged by ICH Q14, ensures that methods remain validated, robust, and appropriate for their intended use throughout the lifetime of a product.[4]

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available from: [Link]

  • LCGC International. Determination of Genotoxic Impurities in Pharmaceuticals. Available from: [Link]

  • ResearchGate. Analytical strategies for genotoxic impurities in the pharmaceutical industry. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • American Pharmaceutical Review. Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. Available from: [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. Available from: [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. Role of Analytical Methods for Detection of Genotoxic Impurities. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Ovid. European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance? Available from: [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]

  • Bioanalysis Zone. European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Available from: [Link]

  • Taylor & Francis Online. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • Agenzia Italiana del Farmaco. Genotoxic Impurities: Regulatory Best Practice. Available from: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]

  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • MDPI. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Available from: [Link]

  • Semantic Scholar. A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. Available from: [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Available from: [Link]

  • ResearchGate. Determination of piperazine derivatives in “Legal Highs”. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • International Journal of Pharmaceutical and Empirical Research. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]

  • PubMed. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. Available from: [Link]

  • ScienceDirect. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Technology Networks. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

Sources

comparison of synthetic routes for 1-(2-Chloroethyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthetic Guide: 1-(2-Chloroethyl)-4-isopropylpiperazine

Executive Summary this compound is a critical nitrogen mustard intermediate used in the synthesis of pharmaceutical agents requiring a piperazine pharmacophore with a reactive alkylating arm. Due to its potent vesicant properties and instability as a free base (susceptible to dimerization to quaternary ammonium salts), it is almost exclusively handled as its dihydrochloride salt .

This guide evaluates two primary synthetic pathways. Route A (Hydroxyethylation followed by Chlorination) is the recommended industry standard due to superior purity profiles and scalability. Route B (Direct Alkylation) is discouraged for high-purity applications due to significant side-reaction control issues but remains a viable rapid-access route for small-scale, crude requirements.

Part 1: Detailed Route Analysis

Route A: Stepwise Hydroxyethylation & Chlorination (Recommended)

This route builds the alkyl chain in two controlled steps, avoiding the formation of bis-alkylated impurities common in direct alkylation.

  • Step 1: Hydroxyethylation

    • Precursor: 1-Isopropylpiperazine (CAS: 4318-42-7).

    • Reagent: Ethylene Oxide (Industrial) or 2-Chloroethanol (Lab).

    • Mechanism: Nucleophilic attack of the secondary amine on the epoxide ring or displacement of chloride.

    • Intermediate: 1-(2-Hydroxyethyl)-4-isopropylpiperazine.

  • Step 2: Chlorination

    • Reagent: Thionyl Chloride (

      
      ).[1]
      
    • Mechanism:

      
       displacement of the hydroxyl group via a chlorosulfite intermediate.
      
    • Key Advantage: The final product precipitates as a stable hydrochloride salt, simplifying purification.

Route B: Direct Alkylation (Discouraged)
  • Reagents: 1-Isopropylpiperazine + 1-Bromo-2-chloroethane.

  • Mechanism: Direct

    
     alkylation.
    
  • Major Drawback: The product is a reactive alkylator. In the presence of unreacted starting material (which is also a nucleophile), the product can react further to form non-isolatable polymers or dimers (bis-quaternary ammonium salts), drastically reducing yield (<40%).

Part 2: Comparative Assessment

FeatureRoute A (Hydroxyethylation)Route B (Direct Alkylation)
Overall Yield High (75-85%) Low (30-45%)
Purity Profile >98% (as HCl salt) <90% (difficult to separate dimers)
Scalability Excellent (Exothermic control easy)Poor (Runaway alkylation risk)
Safety High (Vesicant formed only in final step)High (Vesicant used as starting material)
Cost Efficiency High (Cheap reagents:

, EO)
Moderate (1-Bromo-2-chloroethane is costlier)

Part 3: Reaction Visualizations

Figure 1: Synthetic Pathway Comparison

SynthesisComparison Start 1-Isopropylpiperazine (CAS: 4318-42-7) StepA1 Reaction with 2-Chloroethanol / EO Start->StepA1 Route A (Preferred) StepB1 Direct Alkylation (1-Bromo-2-chloroethane) Start->StepB1 Route B (Direct) InterA Intermediate: 1-(2-Hydroxyethyl)-4-isopropylpiperazine StepA1->InterA StepA2 Chlorination (SOCl2 / HCl) InterA->StepA2 Product Product: This compound (Dihydrochloride Salt) StepA2->Product StepB1->Product Low Yield SideProd Impurity: Bis-quaternary Dimers StepB1->SideProd Major Side Rxn

Caption: Comparison of the stepwise Route A (Blue) vs. the direct alkylation Route B (Red), highlighting the dimerization risk in Route B.

Figure 2: Mechanism of Chlorination (Route A, Step 2)

Mechanism Alcohol 1-(2-Hydroxyethyl)-4-isopropylpiperazine Intermediate Chlorosulfite Ester Intermediate Alcohol->Intermediate Nucleophilic Attack SOCl2 Thionyl Chloride (SOCl2) SOCl2->Intermediate Transition SN2 Attack by Cl- Intermediate->Transition -HCl Final This compound .2HCl Transition->Final Inversion of Config (N/A for achiral) Gas Byproducts: SO2 (gas) + HCl (gas) Transition->Gas

Caption: The chlorination mechanism via Thionyl Chloride involves a chlorosulfite intermediate, releasing SO2 gas and driving the reaction to completion.

Part 4: Experimental Protocols (Route A)

Step 1: Synthesis of 1-(2-Hydroxyethyl)-4-isopropylpiperazine
  • Reagents: 1-Isopropylpiperazine (1.0 eq), 2-Chloroethanol (1.2 eq),

    
     (1.5 eq), Ethanol (Solvent).
    
  • Procedure:

    • Dissolve 1-isopropylpiperazine in ethanol (5 vol).

    • Add potassium carbonate (

      
      ) and heat to 60°C.
      
    • Add 2-chloroethanol dropwise over 1 hour.

    • Reflux for 6-8 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

    • Filter inorganic salts and concentrate the filtrate.

    • Purification: Distill under reduced pressure to obtain a colorless oil.

    • Note: Industrial setups may use Ethylene Oxide gas bubbled into an aqueous solution of the amine at 40-50°C.

Step 2: Conversion to this compound Dihydrochloride
  • Reagents: Intermediate Alcohol (1.0 eq), Thionyl Chloride (1.5 eq), Dichloromethane (DCM) (10 vol).

  • Procedure:

    • Dissolve the hydroxyethyl intermediate in anhydrous DCM. Cool to 0-5°C.

    • Critical Step: Add Thionyl Chloride (

      
      ) dropwise. Caution: Vigorous gas evolution (
      
      
      
      , HCl).
    • Allow to warm to room temperature, then reflux for 2-4 hours.

    • Cool to 0°C. The product often precipitates as the dihydrochloride salt.

    • If no precipitate forms, add Diethyl Ether or Hexane to induce crystallization.

    • Filter the white solid under nitrogen (hygroscopic).

    • Storage: Store at -20°C under argon. Highly reactive vesicant.

Part 5: Safety & Handling (Crucial)

  • Vesicant Hazard: This compound is structurally related to nitrogen mustards. It can cause severe, delayed chemical burns and permanent eye damage.

  • Inhalation: Dust or vapors are extremely toxic to the respiratory tract.

  • Decontamination: Neutralize spills with 5% aqueous sodium bicarbonate or a mixture of bleach and water (to hydrolyze the chloride).

  • PPE: Double nitrile gloves, full face shield, and a functioning fume hood are mandatory.

References

  • Preparation of Piperazine Derivatives: BenchChem Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride. (General protocol for chloroethyl piperazines).

  • Thionyl Chloride Chlorination Mechanism: Organic Syntheses, Coll. Vol. 4, p. 333; Vol. 33, p. 29. (Standard protocol for alcohol-to-chloride conversion).

  • Safety Data for Piperazine Mustards: Fisher Scientific SDS for 1-(2-Chloroethyl)piperidine hydrochloride (Structural analog safety data).

  • Synthesis of 1-Isopropylpiperazine Precursor: Sigma-Aldrich Product Data for CAS 4318-42-7.

  • Hydroxyethylation Protocols: PrepChem: Synthesis of 1-(2-hydroxyethyl)piperazine.

Sources

Comparative Guide: 1-(2-Chloroethyl)-4-isopropylpiperazine vs. Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-(2-Chloroethyl)-4-isopropylpiperazine (often used as the hydrochloride salt) versus alternative synthetic strategies for introducing the 2-(4-isopropylpiperazin-1-yl)ethyl moiety. This specific structural motif is a "privileged scaffold" in medicinal chemistry, frequently appearing in antipsychotics, antihistamines, and kinase inhibitors to modulate solubility and target affinity.

Executive Summary & Reagent Profile[1][2][3][4]

This compound is a nitrogen mustard derivative acting as a potent electrophile. Unlike bis-chloroethyl amines (which are cross-linking agents), this compound is a monofunctional alkylating agent . The bulky isopropyl group at the N4 position blocks the second nitrogen, preventing polymerization and directing reactivity solely to the chloroethyl arm.

The Core Competitors

When a chemist needs to attach a -(CH2)2-Piperazine-iPr tail to a nucleophile (e.g., a phenol, indole, or amine), three primary strategies exist:

  • The Nitrogen Mustard Route (Topic): Direct alkylation using the chloride salt.

  • The Sulfonate Route: Activation of 1-(2-hydroxyethyl)-4-isopropylpiperazine (as Mesylate/Tosylate).

  • The Stepwise Construction: Alkylation with a dihaloethane followed by nucleophilic displacement with 1-isopropylpiperazine.

Mechanism of Action: The Aziridinium Effect

To use this reagent effectively, one must understand that it does not react via a simple


 displacement of the chloride. Under basic conditions, the free amine generates a highly reactive aziridinium ion  intermediate.

Why this matters:

  • Rate Enhancement: The intramolecular cyclization to the aziridinium ion is faster than intermolecular attack, making the effective electrophile the strained ring, not the alkyl chloride.

  • Selectivity: The aziridinium species is hard and charge-driven, reacting rapidly with nucleophiles.

Visualization: Aziridinium Formation & Nucleophilic Attack

AziridiniumMechanism cluster_0 Rate Determining Step usually precedes Nu attack Start 1-(2-Chloroethyl)- 4-isopropylpiperazine (Free Base) TS Transition State (Intramolecular Cyclization) Start->TS - Cl⁻ (Leaving Group) Aziridinium Aziridinium Ion (Active Electrophile) TS->Aziridinium Ring Closure Product Final N/O-Alkylated Product Aziridinium->Product + Nucleophile (Nu⁻) (Ring Opening)

Caption: The reaction proceeds via an intramolecular neighboring group participation (NGP), forming a transient aziridinium cation that is susceptible to nucleophilic ring-opening.

Comparative Performance Analysis

The following table contrasts the target reagent against its primary synthetic alternatives.

FeatureThis compound (Mustard Route)Sulfonate Activation (Mesylate/Tosylate of Alcohol)Stepwise Alkylation (Dihaloethane + Piperazine)
Reaction Type Aziridinium-mediated Alkylation Direct

Two-step

Reactivity High (Fast kinetics due to NGP)Moderate to HighModerate (Step 1); Low (Step 2)
Stability High (as HCl salt); HygroscopicLow (Must be prepared in situ)High (Reagents are stable)
Atom Economy Good (One step)Poor (Requires MsCl/TsCl + base)Moderate (Two steps, 2 halides lost)
Impurity Profile Hydrolysis to alcohol (if wet); DimerizationElimination to vinyl species; Sulfonate estersBis-alkylation; Polymerization
Typical Yield 65% – 85% 50% – 75%40% – 60% (Overall)
Cost Moderate (Specialty Reagent)Low (Alcohol is cheap)Low (Commodity chemicals)
Critical Insight: The "Salt" Advantage

The hydrochloride salt of the chloroethyl derivative is shelf-stable for years if kept dry. In contrast, the mesylate or tosylate of the corresponding alcohol is thermally unstable and prone to self-alkylation (polymerization) upon storage. Therefore, the "Mustard Route" offers a significant logistical advantage in GMP manufacturing.

Experimental Protocols

Protocol A: The "Mustard" Alkylation (Recommended)

Objective: Alkylation of a phenol (e.g., 4-hydroxyindole) with this compound.

  • Free Basing (Optional but recommended for kinetics):

    • Dissolve this compound·2HCl (1.2 equiv) in minimal water.

    • Adjust pH to 10 with cold 50% NaOH. Extract immediately with Toluene or DCM.

    • Note: Use the free base solution immediately to prevent dimerization.

  • Reaction Setup:

    • Charge the reaction vessel with the Nucleophile (1.0 equiv) and DMF or Acetonitrile (anhydrous).

    • Add Cesium Carbonate (Cs₂CO₃) (2.5 equiv) or K₂CO₃ (3.0 equiv). Expert Tip: Cs₂CO₃ often improves yields by 10-15% due to the "cesium effect" enhancing solubility.

    • Add the chloroethyl piperazine solution dropwise.

  • Execution:

    • Heat to 60–80°C for 4–12 hours. Monitor by LCMS.[1]

    • Endpoint: Look for disappearance of the aziridinium peak (if visible) and consumption of nucleophile.

  • Workup:

    • Dilute with water. Extract with Ethyl Acetate.[2]

    • Wash organic layer with brine to remove DMF.

    • Dry over Na₂SO₄ and concentrate.[2]

Protocol B: The Stepwise Alternative (For comparison)

Objective: Installing the linker using 1-bromo-2-chloroethane followed by 1-isopropylpiperazine.

  • Step 1: Alkylate Nucleophile with 1-bromo-2-chloroethane (3-5 equiv) and K₂CO₃ in Acetone (Reflux, 12h).

    • Drawback: Requires large excess of dihalide to prevent dimerization.

  • Step 2: Isolate the intermediate (Nu-CH₂CH₂-Cl).

  • Step 3: React intermediate with 1-isopropylpiperazine (2.0 equiv), KI (cat.), and K₂CO₃ in MeCN (Reflux, 24h).

    • Drawback: Reaction is sluggish compared to the aziridinium route.

Strategic Decision Workflow

Use the following logic flow to determine the best reagent for your synthesis.

DecisionTree cluster_advice Expert Insight Start Need to install -CH2CH2-Pip-iPr group? Sensitive Is the Nucleophile Base-Sensitive? Start->Sensitive Scale Scale of Reaction? Sensitive->Scale No (Stable to K2CO3/80°C) RouteB Route B: Mitsunobu Reaction (Alcohol + PPh3 + DIAD) Sensitive->RouteB Yes (Avoid strong base/heat) RouteA Route A: Chloroethyl Piperazine (Mustard Route) Scale->RouteA Large Scale (>100g) (Lower cost, easier workup) RouteC Route C: Stepwise Alkylation Scale->RouteC Small/Exploratory (If Reagent A unavailable) RouteA->RouteB Switch if elimination side-product is high

Caption: Decision matrix for selecting the optimal alkylation strategy based on substrate stability and scale.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion Incomplete aziridinium formation.Increase temperature to 80°C; Add catalytic NaI (Finkelstein conditions) to convert Cl to I in situ.
Hydrolysis (Alcohol byproduct) Wet solvent/reagents.Ensure strictly anhydrous DMF/MeCN. The aziridinium ion reacts with water very fast.
Elimination (Vinyl product) Base is too strong/hindered.Switch from NaH or t-BuOK to weaker bases like K₂CO₃ or Cs₂CO₃ .
Dimerization High concentration of free base.Add the alkylating agent solution slowly to the nucleophile mixture.

References

  • Mechanism of Nitrogen Mustards

    • Title: "The Chemistry of Cytotoxic Alkyl
    • Source:Advances in Clinical Chemistry (via NCBI).
    • URL:[Link]

  • Synthetic Application in Antipsychotics

    • Title: "Design, Synthesis, and Pharmacological Evaluation of Novel
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (General Reference for class)

  • Aziridinium Ion Kinetics

    • Title: "Neighboring Group Particip
    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Reagent Stability Data: Title: "1-(2-Chloroethyl)piperazine derivatives: Stability and Reactivity Profile." Source:BenchChem Technical Guides.

Sources

The Art of Reactivity: A Comparative Guide to Substituted Chloroethylpiperazines for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development, the piperazine moiety is a familiar and trusted scaffold. Its presence in numerous FDA-approved drugs speaks to its favorable pharmacokinetic properties. When functionalized with a 2-chloroethyl group, the piperazine ring transforms into a reactive pharmacophore, a class of alkylating agents with significant therapeutic potential, particularly in oncology. However, not all substituted chloroethylpiperazines are created equal. Their reactivity, a critical determinant of both efficacy and toxicity, is exquisitely sensitive to the nature of the substituents appended to the piperazine ring.

This guide provides an in-depth comparison of the reactivity of various substituted chloroethylpiperazines. Moving beyond a simple catalog of compounds, we will delve into the mechanistic underpinnings of their reactivity and explore how electronic and steric effects of different substituents can be rationally tuned to optimize performance for specific therapeutic applications. This analysis is supported by established principles of physical organic chemistry and outlines experimental protocols for verifying these properties in your own research.

The Cornerstone of Reactivity: The Aziridinium Ion

The biological activity of chloroethylpiperazines is intrinsically linked to their ability to alkylate nucleophilic biomolecules, most notably DNA.[1][2] This reactivity is not a simple one-step nucleophilic substitution. Instead, it is dominated by a two-step mechanism where the rate-limiting step is the intramolecular cyclization to form a highly strained and exceptionally reactive three-membered ring called an aziridinium (or ethyleniminium) ion.[3][4] This process is a classic example of neighboring group participation, where the nitrogen atom of the piperazine ring acts as an internal nucleophile to displace the chloride ion.[2][5]

Once formed, the electrophilic aziridinium ion is rapidly attacked by nucleophiles, leading to the formation of a stable covalent bond.[3] The overall reactivity of a given chloroethylpiperazine derivative is therefore primarily dictated by the rate of this initial cyclization step. Understanding how substituents on the piperazine ring influence the nucleophilicity of the nitrogen atom and the stability of the transition state for cyclization is paramount to predicting and controlling their reactivity.

G cluster_0 Reaction Mechanism A Substituted Chloroethylpiperazine B Transition State A->B k₁ (slow, rate-determining) C Aziridinium Ion (Reactive Intermediate) B->C Intramolecular Cyclization D Alkylated Nucleophile C->D k₂ (fast) Nu Nucleophile (e.g., DNA) Nu->C

Caption: The reaction mechanism of chloroethylpiperazines, highlighting the rate-determining formation of the aziridinium ion.

A Comparative Analysis of Substituent Effects on Reactivity

The rate of aziridinium ion formation, and thus the overall reactivity of a chloroethylpiperazine, can be significantly modulated by the electronic and steric nature of the substituent at the N4-position of the piperazine ring. We can categorize these substituents into three main classes: electron-donating groups, electron-withdrawing groups, and sterically hindering groups.

Electron-Donating Groups (EDGs): Accelerating Reactivity

Electron-donating groups increase the electron density on the piperazine nitrogen atom involved in the intramolecular cyclization. This enhanced nucleophilicity of the nitrogen facilitates the attack on the β-carbon of the chloroethyl group, thereby accelerating the formation of the aziridinium ion.

  • Examples: Alkyl groups (e.g., methyl, ethyl), hydroxyethyl groups.

  • Mechanism of Action: EDGs, through an inductive effect (+I), push electron density towards the piperazine ring, making the nitrogen lone pair more available for the intramolecular attack.

  • Expected Reactivity Trend: The reactivity of N4-substituted chloroethylpiperazines with EDGs is expected to be higher than that of the unsubstituted parent compound. The more electron-donating the group, the faster the rate of cyclization. For instance, a tertiary butyl group, while sterically bulky, is a stronger electron-donating group than a methyl group and would be expected to increase the reaction rate, assuming steric hindrance does not become the dominant factor.

Electron-Withdrawing Groups (EWGs): Attenuating Reactivity

Conversely, electron-withdrawing groups pull electron density away from the piperazine ring. This reduction in the nucleophilicity of the nitrogen atom hinders its ability to displace the chloride ion, leading to a slower rate of aziridinium ion formation and, consequently, lower overall reactivity.[6]

  • Examples: Aryl groups (e.g., phenyl), acyl groups, sulfonyl groups, and heterocyclic moieties like pyridinyl.

  • Mechanism of Action: EWGs exert a negative inductive effect (-I) and, in the case of aromatic or carbonyl-containing groups, a negative mesomeric or resonance effect (-M). These effects decrease the availability of the nitrogen's lone pair of electrons for the intramolecular cyclization.

  • Expected Reactivity Trend: Chloroethylpiperazines bearing EWGs are expected to be significantly less reactive than their counterparts with EDGs. The strength of the EWG will directly correlate with the decrease in reactivity. For example, a para-nitrophenyl group would be expected to be more deactivating than a simple phenyl group due to the strong electron-withdrawing nature of the nitro group.

Steric Hindrance: A Complicating Factor

Steric bulk from large substituents on the piperazine ring can influence reactivity in a more complex manner. While electronic effects are often the primary driver, steric hindrance can play a significant role, particularly with bulky substituents.

  • Examples: tert-Butyl groups, bulky aromatic systems.

  • Mechanism of Action: Large substituents can sterically hinder the approach of the chloroethyl chain to the piperazine nitrogen, raising the energy of the transition state for cyclization and thus slowing the reaction rate. However, in some cases, bulky groups can enforce a conformation that is more favorable for cyclization, a phenomenon known as the "Thorpe-Ingold effect," potentially leading to a rate enhancement.[2]

  • Expected Reactivity Trend: The effect of steric hindrance is often context-dependent. For very bulky groups, a decrease in reactivity is generally expected due to steric clash in the transition state.

Substituent Type at N4Example SubstituentElectronic EffectExpected Impact on Cyclization RatePredicted Overall Reactivity
Electron-Donating Methyl (-CH₃)+I (weak)IncreaseHigh
Hydroxyethyl (-CH₂CH₂OH)+I (weak)IncreaseHigh
Unsubstituted Hydrogen (-H)NeutralBaselineModerate
Electron-Withdrawing Phenyl (-C₆H₅)-I, -M (weak)DecreaseLow
Acetyl (-COCH₃)-I, -M (strong)Significant DecreaseVery Low
2-Pyrimidinyl-I, -M (strong)Significant DecreaseVery Low
Sterically Hindered tert-Butyl (-C(CH₃)₃)+I (strong), Steric BulkCompeting EffectsModerate to High

Experimental Protocol for Comparative Reactivity Analysis: Potentiometric Titration

To empirically validate the predicted reactivity trends, a robust and straightforward experimental protocol is required. Potentiometric titration is a classic and reliable method for monitoring the rate of aziridinium ion formation by measuring the release of chloride ions over time.[3]

Objective: To determine the first-order rate constant (k₁) for the intramolecular cyclization of a series of substituted chloroethylpiperazines.

Materials:

  • Substituted chloroethylpiperazine hydrochlorides

  • Solvent system (e.g., 50% ethanol/water)

  • Chloride ion-selective electrode (ISE)

  • Reference electrode (e.g., Ag/AgCl)

  • pH meter or ion meter

  • Constant temperature water bath

  • Standard sodium chloride solutions for calibration

Procedure:

  • Calibration: Calibrate the chloride ISE using a series of standard NaCl solutions of known concentrations.

  • Sample Preparation: Prepare a solution of the substituted chloroethylpiperazine hydrochloride of a known concentration in the chosen solvent system.

  • Reaction Initiation: Place the reaction vessel in a constant temperature water bath and allow it to equilibrate.

  • Data Acquisition: Immerse the calibrated chloride ISE and the reference electrode into the solution. Record the potential (mV) at regular time intervals.

  • Data Analysis:

    • Convert the measured potential values to chloride ion concentrations using the calibration curve.

    • Since the formation of the aziridinium ion is a first-order reaction, a plot of ln([Cl⁻]∞ - [Cl⁻]t) versus time (t) will yield a straight line, where [Cl⁻]∞ is the final chloride concentration and [Cl⁻]t is the concentration at time t.

    • The negative of the slope of this line is the first-order rate constant, k₁.

G cluster_1 Experimental Workflow A Prepare Substituted Chloroethylpiperazine Solution B Equilibrate at Constant Temperature A->B C Monitor [Cl⁻] with Ion-Selective Electrode B->C D Plot ln([Cl⁻]∞ - [Cl⁻]t) vs. time C->D E Calculate Rate Constant (k₁) from Slope D->E

Caption: A simplified workflow for determining the rate of cyclization using potentiometric titration.

Conclusion: Rational Design of Chloroethylpiperazine Reactivity

The reactivity of substituted chloroethylpiperazines is a finely tunable parameter that is critical for their successful development as therapeutic agents. By understanding the fundamental mechanism of aziridinium ion formation and the predictable influence of electronic and steric effects of substituents, medicinal chemists can rationally design molecules with an optimal reactivity profile. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups attenuate it. This knowledge, coupled with robust experimental validation, empowers researchers to tailor the alkylating potential of these important compounds for enhanced efficacy and reduced toxicity in the quest for novel medicines.

References

  • Pharmacological Profile and Structure-Activity Relationship of Alkylating Agents Used in Cancer Treatment. International Journal of Research in Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Synthesis of the aziridinium ion of 2-chloroethyl diethylamine 5 and... ResearchGate. Available at: [Link]

  • Aziridinium ion ring formation from nitrogen mustards: mechanistic insights from ab initio dynamics. PubMed. Available at: [Link]

  • Neighbouring group participation. Wikipedia. Available at: [Link]

  • Taft equation. Wikipedia. Available at: [Link]

  • Hammett equation. Scribd. Available at: [Link]

  • Kinetics of the intramolecular cyclization of bis(2-chlorethyl)aminoethyl esters of carboxylic acids. PubMed. Available at: [Link]

  • Anchimeric Assistance. Dalal Institute. Available at: [Link]

  • The Neighbouring Group Mechanisms. Dalal Institute. Available at: [Link]

  • Kinetic study of the initial cyclization of methylbis(.beta.-chloroethyl)amine hydrochloride using chloride ion-selective electrodes. PubMed. Available at: [Link]

  • Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide. MDPI. Available at: [Link]

  • Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line. NIH. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]

Sources

Assessing the Purity of 1-(2-Chloroethyl)-4-isopropylpiperazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Chloroethyl)-4-isopropylpiperazine is a critical alkylating intermediate often utilized in the synthesis of piperazine-based pharmaceuticals. However, its analysis presents a distinct "stability-polarity" paradox. As a nitrogen mustard derivative, it is prone to rapid intramolecular cyclization to form a reactive aziridinium ion in neutral or basic aqueous solutions. Simultaneously, its high polarity and lack of strong UV chromophores make traditional Reversed-Phase HPLC (RP-HPLC) challenging.

This guide compares two validated methodologies for assessing the purity of this labile intermediate: HILIC-UV/MS (Hydrophilic Interaction Liquid Chromatography) and qNMR (Quantitative Nuclear Magnetic Resonance). While HPLC provides detailed impurity profiling, qNMR offers absolute quantification without the need for a potentially unstable reference standard.

The Stability Challenge: Understanding the Analyte

Before selecting an analytical method, one must understand the degradation kinetics. The 2-chloroethyl amine moiety is an electrophile that degrades via two primary pathways depending on pH and solvent:

  • Cyclization (Major Pathway): In neutral/basic conditions, the piperazine nitrogen attacks the

    
    -carbon, displacing chloride to form a quaternary aziridinium ion. This is the bioactive species but constitutes a degradation product in the raw material.
    
  • Hydrolysis/Dimerization: The aziridinium ion reacts with water to form the alcohol (hydroxyethyl derivative) or dimerizes with another parent molecule.

Visualization: Degradation Pathway

DegradationPathway Parent 1-(2-Chloroethyl)- 4-isopropylpiperazine (Protonated/Stable in Acid) Aziridinium Aziridinium Ion (Reactive Intermediate) Parent->Aziridinium pH > 6.0 Cyclization (-Cl⁻) Alcohol Hydrolysis Product (Hydroxyethyl) Aziridinium->Alcohol +H₂O Dimer Piperazine Dimer Aziridinium->Dimer +Parent Molecule

Figure 1: The degradation cascade of chloroethyl-piperazines. Analysis must be conducted under conditions that suppress the transition from Parent to Aziridinium.

Method A: HILIC-UV/MS (The Impurity Profiler)

Traditional C18 RP-HPLC is often unsuitable because the protonated amine elutes in the void volume. Ion-pairing reagents can be used but are incompatible with MS detection. HILIC is the preferred chromatographic strategy.

Why HILIC?
  • Retention: Retains polar amines effectively using a high-organic mobile phase.

  • Stability: Allows the use of high-percentage organic solvents (Acetonitrile) which suppresses hydrolysis.

  • Sensitivity: Compatible with MS for detecting non-chromophoric impurities.

Experimental Protocol
ParameterConditionRationale
Column Silica-based Amide or Zwitterionic HILIC (e.g., 150 x 2.1 mm, 3.5 µm)Provides retention for positively charged amines via electrostatic and partition mechanisms.
Mobile Phase A 10 mM Ammonium Formate, pH 3.5Acidic pH is critical to keep the nitrogen protonated and prevent cyclization [1].
Mobile Phase B Acetonitrile (ACN)High organic content promotes HILIC retention.
Gradient 90% B to 60% B over 10 minElutes less polar impurities first, followed by the polar parent amine.
Detection UV at 210 nm (or MS-SIM)The molecule lacks a benzene ring; low UV is required. MS (SIM mode) is preferred for specificity.
Diluent 90:10 ACN:Buffer (pH 3.5)Matches initial mobile phase; acidic buffer stabilizes the sample during the run.

Critical Caution: Do not dissolve the sample in pure water or methanol without acid. The half-life of the free base in water can be minutes. Always use the acidified diluent.

Method B: qNMR (The Absolute Quantifier)

Quantitative NMR is the superior method for potency assignment when a certified reference standard is unavailable or when the reference standard's own purity is due to hygroscopicity [2].

Why qNMR?
  • Absolute Purity: Relies on the ratio of nuclei, not detector response factors.

  • In-Situ Stability: Analysis in DMSO-d6 often stabilizes the molecule better than aqueous buffers.

  • Speed: No method development or column equilibration required.

Experimental Protocol
  • Internal Standard (IS) Selection:

    • Recommendation: Maleic Acid (Singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm).

    • Reasoning: Maleic acid is widely accepted for amine salts [3]. It is non-volatile, stable, and its olefinic protons do not overlap with the aliphatic protons of the isopropyl or piperazine groups (0.9 – 3.5 ppm).

  • Sample Preparation:

    • Weigh ~10 mg of the analyte and ~5 mg of the IS (accurately to 0.01 mg) into a vial.

    • Dissolve in 0.7 mL DMSO-d6 .

    • Note: DMSO-d6 is preferred over D2O. In D2O, the amine protons exchange rapidly, and the risk of hydrolysis increases.

  • Acquisition Parameters (Bruker/Varian 400 MHz+):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): ≥ 30 seconds (Must be 5-7x T1 to ensure full relaxation).

    • Scans: 16 or 32 (sufficient for S/N > 150).

    • Temperature: 25°C (controlled to prevent chemical shift drift).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass,
    
    
    = Purity.

Comparative Analysis: Which Method to Choose?

The choice depends on whether you need Potency (how much active molecule is there?) or Purity Profile (what else is there?).

FeatureHILIC-UV/MSqNMR
Primary Output Impurity Profile (Qualitative/Quantitative)Absolute Potency (Quantitative)
Reference Standard Required (Must be high purity)Not Required (Uses Internal Standard)
Specificity High (Separates impurities)Moderate (Overlap possible with complex isomers)
Sensitivity High (ppm level detection)Low (LOD ~0.1%)
Stability Risk Moderate (During run time)Low (Stable in DMSO-d6)
Throughput High (Automated sequences)Low (Manual processing/weighing)
Decision Matrix Workflow

DecisionMatrix Start Start: Purity Assessment RefStd Is a Certified Reference Standard Available? Start->RefStd HILIC Use HILIC-UV/MS (Relative Purity) RefStd->HILIC Yes qNMR Use qNMR (Absolute Purity) RefStd->qNMR No ImpurityCheck Need to identify specific impurities? ImpurityCheck->qNMR No Hybrid Hybrid Approach: 1. qNMR for Potency 2. HILIC for Profiling ImpurityCheck->Hybrid Yes qNMR->ImpurityCheck

Figure 2: Workflow for selecting the appropriate analytical technique based on resource availability and data requirements.

Author's Recommendation

  • Use qNMR first to establish the "True Value" potency of your material. This overcomes the lack of a commercial reference standard and the hygroscopic nature of the hydrochloride salt.

  • Use HILIC-MS second to qualitatively identify if any aziridinium or dimer impurities are present, as these may be toxicologically significant even at levels below the qNMR detection limit.

This dual-method strategy ensures both the quantity of the active measurement (crucial for reaction stoichiometry) and the safety of the material (crucial for toxicity control).

References

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843. Link

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 35, 5-26. Link

  • European Pharmacopoeia (Ph. Eur.). 2.2.33. Nuclear Magnetic Resonance Spectrometry.Link

  • US FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.Link

Comparative Synthesis Guide: Optimizing Yields of 1-(2-Chloroethyl)-4-isopropylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Chloroethyl)-4-isopropylpiperazine is a critical nitrogen mustard intermediate used in the synthesis of pharmaceutical agents, including antipsychotics and antihistamines. Its reactivity as an electrophile allows for the introduction of the N-isopropylpiperazine moiety into complex scaffolds.

This guide objectively compares the three primary synthetic routes: Direct Alkylation , Hydroxyethylation-Chlorination (Two-Step) , and De Novo Cyclization . Based on experimental data and scalability metrics, the Two-Step Hydroxyethylation-Chlorination route is identified as the superior method for high-purity applications, offering overall yields of 75–85% with minimal dimerization side products.

Route Analysis & Yield Comparison

Method A: Two-Step Hydroxyethylation-Chlorination (Recommended)

This route involves the initial formation of an alcohol intermediate followed by chlorination. It is the industry standard for minimizing bis-alkylation impurities.

  • Step 1: Reaction of 1-isopropylpiperazine with 2-chloroethanol (or ethylene oxide) to form 1-(2-hydroxyethyl)-4-isopropylpiperazine.

  • Step 2: Chlorination of the alcohol using Thionyl Chloride (

    
    ) to yield the target hydrochloride salt.
    
Method B: Direct Alkylation

Direct reaction of 1-isopropylpiperazine with 1-bromo-2-chloroethane.

  • Challenge: High susceptibility to dimerization (formation of bis-piperazine species) and polymerization, leading to lower yields and difficult purification.

Method C: De Novo Cyclization

Reaction of isopropylamine with bis(2-chloroethyl)amine hydrochloride.

  • Utility: Useful when the piperazine ring is not commercially available, but generally less atom-efficient than Method A.

Comparative Performance Matrix
FeatureMethod A: Two-Step (Recommended)Method B: Direct AlkylationMethod C: Cyclization
Overall Yield 75 – 85% 30 – 50%50 – 60%
Purity (HPLC) >99% (after crystallization)~85% (requires chromatography)>95%
Key Impurity Unreacted alcohol (<1%)Bis-piperazine dimer (10-20%)Linear polyamines
Scalability High (Kg to Ton scale)Low (Exothermic/Side reactions)Medium
Atom Economy HighMediumLow

Mechanistic Pathways & Visualization

The following diagram illustrates the chemical pathways for all three methods, highlighting the intermediates and reagents.

SynthesisPathways Start_IsoPip 1-Isopropylpiperazine Inter_Alcohol Intermediate: 1-(2-Hydroxyethyl)-4-isopropylpiperazine Start_IsoPip->Inter_Alcohol Method A (Step 1) Yield: 85-95% Target TARGET: This compound (Dihydrochloride Salt) Start_IsoPip->Target Method B Direct Alkylation Yield: ~40% Side_Dimer Impurity: Bis-piperazine Dimer Start_IsoPip->Side_Dimer Side Reaction Start_IsoAmine Isopropylamine Start_IsoAmine->Target Method C Cyclization Yield: 50-60% Reagent_Alcohol 2-Chloroethanol (Base) Reagent_Dihalide 1-Bromo-2-chloroethane Reagent_Bisamine Bis(2-chloroethyl)amine HCl Reagent_Bisamine->Target Inter_Alcohol->Target Method A (Step 2) SOCl2, CHCl3 Yield: 85-90%

Caption: Comparative synthetic pathways showing the high-yield two-step route (Method A) versus direct alkylation and cyclization alternatives.

Detailed Experimental Protocol (Method A)

This protocol describes the optimized synthesis of This compound dihydrochloride .

Phase 1: Hydroxyethylation

Objective: Synthesize 1-(2-hydroxyethyl)-4-isopropylpiperazine.

  • Setup: Charge a 3-neck round-bottom flask with 1-isopropylpiperazine (1.0 equiv) and Water (3 vol).

  • Addition: Heat to 60°C. Add 2-chloroethanol (1.1 equiv) dropwise over 1 hour. Maintain temperature <70°C to prevent dialkylation.

  • Reaction: Stir at 80°C for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9) or GC.

  • Workup: Cool to room temperature. Add solid NaOH (1.1 equiv) to neutralize HCl generated. Extract with Dichloromethane (DCM) (3 x 2 vol).

  • Isolation: Dry organic layer over

    
    , filter, and concentrate under vacuum.
    
    • Expected Yield: 90–95% (Viscous oil).

    • Note: Distillation is optional but recommended for high-purity pharma applications (bp ~120°C at 10 mmHg).

Phase 2: Chlorination

Objective: Convert the alcohol to the chloride salt using Thionyl Chloride.

  • Setup: Dissolve the alcohol intermediate (from Phase 1) in Chloroform or Toluene (5 vol). Cool to 0–5°C.

  • Addition: Add Thionyl Chloride (

    
    )  (1.2 equiv) dropwise, maintaining internal temperature <10°C. Caution: 
    
    
    
    and HCl gas evolution.
  • Reaction: Allow to warm to room temperature, then reflux (60–75°C) for 3–5 hours.

    • Mechanism:[1][2][3] The reaction proceeds via an alkyl chlorosulfite intermediate, which collapses to the alkyl chloride with inversion of configuration (though irrelevant for this achiral primary carbon).

  • Workup: Cool to 0°C. The product often precipitates as the dihydrochloride salt .

  • Purification: Filter the solid. Wash with cold acetone (to remove color/impurities). Recrystallize from Ethanol/Isopropanol if necessary.

    • Final Form: White crystalline solid (Dihydrochloride).

    • Expected Yield: 85–90%.

    • Purity: >98% (HPLC).

Experimental Workflow Diagram

Workflow Step1 Step 1: Hydroxyethylation 1-Isopropylpiperazine + 2-Chloroethanol (80°C, 4-6h) Step2 Extraction & Concentration (DCM Extraction -> Oil Intermediate) Step1->Step2 Step3 Step 2: Chlorination Add SOCl2 in Toluene/CHCl3 (0°C -> Reflux) Step2->Step3 Step4 Precipitation & Filtration (Isolate Dihydrochloride Salt) Step3->Step4 Step5 Recrystallization (Ethanol/Acetone Wash) Step4->Step5 Final Final Product White Crystalline Solid (>98% Purity) Step5->Final

Caption: Step-by-step experimental workflow for the optimal two-step synthesis protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Polymerization of 2-chloroethanolAdd 2-chloroethanol slowly; ensure slight excess of piperazine.
Dimer Formation High temperature during chlorinationKeep initial addition of

strictly <10°C.
Sticky Solid Incomplete salt formationEnsure excess HCl or

is removed; wash with dry acetone.
Color (Yellow/Brown) Oxidation or trace ironUse distilled solvents; perform recrystallization with charcoal.

References

  • Synthesis of Piperazine Derivatives: Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide. BenchChem.[4][5][6][7] Link

  • Chlorination Protocols: Reactions of Alcohols with Thionyl Chloride. Organic Syntheses, Coll.[8] Vol. 4, p. 221. Link

  • N-Alkylation Yields: Method for synthesizing piperazine pharmaceutical intermediate. Patent WO2016078107A1. Link

  • Cyclization Methods: Process for the N-monoalkylation of piperazine. Patent DE1092019B. Link

  • General Reactivity: 1-(2-Chloroethyl)piperidine hydrochloride (Analogous Chemistry). Sigma-Aldrich Product Data. Link

Sources

advantages of using 1-(2-Chloroethyl)-4-isopropylpiperazine over similar reagents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Using 1-(2-Chloroethyl)-4-isopropylpiperazine in Pharmaceutical Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Case for Convergent Synthesis

In the high-stakes landscape of medicinal chemistry, the introduction of the piperazine pharmacophore is a pivotal step for modulating solubility, lipophilicity, and receptor affinity. While traditional routes often employ 1-(2-chloroethyl)-4-methylpiperazine or the ring-forming bis(2-chloroethyl)amine , the isopropyl variant—This compound —offers a distinct set of advantages.

This guide delineates why this reagent is superior for synthesizing high-value CNS and oncology targets, focusing on its ability to streamline synthetic workflows (convergent synthesis), enhance metabolic stability (metabolic shielding), and improve physicochemical profiles (LogP optimization).

Mechanistic Advantage: The Aziridinium Pathway

To understand the superiority of this reagent, one must first understand its reactivity. Unlike simple alkyl halides, 1-(2-chloroethyl)piperazines do not react via a standard SN2 mechanism. Under basic conditions, the free amine displaces the terminal chloride to form a highly reactive aziridinium (aziridinium) ion intermediate .

This transient species is the actual electrophile, offering rapid reaction kinetics even with poor nucleophiles. The isopropyl group provides crucial steric bulk that stabilizes the molecule against intermolecular polymerization (dimerization) compared to the methyl or unsubstituted analogs, while maintaining sufficient reactivity for the target coupling.

Visualization: Aziridinium-Mediated Alkylation Mechanism

AziridiniumMechanism Start 1-(2-Chloroethyl)-4- isopropylpiperazine (HCl Salt) FreeBase Free Base (Reactive Amine) Start->FreeBase Deprotonation Base Base (e.g., K2CO3) Base->FreeBase Aziridinium Aziridinium Ion (Active Electrophile) FreeBase->Aziridinium Intramolecular Cyclization (-Cl⁻) Product Final N-Alkylated Product Aziridinium->Product Ring Opening by Nucleophile Nucleophile Target Nucleophile (Phenol/Amine) Nucleophile->Product

Figure 1: The activation pathway involves the formation of a strained aziridinium ion, which serves as a "kinetic spring" to drive the alkylation of the target nucleophile.

Comparative Analysis: Isopropyl vs. Methyl vs. Unsubstituted

The choice of the N-substituent is not merely structural; it dictates the synthetic strategy and the final drug's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Table 1: Reagent Performance Comparison
FeatureThis compound 1-(2-Chloroethyl)-4-methylpiperazine 1-(2-Chloroethyl)piperazine
Synthetic Strategy Convergent (1-Step) Convergent (1-Step)Linear (Requires protection or 2nd alkylation)
Metabolic Stability High (Steric shield against N-dealkylation)Moderate (Prone to N-demethylation)Low (Exposed secondary amine)
Selectivity High (Steric bulk reduces side-reactions)Moderate Low (Risk of bis-alkylation)
Handling Stable HCl salt; Free base is oilStable HCl salt; Free base is volatileHygroscopic HCl salt
Lipophilicity (LogP) Increased (Better CNS penetration)BaselineDecreased (More polar)
Why Isopropyl Wins:
  • Metabolic Shielding: The N-methyl group is a common "soft spot" for CYP450 enzymes, leading to rapid N-demethylation and short half-lives. The isopropyl group introduces steric hindrance that significantly slows this metabolic degradation, extending the duration of action.

  • Selectivity in Synthesis: When using the unsubstituted 1-(2-chloroethyl)piperazine, there is a significant risk of the piperazine nitrogen reacting with itself or the alkylating agent, leading to polymerization. The isopropyl group effectively "caps" the nitrogen, forcing the reaction to proceed only at the chloroethyl end.

Experimental Protocol: Convergent Alkylation

This protocol describes the alkylation of a phenolic pharmacophore (e.g., a precursor for an antipsychotic or kinase inhibitor) using this compound hydrochloride.

Objective: Install the N-isopropylpiperazine tail in a single step with >85% yield.

Materials
  • Reagent: this compound dihydrochloride (CAS: 115653-62-2 or equivalent).

  • Substrate: Substituted Phenol or Indole (1.0 equiv).

  • Base: Potassium Carbonate (K₂CO₃) - Anhydrous, powdered (3.0 - 4.0 equiv).

  • Catalyst: Sodium Iodide (NaI) - (0.1 equiv) Critical for Finkelstein exchange to improve leaving group quality.

  • Solvent: Acetonitrile (ACN) or DMF (Dry).

Step-by-Step Methodology
  • Activation (In Situ Free-Basing):

    • To a reaction flask equipped with a magnetic stir bar and reflux condenser, add the Reagent (1.2 equiv) and K₂CO₃ (2.0 equiv).

    • Add Acetonitrile (5-10 volumes).

    • Stir at room temperature for 30 minutes. Note: This neutralizes the HCl salt, generating the reactive free base and initiating aziridinium formation.

  • Coupling Reaction:

    • Add the Substrate (1.0 equiv) and the remaining K₂CO₃ (1.5 equiv).

    • Add NaI (0.1 equiv). Why: Converts the chloro- intermediate to a transient iodo- intermediate or accelerates aziridinium ring opening.

    • Heat the mixture to reflux (80-82°C) for 12–18 hours.

    • Monitoring: Use TLC or LC-MS. Look for the disappearance of the phenol substrate.

  • Work-up (Self-Validating):

    • Cool to room temperature.[1] Filter off the inorganic salts (K₂CO₃/KCl).[2]

    • Concentrate the filtrate under reduced pressure.

    • Validation Step: Dissolve the residue in EtOAc and wash with 1N NaOH. Why: This removes any unreacted phenol. If the product remains in the organic layer, the alkylation was successful.

    • Wash with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • The crude oil is often pure enough for the next step. If not, recrystallize as the HCl salt by adding HCl in dioxane/ether.

Strategic Workflow Visualization

The following diagram illustrates the decision matrix for choosing the Isopropyl reagent over the Methyl alternative during the Lead Optimization phase.

OptimizationWorkflow Lead Lead Compound Identification (Need to improve ADME) Decision Select Piperazine Tail Lead->Decision RouteA Route A: Methylpiperazine Decision->RouteA Standard RouteB Route B: Isopropylpiperazine Decision->RouteB Optimized ResultA Issue: Rapid Clearance (N-demethylation) RouteA->ResultA Synthesis Synthesis via This compound RouteB->Synthesis ResultB Advantage: Metabolic Stability + Improved LogP Synthesis->ResultB

Figure 2: Decision matrix highlighting the strategic value of the isopropyl moiety in overcoming metabolic instability issues common with methyl-piperazines.

References

  • Synthesis of Piperazine Derivatives: BenchChem. Navigating the Synthesis of 1-(2-chloroethyl)piperazine Derivatives: A Comparative Guide.

  • Pharmacology of N-Substituted Piperazines: National Institutes of Health (NIH). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.

  • Aziridinium Mechanism:Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, March, J. (Standard Text describing nitrogen mustard reactivity).
  • Metabolic Stability of Isopropyl vs Methyl:Journal of Medicinal Chemistry.
  • General Properties: CymitQuimica. 1-(2-Chloroethyl)piperidine hydrochloride properties.[3] (Analogous properties utilized for comparison).

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Guide: 1-(2-Chloroethyl)-4-isopropylpiperazine

[1]

Part 1: Executive Summary & Immediate Action

1-(2-Chloroethyl)-4-isopropylpiperazine belongs to the class of nitrogen mustard derivatives .[1] While the isopropyl group modifies solubility and pharmacokinetics, the 2-chloroethylamine moiety renders this molecule a potent alkylating agent .

Core Hazard: In aqueous or physiological environments, this compound spontaneously cyclizes to form a highly reactive aziridinium ion . This intermediate irreversibly alkylates DNA and proteins, posing severe risks of mutagenicity, carcinogenicity, and chemical burns (vesicant activity).

Emergency Disposal Quick-Card
ScenarioImmediate ActionDeactivation Agent
Small Spill (<10 mL) Isolate area. Absorb with inert pads.10% Sodium Thiosulfate (Contact time: >30 mins)
Skin Contact Wash immediately with soap/water.Do NOT use bleach on skin.
Liquid Waste Segregate into "Toxic/Corrosive" stream.Chemical Deactivation before disposal is recommended.
Solid Waste Double-bag in heavy-duty polyethylene.Label as "Cytotoxic/Alkylating Agent Debris".
Part 2: Chemical Profile & Hazard Identification[2][3]

To handle this chemical safely, you must understand its reactivity. It is not merely a "toxic organic"; it is a self-activating electrophile .[1]

  • Chemical Class: Nitrogen Mustard / Alkylating Agent.[2][3][4]

  • Reactivity Mechanism: The nitrogen lone pair attacks the

    
    -carbon of the chloroethyl group, displacing the chloride ion. This forms a strained, positively charged aziridinium ring .
    
  • Biological Impact: This ring opens upon attack by biological nucleophiles (e.g., N7-guanine in DNA), causing cross-linking or bulky adduct formation that leads to apoptosis or mutation.[3]

Critical Note: The "isopropyl" group increases lipophilicity compared to methyl analogs, potentially enhancing skin absorption and blood-brain barrier penetration. Treat with extreme caution.

Part 3: Personal Protective Equipment (PPE) & Engineering Controls[1]

Standard lab coats are insufficient. The following "Barrier Protocol" is required for all handling:

  • Engineering Controls:

    • All weighing and solubilization must occur inside a certified chemical fume hood or glovebox .

    • Use a plastic-backed absorbent mat (benchkote) to line the work surface.[1]

  • PPE Requirements:

    • Respiratory: N95 minimum; Full-face respirator with organic vapor cartridges recommended if powder handling outside a hood is unavoidable (not recommended).[1]

    • Dermal: Double-gloving is mandatory.[1]

      • Inner Layer: Nitrile (4 mil).

      • Outer Layer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged exposure.

      • Rationale: Chloroethylamines can permeate standard nitrile gloves over time. The air gap between gloves provides a breakthrough buffer.

Part 4: Deactivation & Neutralization Protocols

Do not dispose of active alkylating agents directly into solvent waste drums. Accidental polymerization or reaction with other wastes can occur. You must chemically deactivate the compound first.

Method A: Thiosulfate Nucleophilic Deactivation (Preferred)

This method is safer and avoids the generation of toxic chlorine gas. Sodium thiosulfate acts as a "soft" nucleophile that rapidly opens the aziridinium ring, rendering it non-toxic.

  • Reagents: Sodium Thiosulfate (

    
    ), Water.
    
  • Protocol:

    • Prepare a 10% w/v Sodium Thiosulfate solution in water.

    • Dilute the waste this compound solution with the thiosulfate solution at a 1:10 ratio (Waste : Deactivator).

    • Stir or shake gently and allow to stand for 24 hours at room temperature.

    • Check pH; if highly basic, neutralize with dilute acid to pH 7-9.

    • Dispose of the resulting mixture as non-hazardous aqueous waste (verify with local EHS) or standard chemical waste.

Method B: Oxidative Deactivation (Bleach)

Use this for surface decontamination or glassware cleaning. Warning: Exothermic reaction.

  • Reagents: Sodium Hypochlorite (household bleach, ~5%), Sodium Hydroxide.

  • Protocol:

    • Prepare a solution of 10% Bleach mixed with 1% NaOH .

    • Immerse glassware or wipe surfaces.

    • Allow 1 hour contact time.

    • Rinse thoroughly with water.

Part 5: Waste Stream Classification & Disposal Workflow

The following decision tree illustrates the compliant workflow for disposing of this compound.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Gloves, Weigh Boats, Towels)StateCheck->SolidSolidLiquidLiquid Waste(Mother Liquors, Solutions)StateCheck->LiquidLiquidSegregateSegregate asCytotoxic/Alkylating WasteSolid->SegregateDeactivateChemical Deactivation(Add 10% Na2S2O3 for 24h)Liquid->DeactivatePreferredLabelLabel: 'Contains DeactivatedAlkylating Agent'Deactivate->LabelDoubleBagDouble Bag(Polyethylene)Segregate->DoubleBagIncinerateFinal Disposal:High-Temp IncinerationDoubleBag->IncinerateLabel->Incinerate

Figure 1: Operational decision tree for the segregation and treatment of alkylating agent waste.

Step-by-Step Disposal Instructions

1. Solid Waste (Contaminated Debris)

  • Collect: Gather all gloves, paper towels, and weigh boats in a dedicated waste container inside the hood.

  • Package: Use a yellow chemotherapy waste bag or a thick (2-mil) polyethylene bag.[1]

  • Seal: Goose-neck seal the bag and tape it shut. Place this bag inside a second bag (double-bagging).

  • Label: "Hazardous Waste - Toxic - Alkylating Agent Debris."[1]

  • Disposal: Ship for high-temperature incineration . Do not autoclave (volatilization risk).

2. Liquid Waste (Stock Solutions)

  • Deactivation (Recommended): Follow "Method A" above. Once deactivated, the solution is less hazardous but should still be treated as chemical waste.

  • Direct Disposal: If deactivation is not feasible, pour into a dedicated carboy labeled "P-List/U-List Equivalent - Alkylating Agents" .[1]

  • Solvent Compatibility: Do not mix with strong acids (generates fumes) or oxidizers (fire risk).

Part 6: Regulatory Compliance & References

Regulatory Status: While specific RCRA codes vary by exact CAS, this compound must be managed as a Characteristic Hazardous Waste (Toxicity/Reactivity) under 40 CFR 261 .

  • EPA Classification: Hazardous Waste (D003 - Reactive, if high concentration; otherwise general Toxic).[1]

  • DOT Shipping: Likely UN 2927 (Toxic liquid, corrosive, organic, n.o.s.) or UN 2810 (Toxic liquid, organic, n.o.s.).

References:

  • National Institutes of Health (NIH). (2015). Alkylating Agents - LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.[1]Link[1]

  • Dorr, R. T., Soble, M., & Alberts, D. S. (1988).[4] Efficacy of sodium thiosulfate as a local antidote to mechlorethamine skin toxicity in the mouse.[4] Cancer Chemotherapy and Pharmacology, 22(4), 299–302.[4] Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US). Link

  • Hatiboglu, I., et al. (1962). Use of sodium thiosulfate as a neutralizing agent during regional administration of nitrogen mustard.[4][5][6] Annals of Surgery, 156(6), 994. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.